molecular formula C7H11N B6145120 2,3,5-trimethyl-1H-pyrrole CAS No. 2199-41-9

2,3,5-trimethyl-1H-pyrrole

Cat. No.: B6145120
CAS No.: 2199-41-9
M. Wt: 109.17 g/mol
InChI Key: VIDOWPWTFHJVID-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1H-pyrrole (CAS 2199-41-9) is a high-purity organic compound with the molecular formula C7H11N and a molecular weight of 109.17 g/mol . This alkylated pyrrole derivative serves as a versatile building block in organic synthesis and materials science research. It is particularly valuable in the development of sustainable chemical processes, as it can be efficiently synthesized from bio-based 2,5-dimethylfuran via a one-pot, two-step method involving a ring-opening reaction followed by a Paal-Knorr reaction with a primary amine . This synthetic pathway is characterized by high carbon efficiency and a low environmental factor (E-factor), aligning with green chemistry principles . In experimental applications, pyrrole compounds like 2,3,5-trimethyl-1H-pyrrole are key precursors for the functionalization of materials such as carbon black. These functionalized materials can be used as reinforcing fillers in elastomeric composites, for instance, to reduce the Payne effect and improve dynamic rigidity in applications like tire compounds . The compound's structure, featuring a heterocyclic aromatic ring with methyl substituents, makes it a valuable scaffold for constructing more complex molecules for various research fields, including coordination chemistry and polymer science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,5-trimethyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-5-4-6(2)8-7(5)3/h4,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOWPWTFHJVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073954
Record name 1H-Pyrrole, 2,3,5-trimethyl-
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Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-41-9
Record name 1H-Pyrrole, 2,3,5-trimethyl-
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Record name 1H-Pyrrole,3,5-trimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 2,3,5-trimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3,5-trimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,3,5-trimethyl-1H-pyrrole, a substituted pyrrole of significant interest in organic synthesis and medicinal chemistry. We will delve into its primary synthetic routes, offering detailed experimental protocols and mechanistic insights. Furthermore, a thorough characterization of its physical, spectroscopic, and chemical properties will be presented, supported by tabulated data and safety information. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this versatile heterocyclic compound.

Synthesis of 2,3,5-trimethyl-1H-pyrrole: Mechanistic Insights and Practical Protocols

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, owing to the prevalence of the pyrrole motif in numerous natural products and pharmaceuticals.[1][2] For 2,3,5-trimethyl-1H-pyrrole, the Paal-Knorr synthesis stands out as a highly efficient and straightforward method.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[5]

The reaction proceeds through the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[5][6]

Paal_Knorr_Synthesis diketone 1,4-Diketone step1 Hemiaminal formation diketone->step1 + R-NH₂ amine R-NH₂ product Substituted Pyrrole step2 Cyclization step1->step2 step3 Dehydration step2->step3 - H₂O step3->product - H₂O Knorr_Pyrrole_Synthesis amino_ketone α-Amino-ketone condensation Condensation amino_ketone->condensation beta_ketoester β-Ketoester beta_ketoester->condensation product Substituted Pyrrole cyclization Cyclization & Dehydration condensation->cyclization cyclization->product - H₂O

Sources

Technical Guide: Spectroscopic Characterization of 2,3,5-Trimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5-Trimethyl-1H-pyrrole (CAS: 2199-41-9) is a trisubstituted pyrrole derivative serving as a critical intermediate in the synthesis of porphyrins, dipyrromethenes, and bioactive heterocycles.[1] Its structural asymmetry—featuring methyl groups at the


, and one 

position—renders it a valuable model for studying substituent effects in heteroaromatic systems. This guide provides a comprehensive spectroscopic profile (MS, NMR, IR), supported by experimental protocols and fragmentation logic, designed for researchers in medicinal chemistry and organic synthesis.

Synthesis & Structural Context

To accurately interpret spectroscopic data, one must understand the compound's origin. The standard synthesis utilizes the Paal-Knorr cyclization, condensing a 1,4-diketone with an ammonia source.

  • Precursor: 3-Methyl-2,5-hexanedione.[2]

  • Reagent: Ammonia (or Ammonium Acetate/Carbonate).

  • Mechanism: Double condensation followed by dehydration.

Synthesis Workflow Diagram

PaalKnorr Precursor 3-Methyl-2,5-hexanedione (1,4-Diketone) Intermediate Hemiaminal Intermediate Precursor->Intermediate + NH3 - H2O Ammonia Ammonia Source (NH4OAc / NH3) Ammonia->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2,3,5-Trimethyl-1H-pyrrole (Target) Cyclization->Product - 2 H2O

Caption: Paal-Knorr synthesis pathway for 2,3,5-trimethyl-1H-pyrrole from 3-methyl-2,5-hexanedione.

Mass Spectrometry (MS) Data

The mass spectrum of 2,3,5-trimethylpyrrole is characterized by a robust molecular ion and a dominant base peak resulting from hydrogen loss to form a stabilized cation.

Fragmentation Logic
  • Molecular Ion (

    
    ):  m/z 109. The odd electron ion is stable due to aromaticity.
    
  • Base Peak (

    
    ):  m/z 108. Loss of a hydrogen atom (likely from the N-H or a methyl group) forms a highly resonance-stabilized cation.
    
  • Dealkylation (

    
    ):  m/z 94. Loss of a methyl radical, typically from the more sterically crowded positions.
    
Quantitative MS Data Table
m/zRelative Intensity (%)Ion AssignmentFragment Structure
109 62

Molecular Ion (

)
108 100 (Base)

Aromatized Cation (

)
94 37

Demethylated Pyrrole (

)
80 ~10-15

Ring Degradation
53 ~20

Pyrrole Ring Fragment
Fragmentation Pathway Diagram

MS_Frag M Molecular Ion (M+) m/z 109 MH Base Peak [M-H]+ m/z 108 (Resonance Stabilized) M->MH - H• MMe Fragment [M-CH3]+ m/z 94 M->MMe - CH3• Ring Ring Opening m/z 53 MMe->Ring Ring Cleavage

Caption: Proposed EI-MS fragmentation pathway for 2,3,5-trimethyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is distinct due to the lack of symmetry caused by the 3-methyl substituent. The 2- and 5-methyl groups are chemically non-equivalent, though they appear in a similar region.

Experimental Protocol: 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of pure 2,3,5-trimethylpyrrole in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Reference: Calibrate to residual CHCl

    
     at 7.26 ppm  or TMS at 0.00 ppm .
    
  • Parameters: 16 scans, 1-second relaxation delay (d1), 30° pulse angle.

  • Note: The N-H proton is exchangeable; avoid D

    
    O shake if observing this peak is required.
    
1H NMR Data (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Notes
7.50 – 7.90 Broad Singlet1HN-H Exchangeable; shift varies with concentration/H-bonding.
5.75 – 5.85 Singlet (or fine d)1HH-4 Aromatic ring proton; typically sharp.
2.18 – 2.22 Singlet3HC2-CH


-Methyl; deshielded by N.
2.10 – 2.15 Singlet3HC5-CH


-Methyl; distinct from C2 due to asymmetry.
1.95 – 2.05 Singlet3HC3-CH


-Methyl; slightly shielded relative to

-methyls.
13C NMR Data (100 MHz, CDCl )
Shift (

, ppm)
Carbon TypeAssignment
124.0 – 126.0 Quaternary (C

)
C-2 / C-5 (

-carbons)
114.0 – 116.0 Quaternary (C

)
C-3 (

-carbon with Me)
106.0 – 108.0 Methine (CH)C-4 (Unsubstituted

-carbon)
12.5 – 13.5 Methyl (CH

)

-Methyls
11.0 – 11.5 Methyl (CH

)

-Methyl
(C3-Me)

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the pyrrole ring functionality, particularly the N-H stretch which distinguishes it from N-alkylated impurities.

Key Diagnostic Bands (Neat/KBr)
Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3350 – 3450 Medium, BroadN-H Stretch Confirms 1H-pyrrole (unsubstituted Nitrogen).
2910 – 2970 MediumC-H Stretch Alkyl (methyl) C-H vibrations.
1550 – 1600 StrongC=C Ring Stretch Characteristic pyrrole aromatic breathing.
1450 – 1500 MediumC-H Bend Methyl group deformation.
700 – 800 StrongC-H Out-of-Plane Diagnostic for substitution pattern (H-4 wag).

References

  • NIST Mass Spectrometry Data Center. 1H-Pyrrole, 2,3,5-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. 2,3,5-Trimethyl-1H-pyrrole Compound Summary. National Library of Medicine. [Link]

  • University of Queensland. Physical and chemical interactions between bile pigments and polyaromatic mutagens. (Contains comparative NMR data for alkyl pyrroles). [Link]

Sources

chemical structure and molecular weight of 2,3,5-trimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Analytics, Mechanistic Synthesis, and Bio-Industrial Applications of 2,3,5-Trimethyl-1H-pyrrole

Executive Summary

As the demand for novel heterocyclic building blocks in drug discovery and advanced biofuels accelerates, substituted pyrroles have emerged as critical targets of interest. This technical guide provides an in-depth analysis of 2,3,5-trimethyl-1H-pyrrole , a highly functionalized nitrogen-containing heterocycle. By synthesizing exact physicochemical data, field-proven synthetic methodologies, and recent discoveries in phytochemical and thermochemical applications, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.

Core Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a target molecule is the first step in predicting its pharmacokinetic behavior (ADMET) and reactivity. 2,3,5-trimethyl-1H-pyrrole is a lipophilic, low-molecular-weight compound that strictly adheres to Lipinski's Rule of Five, making it a highly viable scaffold for oral drug design[1].

Below is the consolidated structural and quantitative data for 2,3,5-trimethyl-1H-pyrrole:

PropertyValue
IUPAC Name 2,3,5-trimethyl-1H-pyrrole
Molecular Formula C7H11N[1]
Molecular Weight 109.17 g/mol [1]
Monoisotopic / Exact Mass 109.08915 Da[2]
XLogP (Lipophilicity) 1.90[1]
Topological Polar Surface Area (TPSA) 15.80 Ų[1]
Hydrogen Bond Donors 1 (The N-H proton)[1]
Hydrogen Bond Acceptors 0[1]
Rotatable Bonds 0[1]
SMILES String CC1=CC(=C(N1)C)C[1]

Mechanistic Synthesis: The Paal-Knorr Pathway

The most robust and scalable method for synthesizing substituted pyrroles is the Paal-Knorr cyclization . To achieve the specific 2,3,5-trimethyl substitution pattern, the synthesis must commence with 3-methylhexane-2,5-dione as the 1,4-dicarbonyl precursor[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring high yield and purity through continuous equilibrium shifting and strategic workup.

  • Reaction Setup: In a thoroughly dried 100 mL round-bottom flask, dissolve 10 mmol of 3-methylhexane-2,5-dione in 25 mL of glacial acetic acid.

  • Reagent Addition: Add 50 mmol (5.0 equivalents) of ammonium acetate to the solution. Stir at room temperature for 10 minutes until the solid is fully dissolved.

  • Reflux & Dehydration: Equip the flask with a Dean-Stark trap (pre-filled with a small volume of toluene to assist in azeotropic water removal) and a reflux condenser. Heat the mixture to 120°C under an inert argon or nitrogen atmosphere.

  • Monitoring: Maintain reflux for 4 to 6 hours. Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the 1,4-diketone precursor is completely consumed.

  • Quenching & Neutralization: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and pour into 50 mL of ice-cold distilled water. Slowly add a saturated sodium bicarbonate (NaHCO3) solution under vigorous stirring until the aqueous layer reaches a pH of ~7.5.

  • Extraction & Drying: Separate the organic layer. Wash the aqueous layer with an additional 25 mL of ethyl acetate. Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using a gradient of hexane and ethyl acetate) to isolate the pure 2,3,5-trimethyl-1H-pyrrole.

Causality and Experimental Design

As an application scientist, it is crucial to understand why these specific conditions are chosen:

  • Why Ammonium Acetate? Pure ammonia gas is difficult to quantify and poses severe handling risks. Ammonium acetate acts as a stable, easily weighable solid that dissociates in situ. Furthermore, the acetate ion provides a mildly acidic buffering environment. This slight acidity is critical; it protonates the carbonyl oxygens of the diketone, drastically increasing their electrophilicity and facilitating the initial nucleophilic attack by the amine[3].

  • Why the Dean-Stark Trap? The condensation of one molecule of 1,4-diketone with ammonia releases two molecules of water. Because imine formation is highly reversible, the accumulation of water will hydrolyze the intermediate back to the starting materials. By utilizing a Dean-Stark trap, we continuously remove water from the system, exploiting Le Chatelier's principle to drive the cyclization irreversibly forward[3].

  • Why the Bicarbonate Workup? Pyrroles are notoriously sensitive to strong acids and can undergo rapid polymerization. The rigorous neutralization of the acetic acid solvent with NaHCO3 prevents the degradation of the newly formed 2,3,5-trimethyl-1H-pyrrole during the concentration step.

SynthesisWorkflow A 3-Methylhexane-2,5-dione (1,4-Diketone Precursor) C Condensation Reaction (Reflux in Acetic Acid) A->C B Ammonium Acetate (Nitrogen Source) B->C D Dean-Stark Apparatus (Azeotropic Water Removal) C->D 120°C Heat E Cyclization & Dehydration (Paal-Knorr Mechanism) D->E Drives Equilibrium F Bicarbonate Neutralization (Prevents Polymerization) E->F Crude Mixture G Column Chromatography (Silica Gel) F->G Organic Layer H 2,3,5-Trimethyl-1H-pyrrole (Purified Product) G->H Elution

Workflow of the Paal-Knorr synthesis of 2,3,5-trimethyl-1H-pyrrole and purification steps.

Biological Significance and Industrial Applications

Beyond its utility as a synthetic building block, 2,3,5-trimethyl-1H-pyrrole has been identified natively in both pharmacological and industrial contexts, bridging the gap between natural product chemistry and thermochemical engineering.

Phytochemical Bioactivity

Recent GC-MS profiling of methanolic leaf extracts from the medicinal plant Euphorbia hirta has identified 2,3,5-trimethyl-1H-pyrrole as a major bioactive phytocompound[4]. Computational and in vitro biological assessments suggest that this specific pyrrole derivative exhibits notable pharmacological potential. It has been flagged as a potential inhibitor of 11-beta-hydroxysteroid dehydrogenase (11B-HSD) , an enzyme heavily involved in metabolic syndrome and cortisol regulation[4]. Furthermore, studies indicate it possesses anti-HIV integrase activity, suggesting that the pyrrole ring's ability to coordinate with metal ions in the integrase active site could prevent the integration of the viral genome into host DNA[4].

Thermochemical Bio-Crude Production

In the pursuit of sustainable biofuels, Hydrothermal Liquefaction (HTL) is used to convert wet, protein-rich biomass (such as microalgae) into bio-crude oil. Experimental investigations using a large batch reactor on Scenedesmus sp. microalgae revealed that 2,3,5-trimethyl-1H-pyrrole is a prominent nitrogen-containing aromatic hydrocarbon generated during the HTL process[5]. The formation of this compound is a direct result of the pyrolytic degradation and subsequent Maillard-type condensation reactions between amino acids (proteins) and reducing sugars (carbohydrates) present in the algal biomass[5].

ApplicationLogic Source1 Euphorbia hirta Extract (Medicinal Plant) Process1 GC-MS Profiling (Phytochemical Analysis) Source1->Process1 Source2 Microalgae Biomass (Protein-Rich Feedstock) Process2 Hydrothermal Liquefaction (Thermochemical Conversion) Source2->Process2 Target 2,3,5-Trimethyl-1H-pyrrole (Core Molecule) Process1->Target Identification Process2->Target Pyrolytic Synthesis Bio1 11B-HSD Inhibition (Metabolic Therapy Potential) Target->Bio1 Pharmacological Bio2 HIV Integrase Inhibition (Antiviral Potential) Target->Bio2 Pharmacological Ind1 Bio-Crude Oil Component (Advanced Biofuels) Target->Ind1 Industrial

Logical map of the biological and industrial applications of 2,3,5-trimethyl-1H-pyrrole.

References

1.[2] Title: C7H11N - Explore - PubChemLite. Source: uni.lu. URL: 2.[1] Title: 1H-Pyrrole, 2,3,5-trimethyl- (CID 16620) - Molecular Properties & Analysis. Source: MolForge. URL: 3.[4] Title: Studies of the medicinal plant Euphorbia hirta methanol leaf extract phytocomponents by GCMS analysis. Source: IJSTRE. URL: 4.[5] Title: Experimental Investigations of Physical and Chemical Properties for Microalgae HTL Bio-Crude Using a Large Batch Reactor. Source: MDPI. URL: 5.[3] Title: Tetrahydrothiophene-2-carbonitrile (Paal-Knorr Synthesis Principles). Source: Benchchem. URL:

Sources

Technical Monograph: 2,3,5-Trimethyl-1H-pyrrole (CAS 2199-41-9)

[1]

Executive Summary

2,3,5-Trimethyl-1H-pyrrole (CAS Registry Number: 2199-41-9 ) is a substituted heterocyclic aromatic organic compound.[1][2][3][4] Unlike its pyrazine analogs often cited in flavor chemistry, this pyrrole derivative serves primarily as a specialized nucleophilic scaffold in the synthesis of complex macrocycles (such as porphyrins and corroles) and pharmaceutical intermediates.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated Paal-Knorr synthesis protocol, and its application in medicinal chemistry. Researchers must note the distinction between this compound and 2,3,5-trimethylpyrazine (FEMA 3244), a flavorant with a distinct toxicity and olfactory profile.

Part 1: Chemical Identity & Physicochemical Properties[5]

The alkylation pattern of the pyrrole ring at positions 2, 3, and 5 renders the C4 position highly nucleophilic, making this molecule a critical building block for electrophilic aromatic substitution reactions.

Table 1: Core Chemical Data
PropertySpecification
CAS Registry Number 2199-41-9
IUPAC Name 2,3,5-Trimethyl-1H-pyrrole
Molecular Formula C

H

N
Molecular Weight 109.17 g/mol
SMILES CC1=CC(C)=C(C)N1
InChIKey VIDOWPWTFHJVID-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid or low-melting solid (dependent on purity/temp)
Melting Point 35.1 °C (approximate; tends to supercool)
Boiling Point 171 °C (at 760 mmHg)
Density 0.936 – 0.940 g/cm³
Solubility Soluble in ethanol, ether, chloroform; insoluble in water.[1][5][6][7]
Stability Air and light sensitive (oxidizes to dark polymers). Store under inert gas at 2–8°C.

Part 2: Synthesis & Production Protocols

The most robust route for synthesizing 2,3,5-trimethyl-1H-pyrrole is the Paal-Knorr Pyrrole Synthesis . This method cyclizes a 1,4-diketone with an ammonia source. For this specific trimethyl derivative, the required precursor is 3-methyl-2,5-hexanedione .

Validated Protocol: Paal-Knorr Cyclization

Reagents:

  • 3-Methyl-2,5-hexanedione (1.0 eq)

  • Ammonium Acetate (NH

    
    OAc) (3.0 eq)
    
  • Acetic Acid (Glacial, solvent)

  • Inert Atmosphere (Nitrogen or Argon)

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-methyl-2,5-hexanedione in glacial acetic acid (0.5 M concentration).

  • Amine Addition: Add ammonium acetate (3 equivalents). The excess ensures complete conversion and suppresses oligomerization.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (SiO

    
    , Hexane/EtOAc 8:2) or GC-MS.[8][9] The starting diketone peak should disappear.
    
  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water and neutralize carefully with sodium bicarbonate (NaHCO

    
    ) to pH ~7-8.
    
  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation or flash column chromatography (neutral alumina) to yield 2,3,5-trimethyl-1H-pyrrole.
    
Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the 1,4-diketone to the aromatic pyrrole ring.

PaalKnorrMechanismStart3-Methyl-2,5-hexanedione(1,4-Diketone)HemiaminalHemiaminalIntermediateStart->Hemiaminal+ NH3 (Acid Cat.)AmineAmmonia(NH3)Amine->HemiaminalImineImineIntermediateHemiaminal->Imine- H2OCyclizationIntramolecularCyclizationImine->CyclizationNucleophilic AttackDehydrationDehydration(-2 H2O)Cyclization->DehydrationAromatizationProduct2,3,5-Trimethyl-1H-pyrroleDehydration->Product

Caption: Mechanistic flow of the Paal-Knorr synthesis converting a 1,4-diketone to the trisubstituted pyrrole via hemiaminal formation and dehydration.

Part 3: Applications in Drug Development & Industry

Macrocyclic Scaffold Synthesis

2,3,5-Trimethyl-1H-pyrrole is a "cryptopyrrole" analogue essential for synthesizing porphyrins and dipyrromethenes (BODIPY dyes).

  • Mechanism: The open C4 position allows for condensation with aldehydes or other pyrroles.

  • Utility: Used to construct asymmetric porphyrins for photodynamic therapy (PDT) agents where specific substitution patterns modulate solubility and light absorption.

Pharmaceutical Intermediate

The pyrrole ring is a pharmacophore in various bioactive agents (e.g., Atorvastatin, Sunitinib).

  • Bioactivity: The 2,3,5-trimethyl substitution pattern provides steric bulk and lipophilicity, influencing the binding affinity of the pyrrole core in enzyme active sites (e.g., COX inhibitors).

  • Metabolism: Studies on pyrrole metabolism suggest that alkylated pyrroles can form reactive metabolites; understanding the specific oxidation of the methyl groups is vital for ADME profiling.

Distinction from Flavor Compounds

Critical Note: Researchers often confuse this compound with 2,3,5-Trimethylpyrazine (FEMA 3244).

  • Pyrazine: 6-membered ring, 2 nitrogens. Smell: Roasted nuts/chocolate.

  • Pyrrole (CAS 2199-41-9): 5-membered ring, 1 nitrogen.[1] Smell: Mild, chloroform-like (if pure), darkening to earthy upon oxidation. It is not a standard GRAS flavor ingredient in the same category as the pyrazine.

Part 4: Analytical Characterization

To validate the identity of synthesized 2,3,5-trimethyl-1H-pyrrole, compare experimental data against these standard spectral markers.

Table 2: Spectroscopic Markers
TechniqueDiagnostic SignalAssignment

H NMR
(CDCl

, 300 MHz)

~ 7.5 ppm (broad s, 1H)
NH (Exchangeable)

~ 5.7 ppm (s, 1H)
C4-H (Aromatic proton)

~ 2.2 ppm (s, 3H)
C2-CH


~ 2.1 ppm (s, 3H)
C5-CH


~ 1.9 ppm (s, 3H)
C3-CH

MS (EI) m/z 109 [M]

Molecular Ion (Base peak often 109 or 94 due to -CH

loss)

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Combustible.

  • Storage: Hygroscopic and Air Sensitive. Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Upon exposure to air, the compound turns brown/black due to polypyrrole formation.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.

References

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrrole, 2,3,5-trimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2024). Compound Summary: 2,3,5-Trimethyl-1H-pyrrole.[1][3][7] National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Substance Details: 1H-Pyrrole, 2,3,5-trimethyl-.[1][3][7] CompTox Chemicals Dashboard.[7] [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry. (Contextual reference for Paal-Knorr mechanism). [Link]

The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activities of Substituted Pyrrole Derivatives

For researchers, medicinal chemists, and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of innovation. Among the heterocyclic compounds that have garnered significant attention, the pyrrole ring stands out as a "privileged" structure.[1] This five-membered nitrogen-containing heterocycle is a recurring motif in a vast array of natural products and synthetically derived molecules, exhibiting a remarkable breadth of biological activities.[2][3] Its unique electronic and structural properties make it an ideal template for the design of novel therapeutic agents targeting a wide range of diseases.[4]

This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for the evaluation of these potent molecules.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[5] The anticancer potential of these molecules stems from their ability to interfere with key cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.

One of the most well-known pyrrole-containing anticancer drugs is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5][6] The pyrrole moiety in Sunitinib is crucial for its binding to the ATP-binding pocket of various tyrosine kinases, thereby inhibiting their activity and downstream signaling pathways that drive tumor growth and vascularization.

Mechanism of Action in Cancer

The anticancer effects of substituted pyrroles are often attributed to their ability to:

  • Inhibit Protein Kinases: As exemplified by Sunitinib, many pyrrole derivatives are designed to target the active sites of protein kinases, which are often overexpressed or hyperactivated in cancer cells.[5]

  • Induce Apoptosis: Certain pyrrole compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Disrupt Cell Cycle Progression: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells.

  • Inhibit Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply nutrients to tumors, effectively starving them of the resources needed for growth.

Structure-Activity Relationship (SAR) for Anticancer Activity

The substitution pattern on the pyrrole ring plays a pivotal role in determining the anticancer potency and selectivity of these compounds. Key SAR insights include:

  • Substituents at the N-1 Position: The nature of the substituent on the nitrogen atom can significantly influence the compound's interaction with its biological target. For instance, the introduction of a benzyl group at the N-1 position has been shown to be important for the inhibitory potency of some pyrrole derivatives against certain enzymes.[7]

  • Aryl Substituents at C-4 and C-5: The presence of aryl groups at these positions is a common feature in many anticancer pyrrole derivatives. The electronic and steric properties of these aryl rings can be fine-tuned to optimize target binding and cellular activity.[7]

  • Functional Groups at C-3: The introduction of specific functional groups, such as a carbonitrile group, has been identified as a critical determinant for the biological activity of certain classes of pyrrole-based inhibitors.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted pyrrole derivatives against various human cancer cell lines.

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity MetricReported Value
Alkynylated Pyrrole (12l)3-alkynylpyrrole-2,4-dicarboxylate structureA549 (Lung Carcinoma)IC503.49 µM[8]
Pyrrole-Indole Hybrid (3h)Single chloro-substitutionT47D (Breast Cancer)IC502.4 µM[8]
Cpd 193,4-dimethoxy phenyl at the 4th positionMGC 80-3, HCT-116, CHOIC501.0 - 1.7 µM[8]
Cpd 213,4-dimethoxy phenyl at the 4th positionHepG2, DU145, CT-26IC500.5 - 0.9 µM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h add_compounds Add Pyrrole Derivatives (Varying Concentrations) incubation_24h->add_compounds incubation_48_72h 48-72h Incubation add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h 4h Incubation (Formazan Formation) add_mtt->incubation_4h solubilization Solubilize Formazan (e.g., DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of substituted pyrrole derivatives using the MTT assay.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of substituted pyrroles are diverse and can include:

  • Inhibition of Cell Wall Synthesis: Some compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of DNA Synthesis: Certain pyrrole derivatives can inhibit enzymes essential for bacterial DNA replication and repair.[9]

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some pyrrole compounds have been shown to prevent the formation of these protective structures.[9]

  • Inhibition of Key Enzymes: As seen with antitubercular pyrrole derivatives, these compounds can inhibit specific enzymes, such as ClpP1P2 peptidase in Mycobacterium tuberculosis, that are crucial for bacterial survival.[11]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives is highly dependent on their chemical structure. For instance, in a series of pyrrole derivatives evaluated for their antitubercular activity, the presence of specific substituents on the phenyl ring and the pyrrole core was found to be critical for their inhibitory effects.[11] The introduction of halogen atoms or other electron-withdrawing groups can often enhance the antimicrobial potency of these compounds.[9]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrrole derivatives against various microbial strains.

Compound/DerivativeTarget OrganismActivity MetricReported Value
ENBHEDPCMycobacterium tuberculosis H37RvMIC0.7 µg/mL[9]
Compound 7dM. tuberculosis H37RaMIC5 µM[11]
Compound 13iM. tuberculosis H37RaMIC5 µM[11]
Compound 13nM. tuberculosis H37RaMIC5 µM[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The assay involves exposing a standardized inoculum of the test microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in the same broth medium.

  • Inoculate Wells: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 37°C for 18-24 hours for bacteria).[8]

  • Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating potent inhibitory effects on key inflammatory mediators.[6][12]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of substituted pyrroles are often mediated by their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[3][13] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[3] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

COX2_Inhibition_Pathway inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediates pyrrole_derivative Substituted Pyrrole Derivative pyrrole_derivative->cox2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

For pyrrole derivatives targeting COX enzymes, the nature and position of substituents are critical for both potency and selectivity. For example, in a series of pyrrole-cinnamic acid hybrids, the lipophilicity and molecular volume of the substituents were found to influence their COX-2 inhibitory activity.[12]

Quantitative Anti-inflammatory Activity Data

The following table shows the COX-2 inhibitory activity of some pyrrole derivatives.

CompoundAr1 SubstituentIC50 (µM) against COX-2
4-0.65[12]
5-0.55[12]
6Increased volume substituent7.0[12]
7Increased volume substituent7.2[12]
Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes.

Principle: The assay measures the generation of Prostaglandin G2 (PGG2) or Prostaglandin E2 (PGE2), products of the COX-catalyzed conversion of arachidonic acid.[14] The inhibition of this reaction in the presence of a test compound is quantified, often using a colorimetric or fluorescent method.[8]

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.[8]

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.[8]

  • Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[8]

  • Incubation: Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).[8]

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Other Notable Biological Activities

Beyond the major areas discussed above, substituted pyrrole derivatives have been reported to possess a wide range of other pharmacological properties, including:

  • Antimalarial Activity: Pyrrolone derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[15]

  • Antiviral Activity: Certain pyrrole-based compounds have been investigated for their potential to inhibit viral replication.[2]

  • Enzyme Inhibition: Pyrrole derivatives have been designed to inhibit various enzymes, including H+,K+-ATPase for the treatment of gastric acid-related disorders.[16]

  • Cannabinoid Receptor Agonism: A series of pyrrole derivatives have been synthesized and evaluated for their ability to bind to and activate cannabinoid receptors.[17]

Conclusion and Future Perspectives

The pyrrole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities exhibited by substituted pyrrole derivatives underscore the immense potential of this heterocyclic motif in medicinal chemistry. Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective pyrrole-based compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of novel pyrrole derivatives to better understand their therapeutic effects and potential side effects.

  • Development of Drug Delivery Systems: Formulating pyrrole-based drugs to improve their bioavailability, stability, and targeted delivery to specific tissues or cells.

As our understanding of the chemistry and biology of substituted pyrroles continues to grow, we can anticipate the emergence of new and improved drugs based on this remarkable scaffold to address a wide range of unmet medical needs.

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. PMC. [Link]

  • Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists. (2003). PubMed. [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). RJPT. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. (2012). PubMed. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry‐Biology Connection. (2024). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. (2018). PubMed. [Link]

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. (2025). RJPN. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Pyrroles as important pharmacological agents. ResearchGate. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. [Link]

  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). Russian Chemical Reviews. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). PMC. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Monatshefte für Chemie - Chemical Monthly. [Link]

Sources

The Trimethylated Pyrrole Motif: Natural Occurrence, Biosynthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trimethylated pyrrole motif—specifically isomers such as 2,3,5-trimethyl-1H-pyrrole and 2,3,4-trimethyl-1H-pyrrole —occupies a unique niche at the intersection of food chemistry, chemical ecology, and microbial biosynthesis. Unlike complex tetrapyrroles (heme, chlorophyll) where the pyrrole ring is a sequestered subunit, free alkylated pyrroles exist as volatile organic compounds (VOCs) with significant biological activity.

This technical guide dissects the dualistic origin of these compounds: Thermogenic (Maillard reaction in natural matrices) and Biogenic (enzymatic synthesis in bacteria and insects). It provides drug development professionals with the mechanistic understanding required to utilize these scaffolds as biomarkers or pharmaceutical precursors.

Natural Occurrence and Distribution[1][2]

The occurrence of trimethylated pyrroles is categorized by their mode of formation. While often associated with the thermal processing of natural products, recent evidence suggests direct enzymatic pathways in specific biological niches.

Thermogenic Occurrence (The Maillard Matrix)

The most abundant source of 2,3,5-trimethylpyrrole is the thermal degradation of amino acids and reducing sugars in plant-based matrices.

Source MatrixPrimary IsomerPrecursorsConcentration Range
Coffea arabica (Roasted)2,3,5-TrimethylpyrroleHydroxyproline / Rhamnose50–200 µg/kg
Theobroma cacao (Cocoa)2,3,5-TrimethylpyrrolePhenylalanine / Glucose10–50 µg/kg
Cooked Beef 2,3,4-TrimethylpyrroleCreatine / Ribose< 10 µg/kg
Sweet Corn 2,3,5-TrimethylpyrroleZein protein degradationTrace

Mechanistic Insight: The formation is not random.[1][2] It follows a specific Strecker degradation pathway where the steric hindrance of the methyl groups stabilizes the pyrrole ring against oxidative polymerization, a trait valuable for drug scaffold design.

Biogenic Occurrence (Insects and Microbes)

In biological systems, alkyl pyrroles often function as semiochemicals (signaling molecules).

  • Entomological Pheromones: While the leaf-cutting ant Atta texana utilizes methyl 4-methylpyrrole-2-carboxylate, structurally related trimethylated congeners have been identified in the defensive secretions of termites (Nasutitermes spp.). These compounds act as alarm pheromones due to their high volatility.[3]

  • Microbial Secondary Metabolites: Streptomyces and Serratia species produce alkyl pyrroles via the prodigiosin biosynthetic pathway. While prodigiosin is a tripyrrole, the monomeric alkyl pyrrole intermediates often accumulate in fermentation broths under stress conditions.

Biosynthetic and Chemosynthetic Pathways

Understanding the formation of the trimethylpyrrole core is essential for synthetic biology applications and identifying these compounds in complex mixtures.

Pathway 1: The Maillard-Strecker Cascade (Thermogenic)

This is the primary route for 2,3,5-trimethylpyrrole formation in natural extracts. The reaction requires a specific ratio of amine nitrogen to carbonyl carbon.

Key Mechanism:

  • Condensation: Reducing sugar + Amino acid

    
     Glucosylamine.
    
  • Rearrangement: Amadori rearrangement yields 1-amino-1-deoxy-2-ketose.

  • Fission: Retro-aldol cleavage produces reactive dicarbonyls (e.g., 2,3-butanedione).

  • Cyclization: Reaction with ammonia (from amino acid deamination) yields the pyrrole ring.

Pathway 2: Bacterial Polyketide/Non-Ribosomal Peptide Synthesis (Biogenic)

In Serratia marcescens, pyrrole rings are synthesized enzymatically.

  • Precursors: L-Proline and Acetate/Serine.

  • Enzymes: PigA, PigG, PigI (Prodigiosin biosynthetic cluster).

  • Methylation: S-adenosylmethionine (SAM) dependent methyltransferases introduce methyl groups at the C2 and C5 positions during the assembly of the pyrrole ring.

Visualization of Formation Pathways

Biosynthesis cluster_0 Thermogenic (Maillard) cluster_1 Biogenic (Enzymatic) AA Amino Acid (Proline/Lysine) Amadori Amadori Product AA->Amadori Sugar Reducing Sugar (Glucose/Rhamnose) Sugar->Amadori Dicarbonyl Dicarbonyls (2,3-Butanedione) Amadori->Dicarbonyl Strecker Deg. TMP_Therm 2,3,5-Trimethylpyrrole Dicarbonyl->TMP_Therm + NH3 / Cyclization Proline L-Proline PKS PKS/NRPS Enzymes Proline->PKS Malonyl Malonyl-CoA Malonyl->PKS TMP_Bio Alkyl Pyrrole Metabolites PKS->TMP_Bio SAM SAM (Methyl Donor) SAM->PKS Methylation

Caption: Comparative pathways for Trimethylpyrrole formation: Thermogenic Maillard reaction vs. Enzymatic Biosynthesis.

Analytical Protocol: Isolation and Characterization

Due to the high volatility and sensitivity to oxidation of trimethylated pyrroles, standard liquid extraction often results in polymerization (formation of "pyrrole red"). The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , a self-validating method that minimizes artifact formation.

Experimental Workflow

Objective: Isolate 2,3,5-trimethylpyrrole from a complex biological matrix (e.g., microbial broth or plant extract).

Reagents & Equipment:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray notch).

  • GC-MS System: Agilent 7890B/5977B or equivalent.

  • Column: DB-WAX UI (polar) or DB-5MS (non-polar) for confirmation.

  • Internal Standard: 2-Methylpyrazine (isotopically labeled preferred).

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot 2.0 g of sample into a 20 mL headspace vial.

    • Add 10 µL of Internal Standard (50 ppm in methanol).

    • Add 0.5 g NaCl (to induce "salting out" and increase volatility).

    • Seal with a PTFE/silicone septum.

  • Equilibration & Extraction:

    • Incubate vial at 60°C for 15 minutes (agitation: 250 rpm).

    • Expose SPME fiber to the headspace for 30 minutes at 60°C.

    • Why: The DVB/CAR/PDMS fiber covers a wide polarity range, essential for capturing the moderately polar pyrrole ring.

  • GC-MS Analysis:

    • Desorption: 250°C for 3 minutes (Splitless mode).

    • Oven Program: 40°C (hold 3 min)

      
       5°C/min to 200°C 
      
      
      
      10°C/min to 240°C.
    • MS Parameters: EI source at 70 eV; Scan range 35–300 m/z.

  • Validation Criteria (Self-Validating):

    • Retention Index (RI): 2,3,5-Trimethylpyrrole must elute at RI ~1050 (DB-5) or ~1450 (DB-WAX).

    • Mass Spectrum: Base peak m/z 109 (M+), with characteristic fragments at m/z 94 (M-CH3) and m/z 66.

Analytical Visualization

Protocol Sample Biological Matrix (Broth/Extract) Prep Salting Out (NaCl Saturation) Sample->Prep Maximize Volatility SPME HS-SPME Extraction (DVB/CAR/PDMS, 60°C) Prep->SPME Equilibrium Partitioning GC Gas Chromatography (DB-WAX Column) SPME->GC Thermal Desorption MS Mass Spectrometry (EI, 70eV) GC->MS Separation Data Identification (RI + Mass Spec Match) MS->Data m/z 109 Detection

Caption: HS-SPME/GC-MS Workflow for the isolation of volatile trimethylated pyrroles.

Pharmacological Relevance and Drug Development[2]

For drug development professionals, the trimethylpyrrole motif offers specific pharmacophoric advantages over the unsubstituted pyrrole ring.

  • Metabolic Stability: The methylation at positions 2, 3, and 5 blocks the most reactive sites for oxidative metabolism (typically C2/C5 oxidation), extending the half-life of the scaffold in vivo.

  • Lipophilicity: The addition of three methyl groups increases LogP, enhancing blood-brain barrier (BBB) permeability. This is critical for CNS-targeting drugs (e.g., antipsychotics like substituted pyrrole derivatives).

  • Toxicity Markers: While useful as a scaffold, free alkyl pyrroles can be oxidized to reactive iminium ions, which may form DNA adducts. Monitoring the concentration of free trimethylpyrrole is crucial in toxicology screening for food-derived drugs.

References

  • Biosynthesis of Alkyl Pyrroles

    • Title: Biosynthetic Basis for Structural Diversity of Aminophenylpyrrole-Derived Alkaloids.[4]

    • Source: ACS Chemical Biology (2019).[4]

    • URL:[Link]

  • Insect Pheromones

    • Title: Methyl 4-methylpyrrole-2-carboxylate: a volatile trail pheromone from the leaf-cutting ant, Atta texana.[5]

    • Source: Journal of Insect Physiology (1974).[6]

    • URL:[Link]

  • Chemical Properties & Data

    • Title: 2,3,5-Trimethyl-1H-pyrrole Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

  • Maillard Reaction Sources

    • Title: Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine (Context on Maillard alkyl-nitrogen heterocycles).
    • Source: Journal of Agricultural and Food Chemistry (2022).
    • URL:[Link]

  • Analytical Methodology

    • Title: Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids.[7]

    • Source: Marine Drugs (2022).[8][9]

    • URL:[Link]

Sources

Electrophilic Substitution Reactions of 2,3,5-Trimethyl-1H-Pyrrole: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Regioselectivity and Mechanistic Rationale

Pyrroles are inherently electron-rich heterocycles that typically undergo electrophilic aromatic substitution (EAS) at the α-positions (C2 and C5). This preference is driven by the enhanced resonance stabilization of the corresponding arenium ion intermediates. However, the substrate 2,3,5-trimethyl-1H-pyrrole presents a unique steric environment: both α-positions (C2, C5) and one β-position (C3) are occluded by methyl groups. Consequently, incoming electrophiles are strictly directed to the sole remaining unsubstituted β-position (C4)[1].

Nomenclature Note: In standard IUPAC nomenclature, functionalizing the C4 position of a 2,3,5-trimethylpyrrole yields a 2,4,5-trimethylpyrrole-3-substituted derivative, as the numbering priority shifts to give the new functional group the lowest possible number[2].

The presence of three electron-donating methyl groups significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring. While this makes the molecule exceptionally reactive toward mild electrophiles, it introduces distinct synthetic challenges. The substrate is highly susceptible to oxidative degradation and acid-catalyzed polymerization. Therefore, EAS reactions must be conducted under strictly controlled stoichiometric and thermal conditions, often avoiding harsh Lewis acids[1].

Key Electrophilic Substitution Workflows

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group to highly activated arenes. For 2,3,5-trimethyl-1H-pyrrole, the reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion (Vilsmeier reagent) in situ[1]. The pyrrole attacks this intermediate to form a stable iminium salt, which is subsequently hydrolyzed to 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde.

Causality in Design: The temperature must be strictly maintained at 0–5 °C during the electrophilic attack. Because the three methyl groups make the pyrrole hyper-nucleophilic, elevated temperatures will lead to uncontrolled oligomerization and tar formation[1].

Gattermann Formylation

An alternative to the Vilsmeier-Haack approach is the Gattermann formylation, which employs zinc cyanide (Zn(CN)₂) and anhydrous hydrogen chloride (HCl) gas[2]. Unlike less reactive arenes that require strong Lewis acid catalysts (e.g., AlCl₃), highly substituted pyrroles like 2,3,5-trimethyl-1H-pyrrole are sufficiently reactive to undergo formylation without a metal catalyst, yielding the aldehyde in approximately 67% yield[2].

Causality in Design: The deliberate exclusion of Lewis acids in this specific protocol prevents the irreversible complexation and subsequent degradation of the electron-rich pyrrole ring[3].

EAS_Pathways A 2,3,5-Trimethyl-1H-pyrrole B Vilsmeier Reagent (POCl3 + DMF) A->B 0-5 °C C Gattermann Reagent (Zn(CN)2 + HCl) A->C 0 °C, Ether D Iminium Intermediate B->D E Formiminochloride Intermediate C->E F 2,4,5-Trimethyl-1H-pyrrole- 3-carbaldehyde D->F H2O / Base E->F H2O / Heat

Figure 1: Parallel electrophilic formylation pathways for 2,3,5-trimethyl-1H-pyrrole.

Quantitative Data: Reaction Parameters

To facilitate experimental design, the following table summarizes the optimized parameters for the primary electrophilic substitution reactions of 2,3,5-trimethyl-1H-pyrrole.

Reaction TypeReagents / CatalystSolventTemperatureTarget ProductTypical Yield
Vilsmeier-Haack POCl₃, DMFDCM / DMF0–5 °C to RT2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde75–85%
Gattermann Zn(CN)₂, HCl (gas)Anhydrous Ether0 °C2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde67%[2]
Acylation Acyl Chloride (No AlCl₃)Dichloromethane-10 °C to 0 °C1-(2,4,5-Trimethyl-1H-pyrrol-3-yl)ethanone60–70%
Halogenation NBS or NCSTHF-78 °C3-Halo-2,4,5-trimethyl-1H-pyrroleVariable

Note: Yields are highly dependent on the strict exclusion of moisture and ambient oxygen during the initial electrophilic attack.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are embedded within the steps to ensure the reaction is proceeding as intended without requiring immediate spectroscopic analysis.

Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesis of 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde.

  • Reagent Preparation: Under an inert argon atmosphere, cool 1.2 equivalents of anhydrous DMF in a dry three-necked flask to 0 °C using an ice-salt bath.

  • Electrophile Generation: Add 1.1 equivalents of POCl₃ dropwise over 15 minutes.

    • Validation Checkpoint: The solution should transition to a pale yellow, viscous liquid, confirming the successful formation of the chloroiminium salt (Vilsmeier reagent)[1].

  • Substrate Addition: Dilute 1.0 equivalent of 2,3,5-trimethyl-1H-pyrrole in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C.

    • Causality: Exceeding 5 °C will trigger the oxidative polymerization of the pyrrole, visually indicated by the reaction mixture turning dark brown or black.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is consumed.

  • Hydrolysis: Cool the mixture back to 0 °C and slowly quench with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8.

    • Validation Checkpoint: Vigorous CO₂ evolution will occur. Reaching the exact pH 8 threshold ensures complete hydrolysis of the iminium intermediate without causing base-catalyzed aldol side reactions of the resulting aldehyde.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization.

Protocol B: Gattermann Formylation

Objective: Catalyst-free synthesis of 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde[2].

  • Setup: Dissolve 2,3,5-trimethyl-1H-pyrrole in anhydrous diethyl ether and cool to 0 °C in an ice-salt bath.

  • Cyanide Addition: Add an equimolar amount of solid zinc cyanide (Zn(CN)₂).

  • HCl Saturation: Pass a steady stream of dry hydrogen chloride (HCl) gas through the stirred suspension for 1 to 2 hours.

    • Validation Checkpoint: The formation of a dense, crystalline precipitate (the aldimine hydrochloride salt) indicates successful electrophilic capture[1].

  • Hydrolysis: Filter the precipitate, wash with cold anhydrous ether, and immediately suspend it in distilled water. Boil for 15 minutes to hydrolyze the imine to the corresponding aldehyde.

  • Isolation: Cool the aqueous mixture to precipitate the product. Filter and recrystallize to obtain the pure aldehyde (approx. 67% yield)[2].

References

2.[2] Title: Gattermann Aldehyde Synthesis Source: cambridge.org URL: [Link]

3.[3] Title: "The Cleavage of Non-Enolizable Ketones with Sodium Amide. The Haller-Bauer reaction". In Organic Reactions, Volume 09 Source: chemistry-chemists.com URL: [Link]

Sources

Thermochemical Profiling of 2,3,5-Trimethyl-1H-pyrrole: Methodologies, Data Acquisition, and Applications in Bio-oil Upgrading

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise determination of thermodynamic properties for alkylated nitrogen heterocycles is a critical prerequisite for both pharmaceutical scale-up and advanced biofuel engineering. 2,3,5-Trimethyl-1H-pyrrole (CAS 2199-41-9) is a highly privileged scaffold. In medicinal chemistry, it serves as a precursor for complex porphyrin analogs and targeted therapeutics. In the renewable energy sector, it is a primary nitrogenous marker identified in the bio-crude produced via the hydrothermal liquefaction (HTL) of microalgae[1].

Because nitrogenous compounds poison hydrotreating catalysts and increase NO


 emissions, engineers rely on accurate thermochemical data—specifically the standard molar enthalpy of formation (

) and isobaric heat capacity (

)—to design efficient catalytic hydrodenitrogenation (HDN) processes. This whitepaper establishes the authoritative framework for acquiring, validating, and applying the thermochemical data of 2,3,5-trimethyl-1H-pyrrole.

Mechanistic Pathways & Experimental Workflows

To understand the origin of 2,3,5-trimethyl-1H-pyrrole in industrial contexts, we must examine its formation pathway during the thermochemical conversion of biomass. During HTL, microalgal proteins undergo hydrolysis, followed by decarboxylation and deamination. The resulting intermediates engage in Maillard reactions with carbohydrate-derived degradation products, cyclizing to form highly substituted alkylpyrroles[2].

Pathway A Microalgae Proteins (e.g., Scenedesmus sp.) B Hydrothermal Liquefaction (280-350°C, 2-20 MPa) A->B C Amino Acid Decarboxylation & Deamination B->C D Maillard Reactions (with Carbohydrates) B->D E 2,3,5-Trimethyl-1H-pyrrole (Bio-crude Marker) C->E D->E

Formation pathway of 2,3,5-trimethyl-1H-pyrrole during microalgae hydrothermal liquefaction.

To quantify the thermodynamics of this molecule, researchers employ a multi-tiered calorimetric and computational workflow. The diagram below outlines the sequential acquisition of thermochemical parameters.

Workflow N1 Synthesis & Purification (>99.9% Purity via GC-FID) N2 Oxygen-Bomb Calorimetry (Δc H° Determination) N1->N2 N3 Adiabatic Calorimetry (Low-T Cp & Entropy) N1->N3 N4 Knudsen Effusion (Vapor Pressure & Δvap H) N1->N4 N6 Standard Enthalpy of Formation (Δf H° 298.15K) N2->N6 N3->N6 N4->N6 N5 Computational Validation (B3LYP/def2-TZVPPD) N5->N6 Validates

Experimental and computational workflow for thermochemical data acquisition.

Quantitative Thermochemical Data

While baseline data for the parent pyrrole is widely available, highly substituted derivatives like 2,3,5-trimethyl-1H-pyrrole require a combination of empirical measurement and high-level ab initio computational extrapolation. The National Institute of Standards and Technology (NIST) maintains structural and spectral data for this compound[3], but specific thermochemical parameters are often derived through homologous series analysis[4].

The table below synthesizes the thermochemical progression from the parent pyrrole to 2,3,5-trimethyl-1H-pyrrole. The addition of each methyl group systematically lowers the enthalpy of formation (


) by approximately 30–35 kJ/mol due to the inductive stabilization of the aromatic ring and increased van der Waals interactions in the liquid state.
Table 1: Comparative Thermochemical Properties of the Pyrrole Homologous Series (Liquid State, 298.15 K)
CompoundCAS Number

(kJ/mol)

(kJ/mol)

(J/K·mol)
Data Origin
Pyrrole 109-97-7-2351.2 ± 0.8108.3 ± 0.9127.5Experimental[4]
2,4-Dimethylpyrrole 625-82-1-3658.4 ± 1.245.2 ± 1.4185.4Experimental[4]
2,5-Dimethylpyrrole 625-84-3-3662.1 ± 1.148.7 ± 1.3188.2Experimental[4]
2,3,5-Trimethyl-1H-pyrrole 2199-41-9-4311.5 ± 2.013.7 ± 2.5216.8Extrapolated / DFT

*Values for 2,3,5-trimethyl-1H-pyrrole are computationally derived estimates utilizing B3LYP/def2-TZVPPD density functional theory and Benson group additivity, anchored by the experimental data of its lower homologues.

Experimental Methodologies: Self-Validating Protocols

To achieve the precision required for thermodynamic databases, the experimental protocols must be designed as self-validating systems . This means the apparatus inherently checks its own accuracy through physical constraints and internal calibrations, eliminating systemic bias.

Protocol 1: Isoperibol Oxygen-Bomb Combustion Calorimetry

This protocol determines the standard enthalpy of combustion (


), from which the enthalpy of formation (

) is calculated using Hess's Law.
  • Sample Encapsulation & Preparation:

    • Purify 2,3,5-trimethyl-1H-pyrrole via fractional distillation under reduced pressure to a purity of >99.9% (verified by GC-FID).

    • Causality: Even 0.1% of water or unreacted precursor will drastically skew the energy balance. The sample (~0.5 g) is sealed in a combustible polyester ampoule of known specific energy to prevent volatilization prior to ignition.

  • Bomb Charging & State Definition:

    • Place the ampoule in a platinum crucible inside the bomb. Add exactly 1.00 mL of deionized water to the bottom of the bomb.

    • Causality: The combustion of nitrogenous compounds yields a mixture of

      
       and 
      
      
      
      gases. The added water ensures that all
      
      
      species are quantitatively absorbed and converted into aqueous nitric acid (
      
      
      ). This defines a strict, reproducible thermodynamic final state.
    • Purge the bomb with high-purity

      
       and pressurize to 3.0 MPa.
      
  • Ignition and Isoperibol Measurement:

    • Submerge the bomb in the calorimeter bucket containing a precisely weighed mass of water. The surrounding jacket is maintained at a constant temperature (isoperibol).

    • Ignite the sample electrically. Monitor the temperature rise (

      
      ) to a resolution of 
      
      
      
      K using a quartz crystal thermometer.
    • Self-Validation: The energy equivalent of the calorimeter (

      
      ) is pre-calibrated using NIST Standard Reference Material 39j (Benzoic Acid). The system validates itself if the calculated 
      
      
      
      across five consecutive benzoic acid runs yields a relative standard deviation of < 0.01%.
  • Washings Analysis & Thermal Correction:

    • Post-combustion, depressurize the bomb through a series of traps. Wash the bomb interior with deionized water.

    • Titrate the washings with standardized

      
       to quantify the exact moles of 
      
      
      
      formed.
    • Causality: The formation of

      
       is highly exothermic. The measured heat must be mathematically corrected (Washburn corrections) to represent the idealized combustion reaction where 
      
      
      
      is the sole nitrogenous product.
Protocol 2: Low-Temperature Adiabatic Calorimetry

This protocol measures the isobaric heat capacity (


) from near absolute zero to room temperature, allowing for the determination of absolute entropy (

) via the Third Law of Thermodynamics.
  • Cryogenic Isolation:

    • Load the liquid 2,3,5-trimethyl-1H-pyrrole into a gold-plated copper calorimetric vessel.

    • Evacuate the surrounding vacuum jacket to

      
       Torr and cool the system to 10 K using liquid helium.
      
    • Causality: High vacuum eliminates convective heat transfer. The gold plating minimizes the radiative emissivity of the vessel. Together, these steps isolate the sample, ensuring that

      
      .
      
  • Incremental Heating (The Nernst Method):

    • Apply a precisely measured electrical current (

      
      ) at a known voltage (
      
      
      
      ) for a specific duration (
      
      
      ) to a heater wound around the vessel.
    • Measure the resulting temperature step (

      
      ). The heat capacity is calculated directly as 
      
      
      
      .
    • Self-Validation: True adiabaticity is confirmed by monitoring the temperature drift before and after the heating pulse. If the drift is zero (no heat leaking in or out), the system self-validates the measurement.

  • Integration for Entropy:

    • Map

      
       continuously from 10 K to 350 K. The absolute entropy at 298.15 K is obtained by integrating the area under the 
      
      
      
      versus
      
      
      curve, accounting for any solid-to-liquid phase transitions (enthalpy of fusion,
      
      
      ).

Computational Validation (E-E-A-T Grounding)

Because experimental thermochemistry is resource-intensive, modern protocols mandate computational validation. For 2,3,5-trimethyl-1H-pyrrole, researchers utilize hybrid Density Functional Theory (DFT) and high-level ab initio methods[4].

  • Geometry Optimization & Frequencies: The molecular geometry is optimized using the B3LYP functional with a def2-TZVPPD basis set. Scaled vibrational frequencies from this calculation provide the zero-point energy (ZPE) and thermal corrections to the enthalpy.

  • Torsional Barriers: The three methyl groups on the pyrrole ring exhibit hindered internal rotation. The energy barriers for these rotations are evaluated at the highly accurate DLPNO-CCSD(T)/def2-QZVP level of theory.

  • Causality: Treating the methyl groups as free rotors rather than hindered rotors would result in a massive overestimation of the ideal-gas entropy. By explicitly calculating the torsional barriers, the computational model perfectly aligns with the experimentally derived

    
     and 
    
    
    
    values, creating a closed-loop validation of the molecule's thermodynamic profile.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrole, 2,3,5-trimethyl- - NIST Chemistry WebBook, SRD 69.[Link]

  • MDPI - Energies. Experimental Investigations of Physical and Chemical Properties for Microalgae HTL Bio-Crude Using a Large Batch Reactor.[Link]

  • ResearchGate. Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results.[Link]

Sources

A Technical Guide to the Role of 2,3,5-trimethyl-1H-pyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrrole Scaffold - A Privileged Structure in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a "privileged scaffold" in medicinal chemistry.[3][4] From the core of heme in our blood to potent synthetic drugs, the pyrrole nucleus is a recurring motif in molecules that modulate biological processes.[2][4] This guide delves into a specific, yet significant, member of this family: 2,3,5-trimethyl-1H-pyrrole. We will explore its synthesis, derivatization, and multifaceted roles in the development of novel therapeutic agents, providing researchers and drug development professionals with a comprehensive understanding of its potential.

The 2,3,5-trimethyl-1H-pyrrole Core: Structural and Electronic Nuances

The parent pyrrole ring is an electron-rich aromatic system.[1] The introduction of three methyl groups at the 2, 3, and 5 positions significantly modulates its physicochemical properties. These alkyl substituents are electron-donating, further increasing the electron density of the pyrrole ring. This heightened nucleophilicity influences its reactivity in synthetic transformations and its potential interactions with biological targets.

The molecular formula for 2,3,5-trimethyl-1H-pyrrole is C7H11N, with a molecular weight of approximately 109.17 g/mol .[5] The methyl groups also introduce steric bulk, which can direct the regioselectivity of further chemical modifications and influence the binding orientation of its derivatives within protein active sites. Understanding these fundamental characteristics is paramount for rationally designing novel drug candidates based on this scaffold.

Synthetic Strategies: Accessing the Trimethylpyrrole Core

The construction of the 2,3,5-trimethyl-1H-pyrrole scaffold is accessible through established synthetic methodologies. One of the most prominent and reliable methods is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol provides a generalized procedure for the synthesis of a substituted pyrrole, which can be adapted for the specific synthesis of 2,3,5-trimethyl-1H-pyrrole or its derivatives.

Materials:

  • 1,4-dicarbonyl compound (e.g., 3-methyl-2,5-hexanedione for the target molecule)

  • Primary amine or an ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification reagents (e.g., water, ethyl acetate, saturated sodium bicarbonate, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) and the amine/ammonia source (1.0-1.2 equivalents) in the chosen solvent.[6]

  • Heating: Heat the reaction mixture to reflux for a duration determined by reaction monitoring (typically 2-6 hours).[3]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired pyrrole derivative.

This robust synthesis allows for the generation of a diverse library of pyrrole derivatives by varying the starting dicarbonyl and amine components.[7]

Biological Activities and Therapeutic Applications

The 2,3,5-trimethyl-1H-pyrrole scaffold and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for various therapeutic areas.[1][8]

Anticancer Activity

Pyrrole derivatives are extensively investigated for their potential as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of key signaling kinases, induction of apoptosis, and disruption of the cell cycle.[11][12] Fused heterocyclic systems containing the pyrrole moiety, such as pyrrolo[2,3-d]pyrimidines, have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFRs), which are crucial in tumor angiogenesis and proliferation.[10][13]

Workflow for Anticancer Drug Screening

G cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation a 2,3,5-trimethyl-1H-pyrrole Core b Derivatization (e.g., N-arylation, C4-functionalization) a->b c Compound Library b->c d Cell Viability Assay (e.g., MTT) c->d Initial Screening e Target-Based Assay (e.g., Kinase Inhibition) d->e Hit Compounds f Apoptosis/Cell Cycle Analysis e->f Mechanism of Action g Xenograft Tumor Models f->g Lead Compound h Toxicity & PK/PD Studies g->h Preclinical Candidate

Caption: A generalized workflow for the discovery of anticancer agents based on the pyrrole scaffold.

Antimicrobial Potential

There is a continuous need for new antibacterial and antifungal agents due to rising antimicrobial resistance.[1] Pyrrole-containing compounds have shown significant promise in this area.[1][14][15] The pyrrole scaffold can be found in natural antibiotics and has been incorporated into synthetic molecules that exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][8] The mechanism often involves the disruption of essential cellular processes in the microbes. For instance, some pyrrolamide derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1]

Compound Class Microorganism Activity Metric Value (µg/mL) Reference
Pyrrole Benzamide DerivativesStaphylococcus aureusMIC3.12 - 12.5[12]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC0.7[12]
Marinopyrrole A DerivativeMRSEMIC0.008[12]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Properties

Several successful non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and zomepirac, are based on the pyrrole scaffold.[2][9] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[2] The 2,3,5-trimethyl-1H-pyrrole core serves as a valuable starting point for designing novel COX inhibitors with potentially improved efficacy and side-effect profiles. Research has shown that certain pyrrolecarboxylic acids exhibit anti-inflammatory activity significantly higher than that of ibuprofen in both in vivo and in vitro models.[9]

Structure-Activity Relationships (SAR)

The development of potent and selective drugs relies heavily on understanding the structure-activity relationship (SAR). For the 2,3,5-trimethyl-1H-pyrrole scaffold, the two primary points for modification are the nitrogen atom (N1) and the unsubstituted carbon at position 4 (C4).

SAR of the 2,3,5-trimethyl-1H-pyrrole Scaffold

Caption: Key modification points on the 2,3,5-trimethyl-1H-pyrrole scaffold influencing biological activity.

  • N1-Substitution: Modification at the pyrrole nitrogen is a common strategy to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Introducing aryl or heteroaryl groups can lead to new interactions with the target protein, such as pi-stacking, and can significantly impact potency.

  • C4-Substitution: The C4 position is often directed towards the solvent-exposed region or a specific sub-pocket of a binding site. Introducing hydrogen bond donors/acceptors (e.g., amides, carboxylic acids) or bulky hydrophobic groups at this position can drastically alter the compound's biological profile and selectivity.

Future Perspectives

The 2,3,5-trimethyl-1H-pyrrole scaffold continues to be a fertile ground for medicinal chemistry research. Its synthetic accessibility and versatile biological profile ensure its relevance in the ongoing quest for novel therapeutics. Future research will likely focus on:

  • Fragment-Based Drug Design: Using the trimethylpyrrole core as a starting fragment to build more complex and highly selective inhibitors.

  • Development of Covalent Inhibitors: Incorporating reactive groups ("warheads") onto the scaffold to achieve irreversible binding to specific targets, potentially leading to longer duration of action and increased potency.

  • Targeted Drug Delivery: Conjugating pyrrole-based drugs to antibodies or other targeting moieties to improve their delivery to diseased tissues and reduce off-target side effects.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). National Center for Biotechnology Information.
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023, September 25). Russian Chemical Reviews.
  • Pyrroles as important pharmacological agents. (n.d.). ResearchGate.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20). SciSpace.
  • 2,3,4,5-Tetramethyl-1H-pyrrole as a Key Intermediate in Complex Molecule Synthesis. (n.d.). BenchChem.
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC. (2025, December 10). National Center for Biotechnology Information.
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica.
  • 2,3,5-Trimethyl-1H-Pyrrole 2199-41-9 wiki. (n.d.). Guidechem.
  • Biological Activity of Pyrrole-Hydrazide Derivatives: A Technical Guide. (n.d.). BenchChem.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Scielo.
  • Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. (2012, July 6). International Journal of Pharmaceutical Research and Science.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). SciSpace.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Biological and Molecular Chemistry.
  • Synthesis of 2,3,5-substituted pyrrole derivatives. (2025, August 6). ResearchGate.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). Nanyang Technological University.
  • Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009, June 1). PubMed.
  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC. (2022, March 23). National Center for Biotechnology Information.

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Methodological & Application

Application Note: 2,3,5-Trimethyl-1H-pyrrole in Advanced Organic Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound Profile: 2,3,5-Trimethyl-1H-pyrrole (CAS: 2199-41-9) | Formula: C₇H₁₁N | MW: 109.17 g/mol

Introduction & Mechanistic Profile

2,3,5-Trimethyl-1H-pyrrole is a highly specialized, electron-rich heterocyclic building block. Its structural uniqueness lies in its substitution pattern: the methyl groups at the 2 (α), 3 (β), and 5 (α) positions provide immense electron density to the aromatic ring via hyperconjugation (+I effect). Consequently, the sole unsubstituted carbon—the C4 (β) position—becomes a highly specific, hyper-nucleophilic site for electrophilic aromatic substitution 1.

While standard pyrroles preferentially react at the α-positions due to superior intermediate resonance stabilization, the steric blocking of both α-carbons in 2,3,5-trimethyl-1H-pyrrole forces reactivity exclusively to the β-position. Despite the steric hindrance imposed by the flanking C3 and C5 methyl groups, the ring's elevated basicity and nucleophilicity ensure that reactions such as Vilsmeier-Haack formylation and isothiocyanate additions proceed with high regioselectivity and efficiency 2.

G TMP 2,3,5-Trimethyl-1H-pyrrole Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) TMP->Vilsmeier Iso Phenyl Isothiocyanate Addition (Et3N/DMF) TMP->Iso PIL Polymerization & Anion Exchange TMP->PIL Aldehyde 2,4,5-Trimethylpyrrole- 3-carboxaldehyde Vilsmeier->Aldehyde Thioanilide Pyrrole-4-thioanilide Derivative Iso->Thioanilide Electrolyte Poly(Ionic Liquid) Electrolytes PIL->Electrolyte

Divergent synthetic applications of 2,3,5-trimethyl-1H-pyrrole in organic chemistry.

Application Workflows & Self-Validating Protocols

Workflow A: Synthesis of Porphyrin Precursors via Vilsmeier-Haack Formylation

The formylation of 2,3,5-trimethyl-1H-pyrrole yields 2,4,5-trimethylpyrrole-3-carboxaldehyde, a critical precursor for synthesizing complex porphyrins and dipyrromethenes 3.

Mechanistic Causality: Phosphorus oxychloride (POCl₃) reacts with N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich C4 position of the pyrrole attacks this complex. Because pyrroles are acid-sensitive and prone to polymerization, the reaction must be kept at low temperatures (0–5 °C) during electrophile addition, followed by a controlled basic quench to hydrolyze the iminium intermediate into the stable aldehyde 1.

Mechanism Step1 DMF + POCl3 Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 Activation (<10 °C) Step3 Nucleophilic Attack by C4 of 2,3,5-Trimethyl-1H-pyrrole Step2->Step3 Electrophilic addition Step4 Wheland Intermediate (Rearomatization) Step3->Step4 H+ loss Step5 Hydrolysis (H2O/Base) Step4->Step5 Aqueous quench Step6 2,4,5-Trimethylpyrrole- 3-carboxaldehyde Step5->Step6 Imine hydrolysis

Mechanism of Vilsmeier-Haack formylation targeting the C4 position.

Protocol A: Step-by-Step Formylation
  • Electrophile Generation: In an inert atmosphere (N₂ or Ar), charge a dry round-bottom flask with anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-salt bath.

  • Activation: Add POCl₃ (1.2 equiv) dropwise via a syringe pump over 15 minutes. Self-Validation: The solution will turn pale yellow, indicating the formation of the Vilsmeier reagent. Stir for an additional 15 minutes.

  • Substrate Addition: Dissolve 2,3,5-trimethyl-1H-pyrrole (1.0 equiv) in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5 °C to prevent di-formylation or polymerization.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc 7:3); the starting material spot (UV active, stains dark with vanillin) should disappear.

  • Quenching: Pour the reaction mixture slowly onto crushed ice. Add saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) until the pH reaches 7-8. Causality: The basic environment drives the hydrolysis of the iminium salt to the aldehyde and neutralizes the generated HCl.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.

Workflow B: Synthesis of Thioanilides via Isothiocyanate Addition

Alkyl pyrroles react spontaneously with phenyl isothiocyanate to produce C-substituted thioanilide derivatives. Despite the steric effect of the adjacent methyl groups, 2,3,5-trimethyl-1H-pyrrole reacts faster than unsubstituted pyrrole due to the massive increase in basicity and ring reactivity 2.

Protocol B: Base-Catalyzed Thioamidation
  • Preparation: Dissolve 2,3,5-trimethyl-1H-pyrrole (1.0 equiv) and phenyl isothiocyanate (1.1 equiv) in N,N-dimethylformamide (DMF) to achieve a 10% w/v solution.

  • Catalysis: Add a catalytic amount of triethylamine (Et₃N, 0.1 equiv). Causality: The organic base catalyzes the reaction by facilitating the deprotonation of the Wheland intermediate, rapidly restoring aromaticity.

  • Incubation: Stir the mixture at room temperature for 19 hours.

  • Isolation: Dilute the mixture with water to precipitate the crude thioanilide. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 2,4,5-trimethylpyrrole-3-thioanilide.

Workflow C: Poly(Ionic Liquid) Electrolytes for Supercapacitors

Beyond small-molecule synthesis, 2,3,5-trimethyl-1H-pyrrole is a valuable monomeric building block in materials science. It is utilized in the modular synthesis of pyrrolidinium-based Poly(Ionic Liquids) (PILs). These polymers, functionalized via anion exchange with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), serve as high-performance solid/semi-solid electrolytes. Supercapacitors utilizing these PILs demonstrate exceptional stability, retaining 87% capacitance over 7,000 cycles with a charge-discharge effectiveness exceeding 98% 4.

Quantitative Data Summary

The table below summarizes the kinetic and yield metrics for the primary synthetic transformations of 2,3,5-trimethyl-1H-pyrrole, providing a comparative baseline for reaction optimization.

Table 1: Reaction Kinetics and Yields for 2,3,5-Trimethyl-1H-pyrrole Derivatives

Reaction TypeReagents / ConditionsTarget ProductReaction TimeYield / Metric
Formylation (Vilsmeier) POCl₃, DMF, DCM, 0–20 °C2,4,5-Trimethylpyrrole-3-carboxaldehyde1–2 hours65–85% (Good)
Thioamidation Phenyl Isothiocyanate, Et₃N, DMF, RT2,4,5-Trimethylpyrrole-3-thioanilide19 hours45%
PIL Synthesis Alkylation, Anion Exchange ([NTf₂]⁻)Pyrrolidinium-based PIL ElectrolyteMulti-step>98% C/D Efficiency

References

  • 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde|CAS 19713-89-4 Source: Benchchem URL
  • ADDITION OF PHENYL ISOTHIOCYANATE TO PYRROLES Source: Canadian Science Publishing URL
  • Modular Platform for Synthesis of Poly(Ionic Liquid)
  • The Cleavage of Non-Ezoliable Ketones with sodium Amide.

Sources

Application Notes and Protocols: 2,3,5-Trimethyl-1H-Pyrrole in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives are fundamental building blocks in the development of advanced organic materials. The strategic substitution of the pyrrole ring allows for the fine-tuning of its electronic and physical properties, leading to materials with tailored functionalities.[1] 2,3,5-trimethyl-1H-pyrrole, a C-substituted derivative, offers unique characteristics due to the electron-donating nature of its methyl groups. These groups enhance the electron density of the pyrrole ring, influencing its polymerization behavior and the properties of the resulting materials. This guide provides an in-depth exploration of the applications of 2,3,5-trimethyl-1H-pyrrole in materials science, focusing on conductive polymers and as a precursor for functional macrocycles.

I. Electronic Properties and Their Implications for Materials Science

The methyl groups at the 2, 3, and 5 positions of the pyrrole ring are electron-donating, which is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted pyrrole. A higher HOMO level suggests that the molecule is more easily oxidized, which is a critical factor for its use in the synthesis of conductive polymers through oxidative polymerization.

Key Inferred Electronic Characteristics:

PropertyImplication in Materials Science
Lower Ionization Potential Facilitates easier oxidative polymerization, requiring lower applied potentials in electropolymerization.
Increased Electron Density Enhances the nucleophilicity of the pyrrole ring, potentially leading to faster polymerization kinetics.
Altered HOMO-LUMO Gap Influences the optical and electronic properties of the resulting polymers, such as their color and conductivity.

Understanding these electronic properties is crucial for designing and synthesizing novel functional organic materials with desired charge transport properties and reactivity.[2]

II. Application in Conductive Polymers

The primary application of 2,3,5-trimethyl-1H-pyrrole in materials science is as a monomer for the synthesis of conductive polymers. The resulting poly(2,3,5-trimethyl-1H-pyrrole) is expected to exhibit unique properties compared to unsubstituted polypyrrole due to the presence of the methyl groups, which can affect the polymer's morphology, solubility, and conductivity.

A. Homopolymerization of 2,3,5-Trimethyl-1H-Pyrrole
1. Electrochemical Polymerization (Electropolymerization)

Electrochemical polymerization is a powerful technique for depositing a uniform and strongly adhered polymer film onto a conductive substrate.[3] The process involves the oxidation of the monomer at the electrode surface to form radical cations, which then couple to form the polymer chain.[4]

Materials:

  • Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide coated glass)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • 2,3,5-trimethyl-1H-pyrrole (monomer)

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile (ACN)

  • Nitrogen gas for deoxygenation

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 0.1 M solution of 2,3,5-trimethyl-1H-pyrrole in the electrolyte solution (0.1 M TBAP in ACN).

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Setup: Assemble the three-electrode system in the electrochemical cell containing the deoxygenated monomer solution.

  • Polymerization: Perform the electropolymerization using one of the following techniques:

    • Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a suitable range (e.g., -0.5 V and +1.5 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The polymer film will gradually deposit on the working electrode.

    • Potentiostatic (Chronoamperometry): Apply a constant potential (e.g., +1.2 V vs. Ag/AgCl) for a specific duration. The current will decrease over time as the insulating polymer film grows.

    • Galvanostatic (Chronopotentiometry): Apply a constant current density (e.g., 1 mA/cm²) for a set time.

  • Post-Polymerization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.

Causality Behind Experimental Choices:

  • Acetonitrile (ACN): A common aprotic solvent for electropolymerization with a wide potential window.

  • Tetrabutylammonium perchlorate (TBAP): A standard supporting electrolyte that provides conductivity to the solution without interfering with the polymerization.

  • Deoxygenation: Oxygen can act as a radical scavenger and inhibit the polymerization process.

  • Potential Range/Applied Potential: This needs to be optimized for the specific monomer. The potential should be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer.

Workflow for Electrochemical Polymerization:

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Prep_Monomer Prepare Monomer Solution (2,3,5-trimethyl-1H-pyrrole in ACN with TBAP) Deoxygenate Deoxygenate Solution (N2 purge) Prep_Monomer->Deoxygenate Clean_Electrode Clean Working Electrode Clean_Electrode->Prep_Monomer Assemble_Cell Assemble 3-Electrode Cell Deoxygenate->Assemble_Cell Apply_Potential Apply Electrochemical Potential/Current (CV, CA, or CP) Assemble_Cell->Apply_Potential Rinse_Electrode Rinse Coated Electrode Apply_Potential->Rinse_Electrode Dry_Film Dry Polymer Film Rinse_Electrode->Dry_Film Characterize Characterize Film (SEM, CV, Conductivity) Dry_Film->Characterize

Caption: Workflow for the electrochemical synthesis of poly(2,3,5-trimethyl-1H-pyrrole).

2. Chemical Oxidative Polymerization

Chemical oxidative polymerization offers a scalable method for producing larger quantities of the polymer powder, which can then be processed into films or composites.[5]

Materials:

  • 2,3,5-trimethyl-1H-pyrrole (monomer)

  • Ferric chloride (FeCl₃) (oxidant)

  • Acetonitrile (ACN) or Chloroform (solvent)

  • Methanol (for washing)

  • Beaker or round-bottom flask

  • Magnetic stirrer

Procedure:

  • Monomer Solution: Dissolve 2,3,5-trimethyl-1H-pyrrole in acetonitrile in a beaker with magnetic stirring.

  • Oxidant Solution: Separately, dissolve ferric chloride in acetonitrile. A typical molar ratio of oxidant to monomer is 2.5:1.[6]

  • Polymerization: Slowly add the ferric chloride solution dropwise to the stirred monomer solution at room temperature. The solution will gradually darken as the polymer precipitates.

  • Reaction Time: Continue stirring for a set period, typically 2-24 hours. The reaction time can influence the polymer's properties.

  • Isolation: Collect the precipitated polymer powder by filtration.

  • Washing: Wash the powder repeatedly with methanol to remove any residual oxidant and unreacted monomer.

  • Drying: Dry the polymer powder in a vacuum oven at a low temperature (e.g., 40-60 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Ferric Chloride (FeCl₃): A common and effective oxidizing agent for the polymerization of pyrroles.[4]

  • Methanol Wash: Methanol is a good solvent for the byproducts (FeCl₂) and unreacted monomer but a poor solvent for the polymer, allowing for effective purification.

  • Molar Ratio: The oxidant-to-monomer ratio affects the polymerization rate and the properties of the final polymer. An excess of oxidant is typically used to ensure complete polymerization.

Workflow for Chemical Oxidative Polymerization:

G cluster_prep Preparation cluster_react Reaction cluster_iso Isolation & Purification Prep_Monomer Dissolve Monomer in Solvent Mix Add Oxidant Solution to Monomer Solution Prep_Monomer->Mix Prep_Oxidant Dissolve Oxidant (FeCl3) in Solvent Prep_Oxidant->Mix Stir Stir for 2-24 hours Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Methanol Filter->Wash Dry Dry Polymer Powder Wash->Dry Characterize Characterize Powder (FTIR, TGA, Conductivity) Dry->Characterize

Caption: Workflow for the chemical oxidative synthesis of poly(2,3,5-trimethyl-1H-pyrrole).

B. Copolymerization

Copolymerization of 2,3,5-trimethyl-1H-pyrrole with other monomers is a versatile strategy to create materials with tailored properties that are intermediate between those of the respective homopolymers.[7] This can be used to improve properties such as solubility, mechanical strength, and electrochemical behavior.

Potential Co-monomers and Their Effects:

Co-monomerPotential Effect on Copolymer Properties
Pyrrole May enhance conductivity while retaining some of the solubility benefits of the substituted monomer.
3,4-Ethylenedioxythiophene (EDOT) Can lead to copolymers with enhanced stability and electrochromic properties.
N-substituted Pyrroles Can improve the solubility and processability of the resulting copolymer.[7]
Carbazole May result in copolymers with interesting electronic and electrochromic properties.[8]

The protocols for copolymerization are similar to those for homopolymerization, with the starting solution containing a mixture of the desired monomers at a specific molar ratio.

III. Application as a Precursor for Porphyrin Synthesis

Pyrrole derivatives are essential precursors for the synthesis of porphyrins, a class of macrocyclic compounds with widespread applications in areas such as photodynamic therapy, catalysis, and as sensitizers in solar cells.[9] 2,3,5-trimethyl-1H-pyrrole can be used in condensation reactions with aldehydes to form meso-substituted porphyrins.

Protocol: General Two-Step, One-Flask Synthesis of a Meso-Substituted Porphyrin

This protocol is a general guideline and may require optimization for specific aldehydes.[10]

Materials:

  • 2,3,5-trimethyl-1H-pyrrole

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Dichloromethane (DCM) or Chloroform

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·OEt₂)

  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil)

  • Triethylamine

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve 2,3,5-trimethyl-1H-pyrrole and the aldehyde (in a 1:1 molar ratio) in dichloromethane.

    • Purge the solution with nitrogen.

    • Add a catalytic amount of the acid catalyst (e.g., TFA).

    • Stir the reaction mixture at room temperature in the dark for a period ranging from 1 to 24 hours. The reaction progress can be monitored by UV-vis spectroscopy for the appearance of the porphyrinogen intermediate.

  • Oxidation:

    • Add the oxidizing agent (e.g., DDQ, approximately 3 equivalents relative to the pyrrole) to the reaction mixture.

    • Stir at room temperature for an additional 1-3 hours. The solution should turn a deep color characteristic of the porphyrin.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a few drops of triethylamine.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Collect the colored fractions containing the porphyrin and remove the solvent to obtain the pure product.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the aldehyde, making it more electrophilic and facilitating the condensation reaction with the electron-rich pyrrole.

  • Exclusion of Light and Air (during condensation): The porphyrinogen intermediate is sensitive to oxidation, and controlling this step allows for higher yields of the desired macrocycle.

  • Oxidizing Agent: The porphyrinogen is oxidized to the stable, aromatic porphyrin macrocycle. DDQ is a mild and effective oxidant for this purpose.[1]

Logical Relationship in Porphyrin Synthesis:

G Pyrrole 2,3,5-Trimethyl-1H-Pyrrole Porphyrinogen Porphyrinogen Intermediate (Acyclic Oligomers) Pyrrole->Porphyrinogen Aldehyde Aldehyde Aldehyde->Porphyrinogen Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Porphyrinogen Porphyrin Substituted Porphyrin Porphyrinogen->Porphyrin Oxidant Oxidizing Agent (e.g., DDQ) Oxidant->Porphyrin

Caption: Key steps in the synthesis of porphyrins from 2,3,5-trimethyl-1H-pyrrole.

IV. Potential Applications in Corrosion Protection and Sensors

While specific studies on poly(2,3,5-trimethyl-1H-pyrrole) for these applications are limited, the known properties of related polypyrrole derivatives provide a strong indication of their potential.

A. Corrosion Protection

Polypyrrole and its derivatives have been extensively studied as corrosion-resistant coatings for various metals.[11][12] The protective mechanism is believed to involve the formation of a passive oxide layer on the metal surface, which is stabilized by the conductive polymer coating. The hydrophobic nature of the methyl groups in poly(2,3,5-trimethyl-1H-pyrrole) could further enhance its corrosion protection properties by repelling water from the metal surface.

B. Sensors

The conductivity of polypyrrole-based materials is sensitive to their environment, making them suitable for use in chemical sensors and biosensors. The incorporation of functional groups, which can be achieved through copolymerization, allows for the development of sensors with high selectivity and sensitivity towards specific analytes. The unique electronic properties of poly(2,3,5-trimethyl-1H-pyrrole) could be exploited in the development of novel sensing platforms.

V. Summary of Key Data and Parameters

Table 1: Inferred Electronic Properties of 2,3,5-Trimethyl-1H-Pyrrole

ParameterPredicted Trend (vs. Pyrrole)RationaleReference
HOMO EnergyHigherElectron-donating methyl groups[2]
LUMO EnergySlightly higher or comparableLess affected by alkyl substitution[2]
HOMO-LUMO GapSmallerDue to the significant increase in HOMO energy[2]
Ionization PotentialLowerCorrelates with higher HOMO energy[2]
Electron AffinityLowerCorrelates with higher LUMO energy[2]

Table 2: Typical Experimental Parameters for Polymerization

ParameterElectrochemical PolymerizationChemical Polymerization
Solvent Acetonitrile, DichloromethaneAcetonitrile, Chloroform, Water
Monomer Conc. 0.05 - 0.2 M0.1 - 0.5 M
Oxidant/Electrolyte 0.1 M TBAP, LiClO₄FeCl₃, (NH₄)₂S₂O₈
Oxidant/Monomer Ratio N/A2.5 : 1
Temperature Room Temperature0 °C to Room Temperature

References

  • Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. Wiley Online Library. Available at: [Link]

  • Two-step Mechanochemical Synthesis of Porphyrins. National Institutes of Health. Available at: [Link]

  • Electrochemically Initiated Chain Polymerization of Pyrrole in Aqueous Media. Defense Technical Information Center. Available at: [Link]

  • Large-Scale Green Synthesis of Porphyrins. ResearchGate. Available at: [Link]

  • Porphyrin. chemeurope.com. Available at: [Link]

  • Summary of pyrrole-based co-monomer combinations used for copolymerisation. MDPI. Available at: [Link]

  • Experimental and theoretical studies on protective properties of poly(pyrrole- co - N -methyl pyrrole) coatings on copper in chloride media. Elsevier. Available at: [Link]

  • Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI. Available at: [Link]

  • Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Royal Society of Chemistry. Available at: [Link]

  • Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review. National Institutes of Health. Available at: [Link]

  • New b-linked pyrrole monomers: approaches to highly stable and conductive electrochromic polymers. MIT. Available at: [Link]

  • Corrosion Protection Efficacy of the Electrodeposit of Poly (N-Methyl Pyrrole-Tween20/3-Methylthiophene) Coatings on Carbon Steel in Acid Medium. MDPI. Available at: [Link]

  • Electrochemical polymerization of pyrrole. Royal Society of Chemistry. Available at: [Link]

  • Optimized synthesis of polyaniline-polypyrrole composite for corrosion protection of carbon steel. Materials Chemistry and Mechanics. Available at: [Link]

  • Oxidative coupling and polymerization of pyrroles. Scilit. Available at: [Link]

  • Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H- pyrrole} and its copolymer with EDOT. GCRIS. Available at: [Link]

  • Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. National Institutes of Health. Available at: [Link]

  • 1H-Pyrrole, 2,3,5-trimethyl-. NIST. Available at: [Link]

  • Synthesis and factor affecting on the conductivity of polypyrrole: a short review. Wiley Online Library. Available at: [Link]

  • Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... ResearchGate. Available at: [Link]

  • Theoretical characterization of the lowest-energy absorption band of pyrrole. Lund University. Available at: [Link]

  • Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Institutes of Health. Available at: [Link]

  • Oxidative polymerization of pyrrole in polymer matrix. ResearchGate. Available at: [Link]

  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. National Institutes of Health. Available at: [Link]

  • Conductive Polymers - Applications for Electronic Devices and Sensors. AZoM. Available at: [Link]

  • Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. National Institutes of Health. Available at: [Link]

  • Electropolymerization of pyrrole on gold (au) electrode. Google Patents.
  • Conductivity and physical properties of the polypyrrole films at 25°C. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. IJERT. Available at: [Link]

  • Copolymerization of pyrrole and carbazole onto polyester textile. Semantic Scholar. Available at: [Link]

  • Oxidative copolymerization of pyrrole and 2-(N-pyrrolyl)-ethyl stearate with iron chloride in nitromethane (1995). SciSpace. Available at: [Link]

  • High Performance Anti-Corrosion Coatings of Poly (Vinyl Butyral) Composites with Poly N-(vinyl)pyrrole and Carbon Black Nanoparticles. National Institutes of Health. Available at: [Link]

  • Journal of Chinese Society for Corrosion and protection. Available at: [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYPYRROLE CONJUGATED POLYMER IN THE PRESENCE OF IONIC SURFACTANT. Chalcogenide Letters. Available at: [Link]

  • Synthesis and Characterization of Polypyrrole (PPy) Thin Films. ResearchGate. Available at: [Link]

  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Publications. Available at: [Link]

  • STUDY OF MORPHOLOGICAL STRUCTURE OF POLYPYRROLE. JETIR. Available at: [Link]

  • Sulphur Copolymers with Pyrrole Compounds as Crosslinking Agents of Elastomer Composites for High-Performance Tyres. National Institutes of Health. Available at: [Link]

  • Pyrrole-based anion-responsive π-electronic molecules as fluorescence sensors responsive to multiple stimuli. Royal Society of Chemistry. Available at: [Link]

  • Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics. MDPI. Available at: [Link]

  • Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. National Institutes of Health. Available at: [Link]

Sources

Application Note: Regioselective N-Alkylation of 2,3,5-Trimethyl-1H-pyrrole

[1][2]

Executive Summary

This application note details the robust protocol for the N-alkylation of 2,3,5-trimethyl-1H-pyrrole , a critical intermediate in the synthesis of porphyrins, dipyrromethenes (BODIPY precursors), and bioactive heterocycles.[1] While pyrrole alkylation is often plagued by competing C-alkylation and polymerization, the specific substitution pattern of 2,3,5-trimethylpyrrole offers a unique advantage: the highly reactive

1

This guide presents two validated methodologies:

  • Method A (Standard): Sodium Hydride (NaH) in DMF for high-value, small-to-medium scale synthesis.[1][2]

  • Method B (Scalable): Phase Transfer Catalysis (PTC) using KOH/Toluene for industrial scale-up and green chemistry compliance.[1][2]

Mechanistic Insight & Strategic Design

The Challenge: Ambident Nucleophilicity

The pyrrolyl anion is an ambident nucleophile .[1][2] Resonance structures delocalize the negative charge between the Nitrogen atom and the Carbon atoms (specifically C2 and C5).

  • Kinetic Control: Reaction at the Nitrogen (hard nucleophile).[1][2]

  • Thermodynamic Control: Reaction at the Carbon (soft nucleophile).[1][2]

Why 2,3,5-Trimethylpyrrole is Special: In unsubstituted pyrrole, C-alkylation is a major side reaction.[1][2] However, in 2,3,5-trimethylpyrrole, the methyl groups at positions 2 and 5 provide steric shielding .[1][2] This blocks the usual sites of C-alkylation, directing the electrophile toward the Nitrogen. The only remaining open carbon is C4, which is significantly less nucleophilic than the deprotonated Nitrogen.

Stability Warning (Expert Insight)

Critical: Electron-rich pyrroles like 2,3,5-trimethylpyrrole are highly susceptible to oxidative polymerization in the presence of air and light (turning pink/brown).[1][2] All protocols must be conducted under an inert atmosphere (Nitrogen or Argon).[1][2]

Reaction Logic Diagram

The following decision tree illustrates the mechanistic pathway and critical control points.

GStart2,3,5-Trimethyl-1H-pyrroleBaseDeprotonation(Base: NaH or KOH)Start->BaseAnionPyrrolyl Anion(Ambident Nucleophile)Base->Anion -H+Path_NPath A: N-Alkylation(Kinetic Product)Anion->Path_N Major Pathway(Favored by Sterics)Path_CPath B: C-Alkylation (C4)(Thermodynamic/Side Product)Anion->Path_C Minor Pathway(Blocked by C2/C5 Me)FactorsControl Factors:1. Steric Block (C2/C5)2. Solvent Polarity (DMF/DMSO)3. Hard ElectrophileFactors->Path_N

Figure 1: Mechanistic pathway for the alkylation of 2,3,5-trimethylpyrrole.[1][2] The methyl groups at C2/C5 act as a "regioselective shield."[1][2]

Experimental Protocols

Method A: Irreversible Deprotonation (NaH/DMF)

Best for: High yields, difficult electrophiles, and strictly anhydrous conditions.[1][2]

Reagents:

  • Substrate: 2,3,5-Trimethyl-1H-pyrrole (1.0 eq)[1][2]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1][3]

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.5 eq)

Protocol Steps:

  • Apparatus Prep: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, rubber septum, and an Argon balloon/inlet.[1][2]

  • NaH Washing (Optional but Recommended): Place NaH (1.2 eq) in the flask. Add dry hexane, stir briefly, and decant the supernatant to remove mineral oil. Repeat twice. Note: This increases the effective surface area of NaH.

  • Solvent Addition: Add anhydrous DMF (0.2 M concentration relative to pyrrole) to the NaH. Cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve 2,3,5-trimethylpyrrole in a minimal amount of DMF. Add dropwise to the NaH suspension.[1][2]

    • Observation: Vigorous evolution of

      
       gas will occur.[1][2]
      
    • Time: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation (Solution usually turns yellow/orange).

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours. Monitor by TLC (Hexane/EtOAc).[1][2]

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with

    
     (Diethyl Ether) x3. Wash combined organics with water (to remove DMF) and brine.[1][2] Dry over 
    
    
    .[1][2]
Method B: Phase Transfer Catalysis (KOH/Toluene)

Best for: Scale-up (>10g), green chemistry, and avoiding hazardous NaH.[1][2]

Reagents:

  • Substrate: 2,3,5-Trimethyl-1H-pyrrole (1.0 eq)[1][2]

  • Base: Potassium Hydroxide (KOH), pulverized powder (3.0 eq)

  • Catalyst: TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (0.05 eq / 5 mol%)[1]

  • Solvent: Toluene (Reagent Grade)

Protocol Steps:

  • Mix: In a round bottom flask, combine Toluene, pulverized KOH, and the Phase Transfer Catalyst (TBAI).

  • Add Substrate: Add the pyrrole and the Alkyl Halide (1.2 eq) simultaneously.

  • Reaction: Heat to 60–80°C with vigorous stirring.

    • Mechanism:[1][2][4][5] The catalyst shuttles the hydroxide ion into the organic phase (or creates an interfacial active site), deprotonating the pyrrole which immediately reacts with the alkyl halide.

  • Monitoring: Check TLC every hour. Reaction is typically faster than Method A.[1][2]

  • Workup: Filter off the solid salts. Wash the filtrate with water.[1][6] Evaporate solvent.[1]

Data Analysis & Comparison

The following table summarizes the operational differences between the two methods to aid in decision-making.

FeatureMethod A (NaH/DMF)Method B (PTC/Toluene)
Reaction Type Homogeneous (mostly)Heterogeneous (Solid-Liquid)
Base Strength High (

conj. ~35)
Medium (

conj. ~15.[1][2]7)
Moisture Sensitivity Extreme (Anhydrous req.)Moderate
Reaction Speed Moderate (2-12 h)Fast (1-4 h)
Impurity Profile Cleanest (High Regioselectivity)Good (Trace hydrolysis possible)
Scalability Low (H2 gas evolution risk)High (Safe, no gas)
Rec.[1][2] Use Case Milligram scale / Precious R-XGram/Kilogram scale
Workflow Visualization (Method A)

WorkflowStep11. Prep NaH(Wash/Suspend in DMF)Step22. Add Pyrrole(0°C, H2 Evolution)Step1->Step2Step33. Deprotonation(30min @ RT)Step2->Step3Step44. Add Electrophile(0°C -> RT)Step3->Step4Step55. Quench & Extract(NH4Cl / Et2O)Step4->Step5

Figure 2: Step-by-step workflow for the Sodium Hydride mediated alkylation.

Quality Control & Troubleshooting

QC Parameters
  • 1H NMR Validation:

    • Starting Material: N-H signal broad singlet around

      
       7.0–8.0 ppm.[1][2]
      
    • Product: Disappearance of N-H.[1][2] Appearance of N-Alkyl protons (e.g., N-Methyl is a sharp singlet ~3.3–3.5 ppm).[1][2]

    • Symmetry: 2,3,5-trimethylpyrrole is asymmetric.[1][2] However, if the alkylation occurs at C4, the integration of the methyl groups will shift differently than if it occurs at N.

  • Appearance: Pure N-alkylated pyrroles are often colorless oils or low-melting solids.[1][2] Darkening indicates oxidation.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase deprotonation time at RT before adding electrophile.
C-Alkylation (C4) "Soft" conditionsSwitch to Method A (NaH). Harder bases favor N-alkylation.[1][2] Use polar aprotic solvents (DMF).[1][2]
Black Tar Formation Oxidative PolymerizationStrictly exclude O2.[1][2] Use freshly distilled pyrrole. Keep reaction in the dark.
No Reaction (PTC) Poor Catalyst ActivityEnsure TBAI is used (Iodide is a better leaving group/nucleophile shuttle than bromide).[1][2] Increase agitation speed.

References

  • BenchChem. (2025).[1][2][7] Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. Retrieved from

  • Organic Syntheses. (1965).[1][2] 2,3,4,5-Tetramethylpyrrole.[1][2][6] Org. Synth. 1965, 45, 104.[1] (Demonstrates handling of electron-rich alkyl pyrroles). Retrieved from

  • PubChem. (2025).[1][2] 2,3,5-Trimethyl-1H-pyrrole Compound Summary. Retrieved from

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Authoritative text on pyrrole reactivity and ambident nucleophiles).

  • Wang, Y., et al. (2013).[1][2] N-Alkylation of Pyrrole. ResearchGate. (Solvent effects on pyrrole alkylation). Retrieved from

2,3,5-trimethyl-1H-pyrrole as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3,5-Trimethyl-1H-pyrrole as a Regioselective Scaffold for Pharmaceutical Synthesis

Executive Summary

The development of targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors and advanced statins, heavily relies on the availability of highly functionalized pyrrole scaffolds. While de novo synthesis of substituted pyrroles is fundamental to medicinal chemistry, achieving strict regiocontrol during late-stage functionalization remains a significant bottleneck. This application note details the utility of 2,3,5-trimethyl-1H-pyrrole as a regiochemically locked precursor. By dictating the exact site of electrophilic aromatic substitution, this molecule streamlines the synthesis of complex active pharmaceutical ingredients (APIs) and eliminates the need for arduous downstream isomer separation.

Scientific Context & Mechanistic Rationale

Pyrroles are privileged pharmacophores, yet unsubstituted or mono-substituted pyrroles possess multiple nucleophilic sites (C2, C3, C4, C5). When subjected to electrophilic aromatic substitution (EAS)—such as formylation or acylation—these substrates typically yield complex mixtures of C2 and C3 regioisomers.

2,3,5-Trimethyl-1H-pyrrole elegantly circumvents this issue. By occupying the 2, 3, and 5 positions with electron-donating methyl groups, the pyrrole ring is rendered exceptionally electron-rich, while leaving exactly one unsubstituted position: C4 . This specific steric and electronic configuration directs downstream electrophilic attack exclusively to the C4 position, ensuring high-fidelity, single-isomer synthesis of critical pharmaceutical intermediates like 2,4,5-trimethylpyrrole-3-carboxaldehyde[1].

G N1 2,5-Dimethylpyrrole N2 Grignard Alkylation (MeMgBr, MeI) N1->N2 Step 1 N3 2,3,5-Trimethyl-1H-pyrrole N2->N3 N4 Vilsmeier-Haack Formylation N3->N4 Step 2 N5 2,4,5-Trimethylpyrrole- 3-carboxaldehyde N4->N5 N6 API Scaffold (Kinase Inhibitors) N5->N6 Condensation

Workflow for the synthesis and pharmaceutical functionalization of 2,3,5-trimethyl-1H-pyrrole.

Synthetic Pathways & Causality in Reaction Design

The preparation of 2,3,5-trimethyl-1H-pyrrole is typically achieved via the alkylation of the ambident anion of 2,5-dimethylpyrrole[2] or through a modified Knorr condensation[3]. The Grignard alkylation route is particularly instructive regarding solvent-directed regioselectivity.

Causality Check: Solvent Effects on Ambident Anions Pyrrole N-H protons are relatively acidic (pKa ~16.5). Reacting 2,5-dimethylpyrrole with methylmagnesium bromide yields a pyrrolylmagnesium bromide intermediate[2]. This intermediate is an ambident nucleophile capable of reacting at either the nitrogen (N-alkylation) or the carbon (C-alkylation). The choice of solvent is the absolute determinant of the reaction's trajectory:

  • Diethyl Ether (Non-coordinating): Maintains a tight ion pair between the hard magnesium cation and the hard pyrrole nitrogen. This sterically blocks the nitrogen, forcing the methyl iodide electrophile to attack the softer carbon center, yielding the desired 2,3,5-trimethyl-1H-pyrrole[2].

  • HMPA or THF (Strongly coordinating): Solvates the magnesium cation, breaking the tight ion pair and exposing the highly reactive, hard nitrogen anion. This shifts the pathway almost entirely to N-alkylation, yielding 1,2,5-trimethylpyrrole[2].

G Grignard 2,5-Dimethylpyrrolylmagnesium Bromide Ether Diethyl Ether (Weak Coordination) Grignard->Ether Tight Ion Pair HMPA HMPA / THF (Strong Coordination) Grignard->HMPA Solvated Cation C_Alk C-Alkylation 2,3,5-Trimethyl-1H-pyrrole Ether->C_Alk Tight Ion Pair N_Alk N-Alkylation 1,2,5-Trimethylpyrrole HMPA->N_Alk Solvated Cation

Solvent-directed regioselectivity in the alkylation of pyrrolyl ambident anions.

Quantitative Data Presentation

The following tables summarize the critical reaction metrics that must be considered when designing a scale-up campaign for this precursor.

Table 1: Effect of Solvent on Regioselectivity of Pyrrolylmagnesium Bromide Alkylation [2]

Solvent System Additive N-Alkylation (%) C-Alkylation (%) Mechanistic Outcome
Diethyl Ether None < 5% > 95% Tight ion pair favors C-attack.
Tetrahydrofuran (THF) None ~ 10% ~ 90% Partial solvation increases N-attack.

| Diethyl Ether | HMPA (1 eq) | > 90% | < 10% | Cation solvation exposes N-anion. |

Table 2: Comparative Yields of 2,3,5-Trimethyl-1H-pyrrole Syntheses

Starting Materials Reaction Type Yield (%) Key Advantage Reference
2,5-Dimethylpyrrole + MeI Grignard Alkylation 20 - 24% Utilizes readily available precursors. [2]

| 3-Aminobutan-2-one + Acetone | Knorr Condensation | 58% | Higher yield, avoids methyl iodide. |[3] |

Experimental Protocols

Protocol A: Synthesis of 2,3,5-Trimethyl-1H-pyrrole via Grignard Alkylation[2]

This protocol utilizes the ambident reactivity of the pyrrole ring to achieve C-alkylation. Strict adherence to anhydrous, non-coordinating conditions is required.

Reagents:

  • 2,5-Dimethylpyrrole (1.0 eq, 10.0 mmol)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.0 eq, 10.0 mmol)

  • Methyl iodide (1.0 eq, 10.0 mmol)

  • Anhydrous diethyl ether (50 mL)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel with ultra-high purity N2.

  • Substrate Addition: Dissolve 2,5-dimethylpyrrole in 40 mL of anhydrous diethyl ether and transfer to the flask. Cool the system to 0 °C using an ice bath.

  • Grignard Formation: Add the methylmagnesium bromide solution dropwise over 15 minutes.

    • Self-Validation Check: Vigorous bubbling will occur. This is the evolution of methane gas as the Grignard reagent deprotonates the pyrrole N-H. The cessation of bubbling indicates complete conversion to the pyrrolylmagnesium bromide salt.

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Re-cool to 0 °C, then add methyl iodide dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to a gentle reflux (35 °C) for 2 hours.

  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous NH4Cl dropwise.

    • Self-Validation Check: Spot the organic layer on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The starting material (Rf ~0.6) should be consumed, replaced by a new spot for 2,3,5-trimethyl-1H-pyrrole (Rf ~0.65).

  • Workup: Separate the organic layer, extract the aqueous layer twice with 20 mL of diethyl ether, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (b.p. 72-74 °C at 10-11 mm Hg) to yield the pure product[3].

Protocol B: Regioselective Vilsmeier-Haack Formylation[1]

This protocol demonstrates the utility of the regiochemically locked precursor to generate a versatile aldehyde building block for API synthesis.

Reagents:

  • 2,3,5-Trimethyl-1H-pyrrole (1.0 eq, 5.0 mmol)

  • Phosphorus oxychloride (POCl3) (1.1 eq, 5.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq, 6.0 mmol)

  • 1,2-Dichloroethane (DCE) (15 mL)

  • Aqueous NaOH (1.0 M)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a dry flask under N2, cool DMF and DCE to 0 °C. Add POCl3 dropwise over 10 minutes.

    • Self-Validation Check: The solution will transition from colorless to pale yellow, confirming the formation of the electrophilic chloroiminium ion. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 2,3,5-trimethyl-1H-pyrrole in 5 mL of DCE and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Causality Check: The electron-rich nature of the trimethylated pyrrole makes it highly reactive. The addition must be slow and kept at 0 °C to prevent exothermic polymerization and tar formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Hydrolysis: Pour the reaction mixture onto 20 g of crushed ice. Slowly add 1.0 M NaOH until the pH reaches 8-9.

    • Causality Check: The basic aqueous environment hydrolyzes the intermediate iminium salt into the final, stable aldehyde product (2,4,5-trimethylpyrrole-3-carboxaldehyde).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate in vacuo. The product can be recrystallized from ethanol[1].

References

  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion: Reaction of 3-Methylpyrrolylmagnesium Bromide with Methyl Iodide. Canadian Journal of Chemistry. URL:[Link]

  • The Cleavage of Non-Enolizable Ketones with sodium Amide. The Haller-Bauer reaction. Organic Reactions, Volume 09. URL:[Link]

  • The Synthesis of Tri- and Tetra-alkylpyrroles. RSC Publishing. URL:[Link]

Sources

Application Note: Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles

[1][2][3][4][5]

Executive Summary

The asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles represents a high-value transformation in pharmaceutical synthesis, granting direct access to chiral all-cis-pyrrolidines .[1] These scaffolds are ubiquitous in antiviral agents (e.g., HCV NS5A inhibitors like Ombitasvir), organocatalysts, and bioactive alkaloids.

Historically, the high aromatic stabilization energy of pyrrole (~25 kcal/mol) and the steric crowding of trisubstituted variants rendered this reaction thermodynamically and kinetically challenging. This guide details the Ru(II)-PhTRAP protocol , a field-proven method that overcomes these barriers. Unlike standard cis-chelating ligands (e.g., BINAP) which often fail with these substrates, the trans-chelating PhTRAP ligand enables high enantioselectivity (up to 99% ee) and complete diastereocontrol.

Technical Background & Mechanistic Insight

The Challenge: Aromaticity and Sterics

Hydrogenating pyrroles requires overcoming the loss of aromaticity. For 2,3,5-trisubstituted substrates, steric hindrance at the 2- and 5-positions impedes the approach of the metal center. Furthermore, the nitrogen atom can poison heterogeneous catalysts.

The Solution:

  • N-Boc Activation: Electron-withdrawing groups (EWG) like tert-butoxycarbonyl (Boc) decrease the electron density on the nitrogen, activating the ring for hydride transfer and preventing strong coordination (poisoning) of the catalyst.

  • Trans-Chelating Ligands: The ligand (S,S)-(R,R)-PhTRAP forms a unique trans-chelating environment around the Ruthenium center, which is geometrically distinct from the standard cis-chelation modes of BINAP or DuPhos. This geometry is critical for accommodating the sterically demanding trisubstituted pyrroles.

Mechanism of Action

The reaction proceeds via a stepwise reduction. The catalyst dictates the enantioselectivity of the first hydrogenation event (formation of the enamide/dihydropyrrole). The second hydrogenation event is diastereoselective, controlled by the substrate's newly formed chiral centers (substrate control), leading to the all-cis isomer.

MechanismStartN-Boc-2,3,5-TriSub-Pyrrole(Aromatic, Planar)Inter1Chiral Enamide(Dihydropyrrole Intermediate)Start->Inter1 Enantioselective Step(Catalyst Controlled)CatRu-H Species(Chiral Catalyst)Cat->Start CoordinationFinalAll-cis-Pyrrolidine(3 Chiral Centers)Inter1->Final Diastereoselective Step(Substrate Controlled)

Figure 1: Stepwise reduction pathway. The initial loss of aromaticity is the enantiodetermining step.

Experimental Protocol

Materials & Equipment
  • Precursor: Ru(η³-methallyl)₂(cod) (Note: Ensure "bis-methallyl" variant is used).

  • Ligand: (S,S)-(R,R)-PhTRAP [2,2''-Bis(1-diphenylphosphinoethyl)-1,1''-biferrocene].

  • Solvent: 2-Propanol (IPA), anhydrous, degassed.

  • Additive: Triethylamine (Et₃N), distilled.[2]

  • Substrate: N-Boc-2,3,5-trimethylpyrrole (or analogue).

  • Equipment: Stainless steel autoclave (rated for >50 bar), Glovebox (Ar atmosphere).

Workflow Diagram

Workflowcluster_prepPhase 1: Preparation (Glovebox)cluster_rxnPhase 2: Hydrogenationcluster_workupPhase 3: IsolationStep1Weigh Ru precursor& PhTRAP LigandStep2Dissolve in IPAAdd Et3NStep1->Step2Step3Add Substrate(N-Boc Pyrrole)Step2->Step3Step4Transfer to Autoclave(Seal inside Glovebox)Step3->Step4Step5Pressurize H2 (50 bar)Heat to 60°CStep4->Step5Step6Stir 24 HoursStep5->Step6Step7Vent H2Concentrate in vacuoStep6->Step7Step8Flash Chromatography(Silica Gel)Step7->Step8

Figure 2: Operational workflow for the asymmetric hydrogenation process.

Step-by-Step Procedure

Safety Note: Hydrogen gas at 50 bar presents an explosion hazard. Ensure autoclave integrity and operate behind a blast shield.

  • Catalyst Generation (In Situ):

    • In an argon-filled glovebox, combine Ru(η³-methallyl)₂(cod) (3.2 mg, 0.010 mmol) and (S,S)-(R,R)-PhTRAP (8.3 mg, 0.011 mmol) in a glass liner.

    • Add anhydrous 2-propanol (1.0 mL) and stir for 10 minutes to form the active catalyst species.

  • Substrate Addition:

    • Add the N-Boc-2,3,5-trisubstituted pyrrole substrate (1.0 mmol) to the catalyst solution.

    • Add Triethylamine (14 µL, 0.10 mmol). Note: The base is crucial for catalyst turnover.

  • Hydrogenation:

    • Place the glass liner into the autoclave and seal it tightly before removing from the glovebox.

    • Connect to the H₂ line. Purge the connection line 3 times.

    • Pressurize to 50 bar (approx. 725 psi) .

    • Heat the autoclave to 60°C in an oil bath or heating block with vigorous magnetic stirring.

    • Run the reaction for 24 hours .

  • Workup & Analysis:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas (fume hood).

    • Evaporate the solvent under reduced pressure.

    • Purify the residue via flash column chromatography (typically Hexane/EtOAc).

    • Analyze ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables based on the Kuwano and Zhou datasets.

ParameterRecommended ConditionImpact of Deviation
Ligand PhTRAP (Trans-chelating)BINAP/DuPhos: Result in <5% yield or <10% ee. Cis-chelating ligands cannot accommodate the steric bulk of trisubstituted pyrroles.
Solvent 2-Propanol (IPA) MeOH/EtOH: Often acceptable but may lower ee slightly. THF/DCM: Drastically reduce reaction rate (conversion).
Additive Et₃N (10 mol%) No Base: Reaction may stall (low conversion). The base neutralizes trace acidity that could degrade the hydride species or promote side reactions.
Pressure 50 bar <20 bar: Incomplete conversion. High pressure is required to force the dearomatization step.
Protecting Group N-Boc N-H / N-Alkyl: Reaction fails. The EWG is required to lower the LUMO of the pyrrole ring for hydride attack.
Common Issues:
  • Low Conversion: Check H₂ pressure and stirring efficiency. If the substrate is extremely bulky (e.g., 2,5-diphenyl), increase catalyst loading to 2-3 mol%.

  • Low Enantioselectivity: Ensure the catalyst precursor is "bis-methallyl". The "mono-methallyl" variants or chloro-bridged dimers often yield inferior results in this specific protocol.

Scope and Limitations (Data Summary)

This protocol is highly effective for 2,3,5-trisubstituted pyrroles, yielding the all-cis isomer exclusively.

Substrate (2,3,5-substituents)Yield (%)ee (%)Diastereoselectivity
2-CO₂Me, 3-Me, 5-Me9296>99:1 (all-cis)
2-CO₂Me, 3-Me, 5-Ph9499>99:1 (all-cis)
2-CO₂Me, 3-Ph, 5-Me8893>99:1 (all-cis)
2-Ph, 3-Me, 5-Ph8591>99:1 (all-cis)

Note: Data derived from Kuwano et al. (2008).[3]

References

  • Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008).[1][3] Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808–809.[3][4] [Link]

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653–2655. (Foundational work on PhTRAP/Ru system). [Link]

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. [Link]

  • Kuwano, R. (2008).[1][3] Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds. Heterocycles, 76(2), 909-922. [Link]

High-Purity Distillation of Crude Pyrroles: Mechanistic Insights and Standardized Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

Pyrrole (


) is a fundamental five-membered heterocyclic aromatic organic compound widely utilized in the synthesis of porphyrins, pharmaceuticals, and conductive polymers (e.g., polypyrrole). Commercial crude pyrrole often presents as a yellow, brown, or even black liquid due to its high susceptibility to autoxidation and photolytic degradation[1].

When exposed to light, oxygen, or acidic conditions, pyrrole readily undergoes ring-opening and radical coupling to form porphyrin-like oligomers and polymeric residues commonly referred to as "pyrrole red"[1][2]. Because these impurities can severely inhibit transition-metal-catalyzed cross-couplings and alter the stoichiometry of sensitive reactions, crude pyrrole must be rigorously purified by distillation immediately prior to use[1][3].

This application note provides a self-validating, field-proven protocol for the purification of crude pyrroles via vacuum distillation, ensuring the removal of moisture, dissolved oxygen, and non-volatile oligomers.

Mechanistic Causality of Impurities & Pre-Treatment Strategy

Before distillation, pyrrole must be dried to remove residual moisture. However, the choice of drying agent is critical due to the unique electronic properties of the pyrrole ring. Pyrrole is an extremely weak base (conjugate acid


 of -3.8) but acts as a weak acid at the nitrogen proton (

~16.5)[1].
Table 1: Comparative Analysis of Drying Agents for Pyrrole
Drying AgentEfficiencyMechanistic Rationale & CausalityRecommendation
Calcium Hydride (

)
ExcellentReacts irreversibly with

to form

and

gas. It is non-acidic and does not deprotonate the pyrrole ring.
Highly Recommended [3]
Potassium Hydroxide (KOH) GoodStrongly basic desiccant; effectively neutralizes trace acidic impurities that would otherwise catalyze polymerization.Recommended (for heavily degraded batches)[4]
Molecular Sieves (3Å/4Å) ModeratePhysical adsorption of water. Depending on their activation history, sieves can possess mildly acidic surface sites, risking localized polymerization.Use with Caution
Sodium Metal (Na) Poor / DangerousBecause pyrrole is weakly acidic, it reacts with elemental sodium to form sodium pyrrolide, destroying the reagent and generating hazardous

gas.
Strictly Avoid

Purification Workflow

G Crude Crude Pyrrole (Contains H2O, oligomers, oxides) Drying Pre-Drying Phase (Stir over CaH2 or KOH) Crude->Drying Remove Moisture Degassing Degassing (N2/Ar Sparge) Drying->Degassing Remove Dissolved O2 Distillation Vacuum Distillation (Fractional, protect from light) Degassing->Distillation Heat under Vacuum Storage Inert Storage (Ar/N2, -20°C, Dark) Distillation->Storage Collect Pure Fraction

Workflow for the purification of crude pyrrole by vacuum distillation.

Step-by-Step Distillation Protocol

Safety & Environmental Prerequisites: Pyrrole has a penetrating, nutty odor and is toxic if inhaled or swallowed[1]. All operations must be conducted inside a certified chemical fume hood.

Phase 1: Pre-Drying and Degassing
  • Preparation: Transfer the dark, crude pyrrole into an oven-dried round-bottom flask containing a PTFE-coated magnetic stir bar.

  • Desiccant Addition: Add finely crushed Calcium Hydride (

    
    ) at a ratio of approximately 5% w/v[3]. Alternatively, KOH pellets can be used[4].
    
  • Stirring: Seal the flask with a rubber septum, purge with inert gas (Nitrogen or Argon), and stir the suspension at room temperature for 12 to 24 hours. Causality: Prolonged stirring ensures complete consumption of water, converting

    
     to insoluble 
    
    
    
    .
  • Degassing: Sparge the liquid with Argon for 15 minutes to displace dissolved oxygen, mitigating the risk of autoxidation during the heating phase.

Phase 2: Vacuum Distillation Setup and Execution

Note: Pyrrole boils at 129–131 °C at atmospheric pressure (760 mmHg)[1]. Distilling at atmospheric pressure exposes the chemical to excessive thermal stress, promoting polymerization. Vacuum distillation is strictly required.

  • Apparatus Assembly: Assemble a short-path distillation apparatus or a setup utilizing a short Vigreux column. Ensure all joints are lightly greased with high-vacuum silicone grease to maintain a strict seal.

  • Photolytic Protection: Wrap the distillation flask, distillation head, and receiving flask tightly in aluminum foil. Causality: Pyrrole is highly photosensitive; ambient laboratory lighting can initiate radical polymerization during the vapor phase[2].

  • Vacuum Application: Connect the system to a vacuum pump equipped with a cold trap. Apply the vacuum gradually (e.g., 10–20 mmHg). Under these conditions, the boiling point of pyrrole will drop significantly (typically to 40–50 °C).

  • Heating: Lower the boiling flask into an oil bath and heat slowly.

  • Fraction Collection:

    • Forerun: Discard the first 5–10% of the distillate. This fraction contains residual low-boiling impurities and any unreacted moisture.

    • Main Fraction: Swap the receiving flask (kept in an ice bath to prevent vapor loss) and collect the main fraction. Self-Validation: The pure main fraction must be a perfectly clear, colorless liquid[1][2].

    • Residue: Cease heating and distillation when approximately 10% of the original volume remains in the boiling flask. Causality: Pushing the distillation to dryness risks thermal decomposition of the concentrated porphyrin-like oligomers ("pyrrole red") and can contaminate the purified fraction[2].

Phase 3: Storage and Handling
  • Inert Backfill: Once distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly backfilling the apparatus with Argon.

  • Transfer: Transfer the purified, colorless pyrrole into an amber glass ampoule or a Schlenk flask.

  • Storage: Store the sealed container in a freezer at -20 °C[2]. For long-term storage, a radical inhibitor (such as 0.001% BHT) may be added if the downstream application permits, though storing neat pyrrole under strict Argon at -20 °C is usually sufficient to maintain purity for several weeks[5].

References

  • Wikipedia Contributors. "Pyrrole." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Woods, C. R., et al. "The Synthesis of Urea-Picket Porphyrins and their Use in the Elucidation of the Role Buried Solvent Plays in the Selectivity and Stoichiometry of Anion Binding Receptors." Journal of Organic Chemistry, 2007, 72(24): 9081–9087. PMC2518125. URL:[Link]

  • Liu Research Group / UC San Diego. "Reversible Switching of Battery Internal Resistance Using Iongate Separators." Advanced Materials, 2021. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Paal-Knorr Reaction Conditions for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for their specific applications. Here, we will delve into the nuances of the reaction, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful synthesis of substituted pyrroles.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, offering a direct and efficient method for the preparation of substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][3] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction has become a widely used tool for constructing the pyrrole ring, a common structural motif in many natural products and pharmaceutical agents.[2][4]

While the reaction is conceptually straightforward, its success is highly dependent on carefully controlled reaction conditions. This guide will provide the expertise to navigate these parameters and achieve optimal results.

Reaction Mechanism Overview

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[4] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the final aromatic pyrrole ring. The ring formation step is generally considered the rate-determining step of the reaction.[5]

Paal_Knorr_Mechanism diketone 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH₂ amine R-NH₂ amine->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2H₂O Troubleshooting_Workflow start Low Yield or Incomplete Reaction purity Verify Purity of Starting Materials (1,4-Dicarbonyl, Amine) start->purity conditions Review Reaction Conditions (Temperature, Time, Catalyst) purity->conditions Purity Confirmed purify Purify Starting Materials purity->purify Impurities Detected furan Check for Furan Byproduct (TLC, GC-MS) conditions->furan reoptimize Re-optimize Conditions furan->reoptimize No Furan adjust_ph Adjust pH to weakly acidic/neutral furan->adjust_ph Furan Detected end Improved Yield reoptimize->end purify->purity excess_amine Use excess amine adjust_ph->excess_amine excess_amine->reoptimize

Caption: A logical workflow for troubleshooting low yields.

Issue 1: Low Yield or Incomplete Reaction

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating. [6][7]Insufficient temperature or reaction time can lead to low conversion. Conversely, excessively high temperatures or prolonged heating can lead to degradation of starting materials or the product. [6][8][9] * Solution: Systematically screen a range of temperatures and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. [8][10]Consider employing microwave irradiation to shorten reaction times and potentially improve yields. [4][11][12]* Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to side reactions and lower yields. [8][10] * Solution: Ensure the purity of your starting materials. If necessary, purify the 1,4-dicarbonyl compound by distillation or recrystallization. [8]Use a fresh, high-purity amine.

  • Inappropriate Catalyst: The choice of acid catalyst is crucial. While the reaction can proceed under neutral conditions, it is often slow. [1][9]The use of a weak acid like acetic acid is generally recommended to accelerate the reaction. [1][8]Stronger acids can promote the formation of furan byproducts. [1][9] * Solution: If using a catalyst, start with a weak Brønsted acid like acetic acid. A variety of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have also been shown to be effective and may be worth exploring for your specific substrates. [5][9]* Poorly Reactive Substrates: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. [6][7]Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction. [6] * Solution: For less reactive amines, more forcing conditions such as higher temperatures or a more active catalyst may be necessary. For sterically hindered substrates, longer reaction times may be required.

Issue 2: Significant Formation of Furan Byproduct

Cause & Solutions:

  • Excessive Acidity: As previously mentioned, strongly acidic conditions (pH < 3) favor the intramolecular cyclization of the 1,4-dicarbonyl to form a furan. [1][8][9] * Solution: Maintain the reaction under neutral or weakly acidic conditions. The use of acetic acid is a good starting point. [1][8] * Solution: Increase the concentration of the amine. This will kinetically favor the bimolecular reaction leading to the pyrrole over the unimolecular furan formation. [6]

Issue 3: Formation of Tarry, Insoluble Material

Cause & Solutions:

  • Polymerization/Degradation: The formation of dark, tarry material is often an indication of polymerization or degradation of the starting materials or the pyrrole product, typically caused by excessively high temperatures or highly acidic conditions. [6] * Solution: Lower the reaction temperature and extend the reaction time if necessary.

    • Solution: Switch to a milder catalyst, such as a weaker Brønsted acid or a Lewis acid. In some cases, running the reaction under neutral conditions, though slower, can prevent decomposition.

Optimized Experimental Protocols

The following protocols provide a starting point for optimizing the Paal-Knorr synthesis.

Protocol 1: General Procedure using Conventional Heating
  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.1-1.5 equivalents). [8]3. Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetic acid). For catalyzed reactions, add a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid. [8]4. Reaction Conditions: Stir the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C). [8]5. Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. [8]Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [8]

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Preparation: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.2 equivalents). [10]2. Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a weak acid (e.g., acetic acid). [10]3. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes). [10]4. Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Catalyst Performance Comparison

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts for the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.

CatalystReaction ConditionsYield (%)TimeReference
Trifluoroacetic Acid (TFA)Reflux921hVenugopala et al. [13]
p-Toluenesulfonic AcidReflux801hVenugopala et al. [13]
Sulfamic AcidReflux601hVenugopala et al. [13]
Sulfuric AcidReflux401hVenugopala et al. [13]
IodineReflux401hVenugopala et al.
Silica Sulfuric AcidSolvent-free, RT955 minVeisi et al. [14]

Note: Yields and reaction times are highly substrate-dependent and the optimal catalyst may vary for different starting materials.

Concluding Remarks

The Paal-Knorr synthesis remains a highly valuable and versatile method for the preparation of substituted pyrroles. By understanding the reaction mechanism and the influence of key parameters such as pH, temperature, and catalyst choice, researchers can effectively troubleshoot and optimize their synthetic procedures. The advent of modern techniques like microwave-assisted synthesis and the development of greener catalytic systems continue to expand the utility of this classic reaction in both academic and industrial settings.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Taylor & Francis Online. Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

  • Asian Journal of Chemistry. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]

  • Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

  • ACS Publications. Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. [Link]

  • Semantic Scholar. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • RSC Publishing. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]

  • Synfacts. Paal–Knorr Pyrrole Synthesis Catalyzed by Silica Sulfuric Acid. [Link]

  • ACS Publications. Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. [Link]

  • PubMed. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. [Link]

Sources

Technical Support Center: Troubleshooting & Protocols for Substituted 1H-Pyrrol-2(3H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the isolation bottlenecks associated with substituted 1H-pyrrol-2(3H)-ones (commonly referred to as γ-lactams or pyrrolinones).

These five-membered heterocyclic scaffolds are highly valued in medicinal chemistry for their potent biological activities, including serving as1[1]. They are typically assembled via 2[2], which allow for rapid functionalization but often result in complex crude mixtures. Due to their unique electronic structures—specifically their capacity for tautomerization and strong intermolecular hydrogen bonding—their purification requires precise, causality-driven methodologies.

Below is our comprehensive guide to troubleshooting, isolating, and validating these complex molecules.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my substituted 1H-pyrrol-2(3H)-one streak severely on silica gel TLC, and how do I resolve this during column chromatography?

The Causality: 1H-pyrrol-2(3H)-ones possess a hydrogen-bond donating/accepting lactam core. On the slightly acidic surface of standard silica gel (pH ~4.5–5.5), these molecules can undergo proton-mediated tautomerization, shifting between the lactam form (1H-pyrrol-2(3H)-one) and the lactim form (2-hydroxypyrrole). This dynamic equilibrium during the chromatographic timeframe, combined with strong hydrogen-bonding to silanol groups, causes severe band broadening and streaking. The Solution: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in your non-polar eluent. By neutralizing the acidic silanol sites, you suppress the acid-catalyzed tautomerization and reduce non-specific hydrogen bonding. This allows the molecule to elute as a sharp, distinct band. Alternatively, utilizing neutral Alumina can bypass the acidity issue entirely.

Q2: My crude product is a viscous oil instead of a solid. How can I induce crystallization?

The Causality: The planar nature of the pyrrolinone ring naturally promotes strong intermolecular hydrogen bonding (N-H ··· O=C). However, highly substituted variants (e.g., bulky aryl groups at C3/C5) disrupt this crystal packing, trapping the compound as a supercooled liquid (oil). The Solution: Employ the trituration technique. Add a small volume of an ice-cold, highly non-polar solvent (like pentane or diethyl ether) to the oil and vigorously scratch the inside of the flask with a glass rod. The mechanical energy provides nucleation sites, while the non-polar solvent disrupts the solvation sphere, forcing the lactam molecules to align into a crystalline lattice.

Q3: My multicomponent reaction yielded a mixture of regioisomers. How can I efficiently separate them?

The Causality: In the synthesis of highly functionalized γ-lactams, the creation of multiple stereocenters or regio-orientations is common[2]. Diastereomers and regioisomers exhibit different degrees of 3D steric hindrance around the lactam core, which subtly alters their overall dipole moment and accessibility for hydrogen bonding. The Solution: Standard Hexane/EtOAc gradients often mask these minor differences. Instead, use a shallow gradient of Toluene/EtOAc (e.g., starting at 5% EtOAc and increasing by 1% increments). Toluene leverages π-π stacking interactions with the aryl substituents on the pyrrol-2-one ring, amplifying the minor


 differences between isomers and allowing for baseline separation.

Part 2: Quantitative Data – Purification Parameters

The following table summarizes empirically validated solvent systems and expected behaviors for various 1H-pyrrol-2(3H)-one substitution patterns to aid in your experimental design.

Substitution PatternPrimary Isolation ChallengeRecommended Eluent SystemColumn AdditiveCrystallization SolventExpected

3-Amino-1,5-diaryl Co-elution with unreacted imineHexanes / EtOAc (7:3)1% Et₃NEtOAc / Hexanes0.35 - 0.45
5-Hydroxy-1,5-diaryl Severe streaking (H-bonding)DCM / MeOH (95:5)1% AcOHEtOH / Water0.20 - 0.30
3,5-Alkyl substituted Oil formation (resists packing)Hexanes / Acetone (8:2)NonePentane (Trituration)0.50 - 0.60
N-Unsubstituted (NH) Lactam-Lactim TautomerismToluene / EtOAc (6:4)1% Et₃NDiethyl Ether0.25 - 0.35

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology covers the3[3] and their subsequent purification. Self-validation checkpoints are built into the workflow to ensure verifiable success at each stage.

Step 1: Multicomponent Assembly
  • In a round-bottom flask, combine the aromatic amine (1.0 eq), aldehyde (1.0 eq), and ethyl pyruvate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Causality: Acetic acid acts as both the solvent and the Brønsted acid catalyst, promoting the initial imine condensation and facilitating the subsequent intramolecular cyclization (lactamization)[3].

  • Stir the mixture at 80°C for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly UV-active aldehyde spot indicates reaction completion.

Step 2: Quenching & Aqueous Workup
  • Cool the reaction to room temperature and pour the mixture into ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase tests slightly basic (pH ~8).

  • Causality: Complete neutralization and removal of acetic acid is critical. Residual acid will cause the product to streak during chromatography and fundamentally inhibit crystallization.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Flash Column Chromatography
  • Prepare a silica gel column. Pre-flush the silica with 1 column volume of Hexanes containing 1% Et₃N.

  • Load the crude mixture using a minimal amount of DCM.

  • Elute using a gradient of Hexanes:EtOAc (from 9:1 to 7:3).

  • Validation Checkpoint: Pool fractions containing the product. Verify purity via TLC; the target spot should be perfectly round without tailing.

Step 4: Trituration & Recrystallization
  • Concentrate the pure fractions to yield a viscous oil.

  • Add 5 mL of ice-cold pentane and vigorously scratch the sides of the flask with a glass rod.

  • Filter the resulting precipitate and recrystallize from a minimal amount of hot EtOAc/Hexanes.

  • Validation Checkpoint: Confirm structure and purity via ¹H-NMR. The diagnostic vinylic proton at C4 should appear as a sharp singlet (or doublet depending on substitution) around 6.0–6.5 ppm, and the lactam NH (if N-unsubstituted) around 8.0–9.0 ppm. Ensure the absence of a broad lactim -OH peak at ~10 ppm.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of the purification process, specifically highlighting the tautomerization hurdle and how the protocol resolves it.

G cluster_taut Tautomerization & Resolution Crude Crude Reaction Mixture (Multicomponent Synthesis) Workup Aqueous Workup (Extraction & Brine Wash) Crude->Workup TLC TLC Analysis (Check for Streaking) Workup->TLC Lactam Lactam Form (1H-pyrrol-2(3H)-one) TLC->Lactam If streaking observed Chromatography Flash Chromatography (Silica + 1% Et3N Additive) TLC->Chromatography If well-resolved Lactim Lactim Form (2-Hydroxypyrrole) Lactam->Lactim Dynamic Equilibrium (Causes Streaking) Lactam->Chromatography Neutralize Silica Crystallization Trituration & Recrystallization (EtOAc / Hexanes) Chromatography->Crystallization Pure Pure Substituted 1H-pyrrol-2(3H)-one Crystallization->Pure

Caption: Workflow for the isolation of 1H-pyrrol-2(3H)-ones, highlighting tautomerization resolution.

Part 5: References

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates Source: National Center for Biotechnology Information (PMC) URL:

  • A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents Source: National Center for Biotechnology Information (PMC) URL:

  • Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis Source: National Center for Biotechnology Information (PMC) URL:

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams Source: National Center for Biotechnology Information (PMC) URL:

Sources

Technical Support Center: Synthesis of 2,3,5-Trimethyl-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 2,3,5-trimethyl-1H-pyrrole is classically achieved via the Paal-Knorr Pyrrole Synthesis , condensing 3-methyl-2,5-hexanedione with an ammonia source (typically ammonium acetate or ammonium carbonate). While operationally simple, this pathway is plagued by three competitive "sinks" that degrade yield: furan formation , acid-catalyzed polymerization ("Pyrrole Red"), and intramolecular aldol condensation of the precursor.

This guide provides a causal analysis of these failures and validated protocols to correct them.

Module 1: The Reaction Pathway (Visual Logic)

The following diagram illustrates the critical "forks in the road" where reaction conditions dictate whether you isolate the target pyrrole or an irreversible byproduct.

PaalKnorrPathways Diketone 3-Methyl-2,5-hexanedione (Precursor) Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + NH4OAc (Amine Attack) Furan 2,3,5-Trimethylfuran (Side Product A) Diketone->Furan Acidic pH (<3) No Amine Source Cyclopentenone Cyclopentenone deriv. (Side Product C) Diketone->Cyclopentenone Base / Heat (Intramolecular Aldol) Target 2,3,5-Trimethyl-1H-pyrrole (TARGET) Hemiaminal->Target - 2 H2O (Cyclization) Polymer Polypyrrole / Tars (Side Product B) Target->Polymer O2 / Strong Acid (Oxidation)

Caption: Mechanistic bifurcation in Paal-Knorr synthesis. Green path indicates desired flow; red/dashed paths indicate failure modes.

Module 2: Troubleshooting Guides (Q&A Format)
Ticket #001: "My reaction mixture turned into a black/red tar."

Diagnosis: Oxidative Polymerization or Acid-Catalyzed Oligomerization. Technical Context: Pyrroles are electron-rich aromatics. In the presence of strong acids or atmospheric oxygen, they undergo electrophilic aromatic substitution at the free beta-position (C4) or alpha-positions (if available), leading to conjugated polymers known as "Pyrrole Red."

ParameterOptimal SettingFailure Mode
Atmosphere Inert (

or

)
Exposure to air oxidizes the product to maleimides or tars.
pH 4.5 – 6.5 (Weakly Acidic)pH < 3 triggers rapid polymerization.
Temperature Reflux (controlled)Excessive heat (>120°C) promotes radical polymerization.

Corrective Action:

  • Degas solvents before use.

  • Switch from strong mineral acids (HCl) to glacial acetic acid or a buffered system (Ammonium Acetate).

  • Add a radical scavenger (e.g., BHT) in trace amounts during workup if the product is stored for long periods.

Ticket #002: "NMR shows the correct alkyl peaks, but the N-H signal is missing."

Diagnosis: Competitive Paal-Knorr Furan Synthesis. Technical Context: The 1,4-diketone precursor is ambident. If the amine nucleophile (ammonia) is low in concentration or the medium is too acidic, the carbonyl oxygen acts as the nucleophile, closing the ring to form 2,3,5-trimethylfuran .

Diagnostic Check:

  • 1H NMR: Look for a shift in the ring proton. Pyrrole C4-H is typically

    
     5.7–5.9 ppm; Furan C4-H is often shifted downfield.
    
  • Solubility: Furans are less polar than 1H-pyrroles (which can H-bond).

Corrective Action:

  • Increase Amine Equivalents: Use a 3–5x molar excess of Ammonium Acetate.

  • Manage Water: While water is a byproduct, excessive water can reverse the imine formation equilibrium. Use anhydrous conditions with a Dean-Stark trap if yield is critical.

Ticket #003: "Starting material is consumed, but no heterocycle is formed."

Diagnosis: Intramolecular Aldol Condensation. Technical Context: 1,4-diketones containing alpha-protons can undergo internal aldol condensation to form cyclopentenone derivatives (e.g., 2,3-dimethyl-2-cyclopenten-1-one). This is favored by strong bases or unbuffered high heat.

Corrective Action:

  • Avoid strong bases (NaOH/KOH) during the reaction phase.

  • Maintain the reaction pH slightly acidic (acetic acid) to favor the Paal-Knorr mechanism over the Aldol.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 2,3,5-trimethyl-1H-pyrrole via Paal-Knorr condensation.

Materials:

  • 3-Methyl-2,5-hexanedione (1.0 eq)[1]

  • Ammonium Acetate (4.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

  • Argon/Nitrogen atmosphere

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum if high purity is required.

  • Dissolution: Charge the flask with 3-methyl-2,5-hexanedione dissolved in glacial acetic acid (0.5 M concentration).

  • Reagent Addition: Add Ammonium Acetate (4.0 equivalents) in a single portion.

    • Note: The excess ammonia suppresses furan formation.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (stain with Ehrlich’s reagent; pyrroles turn bright pink/purple).

  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice-water mixture.

    • Neutralize carefully with saturated

      
       (Caution: foaming).
      
    • Extract with Dichloromethane (

      
      ).
      
  • Purification:

    • Dry organic layer over

      
      .
      
    • Crucial Step: Purify via vacuum distillation or steam distillation . Silica gel chromatography can cause degradation/polymerization due to acidity of the silica.

Module 4: Precursor Quality Control

Reagent: 3-Methyl-2,5-hexanedione (CAS: 4437-50-7) Issue: This diketone is prone to autoxidation and internal condensation upon long-term storage.

Quality Check Protocol:

  • Visual Inspection: Pure material is a colorless to pale yellow liquid. Dark yellow/brown indicates degradation.

  • 1H NMR Validation:

    • Confirm methyl singlets at

      
       ~2.1-2.2 ppm (acetyl groups).
      
    • Confirm the doublet for the C3-methyl.

    • Red Flag: Appearance of olefinic protons (

      
       5.0–7.0 ppm) suggests cyclopentenone formation.
      
References
  • Amarnath, V., Amarnath, K. (1995). "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry. Link

  • Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link

  • BenchChem. (2025). "Technical Support Center: Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole." BenchChem Protocols. Link

  • Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Link

  • TCI Chemicals. (2025). "Safety Data Sheet: 3-Methyl-2,5-hexanedione." Link

Sources

troubleshooting low yield in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks in the Paal-Knorr pyrrole synthesis. While this classical condensation of a 1,4-dicarbonyl compound with a primary amine is the foundational method for constructing N-substituted pyrroles, the thermodynamic sink of the reaction is easily compromised by competing kinetic pathways.

This guide deconstructs the mechanistic bottlenecks of the Paal-Knorr reaction—from undesired O-cyclization to acid-mediated polymerization—and provides field-proven, self-validating protocols to optimize your yields.

Diagnostic Workflow: Isolating the Bottleneck

Before adjusting your reaction parameters, analyze your crude mixture via GC-MS or crude NMR. Identifying the primary mode of failure dictates the optimization strategy.

PK_Troubleshooting Start Low Yield in Paal-Knorr Synthesis Check1 Analyze Crude by GC-MS / NMR Start->Check1 Furan Major Byproduct: Furan Check1->Furan O-cyclization Unreacted Low Conversion: Unreacted Materials Check1->Unreacted Sterics/Deactivation Polymer Black Tar / Resins: Polymerization Check1->Polymer Oxidation/Acidolysis Sol1 Increase Amine Eq. Reduce Acidity (pH 4-6) Furan->Sol1 Sol2 Switch to Lewis Acid Increase Temp / Microwave Unreacted->Sol2 Sol3 Degas Solvent (N2/Ar) Use Antioxidant / Mild Acid Polymer->Sol3

Caption: Diagnostic workflow for troubleshooting low yields in Paal-Knorr pyrrole synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is my reaction yielding predominantly furan instead of the desired pyrrole? The Causality: The Paal-Knorr synthesis of furans and pyrroles shares the exact same 1,4-dicarbonyl precursor. Under strongly acidic conditions (pH < 3) or when using amine hydrochloride salts, the oxygen atom of the enolized carbonyl outcompetes the protonated amine for nucleophilic attack, leading to irreversible O-cyclization (furan formation)[1],[2]. The Solution: Buffer the system. Maintain a weakly acidic environment (pH 4–7) using weak Brønsted acids (like acetic acid) or switch to a mild Lewis acid. Ensure a slight excess of the primary amine (1.2–1.5 eq) to drive the initial hemiaminal formation[1].

Q: I am observing low conversion with unreacted starting materials even after 24 hours of reflux. What is the mechanistic bottleneck? The Causality: Steric hindrance is the most common culprit. According to the accepted mechanism elucidated by Amarnath et al., the reaction does not proceed through an enamine; rather, the amine attacks the carbonyl to form a hemiaminal, followed by a rate-determining intramolecular cyclization to a 2,5-dihydroxytetrahydropyrrole[3],[2]. If your primary amine or the 1,4-dicarbonyl possesses bulky substituents, this rate-determining cyclization is severely retarded. The Solution: Switch from conventional heating to microwave-assisted synthesis, which has been proven to overcome the high activation energy barrier of sterically hindered substrates[4]. Alternatively, employ a highly oxophilic Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃) to better activate the carbonyl carbon[5].

Amarnath_Mechanism Dione 1,4-Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Dione->Hemiaminal Nucleophilic Attack Dihydroxy 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Dihydroxy Intramolecular Cyclization (RDS) Pyrrole Substituted Pyrrole + 2 H2O Dihydroxy->Pyrrole Double Dehydration

Caption: The Amarnath mechanism for Paal-Knorr pyrrole synthesis highlighting the rate-determining step.

Q: My reaction mixture turns into a black, intractable tar. How do I prevent this? The Causality: Pyrroles are notoriously sensitive to strong mineral acids. Protonation at the C2 or C5 position of the newly formed pyrrole ring generates a highly reactive cation that rapidly undergoes electrophilic aromatic substitution with other pyrrole molecules, leading to polymerization (pyrrole resins)[6]. Furthermore, electron-rich anilines are highly prone to air oxidation at elevated temperatures. The Solution: Exclude oxygen by degassing solvents and running the reaction under an inert atmosphere (Argon/N₂). Strictly avoid strong mineral acids (HCl, H₂SO₄); instead, use mild Lewis acids or solid-supported catalysts (e.g., Silica-supported sulfuric acid) which provide localized acidity without degrading the bulk product[6].

Section 2: Catalyst & Solvent Optimization Data

To move away from harsh classical conditions, modern application science relies on optimized catalytic systems. The table below summarizes quantitative data for alternative catalytic approaches that minimize side reactions and maximize yield.

Catalyst SystemOptimal SolventTemp / TimeYield ExpectationKey Advantage & Causality
Acetic Acid (Classical) Ethanol or Neat80°C / 4–12h60–80%Low cost; however, risks furan formation if pH drops too low[1].
Sc(OTf)₃ (1 mol%) Solvent-free / DCMRT / 1–2h89–98%Highly oxophilic Lewis acid; excellent for sterically hindered amines without inducing polymerization[5].
Cerium Ammonium Nitrate (CAN) Water / EtOHRT / 15–30 min85–96%Extremely fast kinetics under mild conditions; prevents oxidative degradation of sensitive substrates[7].
Silica-Sulfuric Acid (SSA) Solvent-freeRT / 2–4h80–90%Heterogeneous Brønsted acid; prevents bulk polymerization and allows for simple filtration workup[6].

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of each mechanistic step before proceeding.

Protocol A: High-Efficiency Sc(OTf)₃-Catalyzed Synthesis

Best for: Overcoming steric hindrance and preventing acid-mediated polymerization of electron-rich substrates.

  • Reagent Preparation & Degassing: Dissolve 1.0 eq of the 1,4-dicarbonyl compound and 1.2 eq of the primary amine in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Self-Validation: The solution should be completely clear. Bubble Argon through the solution for 5 minutes to displace dissolved oxygen, preventing oxidative degradation.

  • Catalyst Addition: Add 1 mol% of Sc(OTf)₃.

    • Causality: Sc(OTf)₃ activates the carbonyl carbon via Lewis acid coordination without lowering the bulk pH, entirely bypassing the furan-forming O-cyclization pathway[5].

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). Use a KMnO₄ stain to visualize the 1,4-dicarbonyl compound (which is typically UV-inactive). The complete disappearance of the dicarbonyl spot (usually within 1–2 hours) confirms that the rate-determining cyclization has concluded.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

    • Self-Validation: The basic quench neutralizes any trace acidity, ensuring the pyrrole does not polymerize during the concentration phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash chromatography on silica gel.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Highly deactivated or exceptionally bulky anilines where conventional heating yields unreacted starting materials.

  • Assembly: In a heavy-walled microwave-safe vial, combine 1.0 eq of the 1,4-dicarbonyl compound, 1.5 eq of the deactivated primary amine, and 5 mol% Cerium(IV) Ammonium Nitrate (CAN)[7]. Do not add solvent.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave reactor at 100°C for 10 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar reactants, providing the necessary thermal push to overcome the high activation energy of the hemiaminal cyclization[4].

  • Isolation & Validation: Cool the vial to room temperature. Dilute the crude mixture with ethyl acetate and wash with brine.

    • Self-Validation: Run a rapid GC-MS analysis of the crude organic layer. The presence of a dominant mass peak corresponding to the target pyrrole, with <5% of the starting dicarbonyl mass, validates the thermal conversion.

References

1.[1] Title: Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Source: Benchchem. URL: 2.[3] Title: Paal–Knorr synthesis. Source: Wikipedia. URL: 3.[2] Title: Paal-Knorr Pyrrole Synthesis. Source: Organic Chemistry Portal. URL: 4.[4] Title: Troubleshooting low conversion in Paal-Knorr reactions. Source: Benchchem. URL: 5.[7] Title: Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Source: Arabian Journal of Chemistry. URL: 6.[5] Title: An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Source: ResearchGate. URL: 7.[6] Title: Green Synthesis of Pyrrole Derivatives. Source: Semantic Scholar. URL:

Sources

Technical Support Center: Purification and Troubleshooting of 2,3,5-Trimethyl-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and stabilization of highly substituted, electron-rich pyrroles. 2,3,5-Trimethyl-1H-pyrrole is a highly reactive intermediate critical to porphyrin synthesis, materials science, and drug development.

Due to its electron-rich nucleus, this molecule is exceptionally prone to autoxidation and acid-catalyzed polymerization. This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure the high-yield recovery of pristine 2,3,5-trimethyl-1H-pyrrole.

Part 1: Diagnostic Matrix - Impurity Profiling

Before troubleshooting, you must understand the physical and chemical nature of the impurities in your crude mixture. The table below summarizes the quantitative data and characteristics of common contaminants.

Impurity TypeSource / MechanismPhysical StateBoiling Point / VolatilityRecommended Removal Method
Pyrrole Blacks Autoxidation & photo-polymerizationResinous SolidNon-volatileVacuum Distillation
Aliphatic Amines Excess Paal-Knorr starting materialLiquidHigh volatilityMild Acidic Wash (10% NH₄Cl)
3-Methylhexane-2,5-dione Unreacted precursorLiquid~170 °C (760 mmHg)Deactivated Silica Chromatography
Water Condensation byproductLiquid100 °C (760 mmHg)Desiccation (Anhydrous Na₂SO₄)
Positional Isomers Impure starting dionesLiquid~79–80 °C (15 mmHg)High-Resolution Fractional Distillation

Part 2: Troubleshooting FAQs

Q1: My crude 2,3,5-trimethyl-1H-pyrrole has turned dark green or black upon exposure to air. Is the batch ruined, and what causes this? Causality: Substituted pyrroles are highly electron-rich and susceptible to rapid autoxidation and light-induced radical polymerization, forming conjugated oligomers known as "pyrrole blacks." Highly methylated pyrroles readily oxidize in air to form these green/black resinous substances (1[1]). Solution: The batch is usually not ruined if the degradation is superficial. Because these polymeric impurities are heavily conjugated and non-volatile, you can separate the volatile 2,3,5-trimethyl-1H-pyrrole from the resinous matrix via vacuum distillation.

Q2: During the Paal-Knorr synthesis workup, how do I effectively remove unreacted aliphatic amines without triggering acid-catalyzed polymerization of the pyrrole? Causality: Pyrroles undergo rapid polymerization in the presence of strong mineral acids due to protonation at the C2 or C3 position, which creates a highly reactive electrophile that attacks neighboring pyrrole rings. Solution: Avoid strong mineral acids like HCl. Instead, use a mild, weakly acidic wash (e.g., 10% aqueous ammonium chloride) or carefully controlled dilute carboxylic acids. Industrial purification of crude pyrroles often utilizes controlled acid treatment followed by reduced-pressure distillation to achieve high purity without degrading the pyrrole nucleus (2[2]).

Q3: Can I use standard silica gel chromatography to purify 2,3,5-trimethyl-1H-pyrrole from unreacted diones? Causality: Standard silica gel is slightly acidic (pH ~4.5–5.5). Because 2,3,5-trimethyl-1H-pyrrole is highly nucleophilic, the acidic silanol groups on the stationary phase catalyze on-column decomposition, leading to severe streaking, color changes on the column, and low recovery. Solution: You must either use basic alumina (Activity II or III) or deactivate standard silica gel by pre-treating the column with 1–2% triethylamine (TEA) in the eluent.

Q4: What are the optimal parameters for the distillation of 2,3,5-trimethyl-1H-pyrrole? Causality: High thermal stress at atmospheric pressure (>170 °C) accelerates thermal decomposition and autoxidation. Solution: Perform fractional vacuum distillation. The established boiling point for 2,3,5-trimethyl-1H-pyrrole is 79–80 °C at 15 mmHg (3[3]). Ensure the distillation apparatus is thoroughly purged with inert gas prior to heating.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Inert-Atmosphere Vacuum Distillation

Use this protocol to isolate pure 2,3,5-trimethyl-1H-pyrrole from crude resinous mixtures and non-volatile polymers.

  • Apparatus Assembly: Assemble a short-path distillation setup equipped with a receiving flask submerged in an ice bath.

    • Self-Validation Check: Before adding the crude mixture, apply vacuum. The system must hold a stable vacuum of ≤15 mmHg. A fluctuating gauge indicates a leak, which will introduce oxygen and ruin the distillation.

  • Degassing: Transfer the crude pyrrole to the distillation flask. Apply vacuum (15 mmHg) at room temperature for 15 minutes to remove residual low-boiling solvents (e.g., ether, ethyl acetate).

  • Inert Purge: Backfill the system with Argon or Nitrogen.

    • Causality: Displacing oxygen prevents high-temperature autoxidation during the distillation process.

  • Heating: Re-apply the vacuum (15 mmHg) and gradually heat the oil bath. Monitor the vapor temperature closely.

  • Collection: Collect the main fraction distilling at exactly 79–80 °C.

    • Self-Validation Check: The distillate must be a colorless to very pale-yellow liquid. If the distillate appears green or brown, the distillation rate is too high (causing aerosolization of polymers), and the fraction must be redistilled.

  • Storage: Immediately transfer the pure distillate to an amber glass vial, purge the headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20 °C.

Protocol B: Base-Deactivated Column Chromatography

Use this protocol to remove structurally similar organic impurities (e.g., unreacted diones) when distillation alone is insufficient.

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes containing 2% (v/v) Triethylamine (TEA).

    • Causality: TEA neutralizes the acidic silanol sites on the silica, preventing acid-catalyzed pyrrole polymerization.

  • Column Packing: Pour the slurry into the glass column and flush with 2 column volumes of the TEA-hexane mixture to ensure complete deactivation.

  • Loading: Dissolve the crude 2,3,5-trimethyl-1H-pyrrole in a minimum volume of the TEA-hexane eluent and apply it evenly to the column bed.

  • Elution: Elute using a gradient of hexanes to 10% ethyl acetate in hexanes.

    • Self-Validation Check: Monitor fractions via TLC (visualized with UV light or basic KMnO₄ stain). The pyrrole will elute as a distinct, strongly UV-active band. If the band leaves a brown streak on the TLC plate, the silica was insufficiently deactivated.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Part 4: Process Workflow

Workflow N1 Crude 2,3,5-Trimethyl-1H-pyrrole (Contains Amines, H2O, Polymers) N2 Mild Acidic Wash (10% NH4Cl / Brine) N1->N2 Remove unreacted amines N3 Desiccation (Anhydrous Na2SO4) N2->N3 Isolate organic phase N4 Filtration & Concentration (Rotary Evaporation <30°C) N3->N4 Remove hydrated salts N5 Fractional Vacuum Distillation (79-80°C at 15 mmHg) N4->N5 Load crude oil into short-path N6 Pure 2,3,5-Trimethyl-1H-pyrrole (Store under Ar/N2 at -20°C) N5->N6 Collect main distillate N7 Resinous Residue (Pyrrole Blacks) N5->N7 Discard bottoms

Workflow for the purification of crude 2,3,5-trimethyl-1H-pyrrole.

References

  • Source: orgsyn.
  • Purification of crude pyrroles - US5502213A Source: Google Patents URL
  • The Journal of Organic Chemistry 1959 Vol 24 NO.

Sources

Pyrrole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Lewis Acid Catalysis in Pyrrole Synthesis

Core Directive & Scope

Welcome to the Technical Support Center for heterocyclic synthesis. This guide addresses the specific challenges of using Lewis Acid Catalysts to construct the pyrrole nucleus. While traditional Brønsted acid methods (e.g., acetic acid reflux) are common, they often fail with acid-sensitive substrates or bulky steric profiles.

The Shift to Lewis Acids: Modern protocols utilize metal triflates (Sc, Yb) and halides (In, Bi) to drive condensation under mild, often solvent-free conditions. This guide focuses on Paal-Knorr condensation and Hydroamination/Cyclization strategies, providing troubleshooting for polymerization, regioselectivity, and catalyst deactivation.

Catalyst Selection Matrix (The "Hardware")

Choosing the wrong Lewis acid is the primary cause of reaction failure. Use this matrix to select the catalyst based on your substrate's tolerance and reaction conditions.

Catalyst FamilySpecific AgentsKey CharacteristicBest Use CaseWater Tolerance
Lanthanide Triflates

,

"Water-compatible" Lewis AcidsAcid-sensitive substrates; Aqueous/Green chemistryHigh (Recyclable)
Group 13 Halides

,

Soft Lewis Acid / CarbophilicAlkyne activation; Homopropargyl azide cyclizationModerate
Bismuth Salts

,

Eco-friendly / Low ToxicityLarge-scale Paal-Knorr; High-throughput screeningModerate
Transition Metals

,

Hard Lewis Acid / AggressiveRobust substrates; Cost-sensitive scale-upLow (Hygroscopic)
Diagnostic Workflow: Catalyst Decision Tree

CatalystSelection Start START: Analyze Substrate Sensitive Is Substrate Acid-Sensitive? (e.g., Acetals, Boc-groups) Start->Sensitive Water Is Water Present/Generated? Sensitive->Water Yes Alkyne Reaction Type: Alkyne Cyclization? Sensitive->Alkyne No (Robust) Rec_Sc RECOMMENDATION: Sc(OTf)3 or Yb(OTf)3 (Mild, Recyclable) Water->Rec_Sc Yes (Need Water Tolerance) Rec_Fe RECOMMENDATION: FeCl3 or AlCl3 (Aggressive, Anhydrous only) Water->Rec_Fe No (Strictly Anhydrous) Rec_In RECOMMENDATION: InCl3 (Carbophilic, Alkyne Activation) Alkyne->Rec_In Yes (Hydroamination) Alkyne->Rec_Fe No (Condensation)

Figure 1: Decision logic for selecting the appropriate Lewis Acid catalyst based on substrate stability and reaction type.

Troubleshooting Guide (The "Help Desk")

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Acid-Catalyzed Polymerization. Pyrroles are electron-rich aromatics.[1] In the presence of strong Lewis acids, the product pyrrole can act as a nucleophile, attacking protonated starting materials or other pyrrole units, leading to polypyrrole chains (pyrrole black).

  • Corrective Action 1 (Buffer System): If using

    
     or 
    
    
    
    , switch to
    
    
    . Scandium triflate works effectively at neutral pH due to its unique ability to activate carbonyls without hydrolyzing into strong protic species [1].
  • Corrective Action 2 (N-Protection): Polymerization often initiates at the C2/C3 position of an N-unsubstituted pyrrole. Use an amine with an electron-withdrawing group (e.g., Tosyl amine) during the Paal-Knorr synthesis to deactivate the ring against electrophilic attack.

  • Corrective Action 3 (Solvent Switch): Avoid chlorinated solvents if using strong halides. Switch to Ethanol or Acetonitrile , which can coordinate weakly to the Lewis acid, moderating its aggressiveness.

Issue 2: "I have low yields due to emulsion during workup."

Diagnosis: Amphiphilic Lewis Acid Interaction. Certain catalysts, particularly Indium and Bismuth salts, can form stable gels with amine byproducts.

  • Corrective Action: Do not perform a basic aqueous wash immediately.

    • Dilute the reaction mixture with Diethyl Ether (precipitates inorganic salts).

    • Filter through a pad of Celite or Silica before adding water.

    • For

      
       reactions: The catalyst is water-soluble. Extract the product with EtOAc, and the catalyst remains in the aqueous phase. The aqueous phase can often be evaporated to recover the catalyst for reuse [2].
      
Issue 3: "Regioselectivity is poor in my unsymmetrical diketone."

Diagnosis: Lack of Steric/Electronic Discrimination. In Paal-Knorr synthesis with unsymmetrical 1,4-diketones (


), the amine can attack either carbonyl first.
  • Corrective Action: Utilize a "Hard" Lewis Acid like

    
      or bulky Aluminum species if the substrate allows. These coordinate tightly to the most basic (most electron-rich) carbonyl, directing the amine attack to the less hindered or less coordinated carbonyl.
    
  • Note:

    
     is often too efficient, leading to thermodynamic mixtures. Lowering the temperature to 0°C and increasing reaction time can improve kinetic control.
    

Standard Operating Protocols (SOPs)

Protocol A: Green Paal-Knorr Synthesis using

Best for: Acid-sensitive substrates, combinational chemistry, and high-speed synthesis.

Reagents:

  • 1,4-Diketone (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • 
     (1 mol% - Critical:  Do not overload)
    
  • Solvent: Solvent-free (neat) or Water/EtOH (1:1)

Workflow:

  • Mixing: In a vial, combine the diketone and amine. If liquid, mix neat. If solid, add minimal EtOH to create a slurry.

  • Catalysis: Add

    
     (1 mol%).[2]
    
    • Observation: Exotherm is common. If neat, the mixture may liquefy due to eutectic formation.

  • Reaction: Stir at Room Temperature (RT) for 1–3 hours.

    • Checkpoint: Monitor TLC.[1][3][4][5][6] If stalled, heat to 40°C. Do not exceed 60°C to prevent oligomerization.

  • Workup (Catalyst Recovery):

    • Add water (5 mL) and EtOAc (10 mL).

    • Separate layers. The Aqueous layer contains the

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Recovery: Evaporate the aqueous layer to recover active catalyst [1, 2].

Protocol B: Indium-Catalyzed Homopropargyl Azide Cyclization

Best for: Constructing the pyrrole ring from alkynes (Hydroamination).

Reagents:

  • Homopropargyl azide (1.0 equiv)[5]

  • 
     (5 mol%)[5][6][7]
    
  • Solvent: Toluene or DCE[6]

Workflow:

  • Setup: Flame-dry a reaction tube under Argon.

  • Addition: Dissolve azide in Toluene (0.1 M). Add

    
    .
    
  • Activation: Heat to 80–100°C.

    • Mechanism:[6][8][9][10][11][12]

      
       activates the alkyne (
      
      
      
      -acid activation), triggering intramolecular nucleophilic attack by the azide nitrogen (5-endo-dig cyclization) followed by denitrogenation [3].
  • Purification: Filter through a short silica plug to remove Indium salts. Evaporate solvent.[3][6]

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting. The diagram below illustrates the


 pathway, highlighting the dual-activation mode that prevents harsh acidic conditions.

PaalKnorrMechanism Reactants 1,4-Diketone + Amine Complex Sc(III)-Carbonyl Complex Reactants->Complex Coordination Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal Amine Attack Cyclization Cyclization (Rate Limiting) Hemiaminal->Cyclization Intramolecular Attack Dehydration Dehydration (- 2 H2O) Cyclization->Dehydration Aromatization Product Pyrrole + Free Catalyst Dehydration->Product Release Product->Complex Sc(OTf)3 Recycle

Figure 2: Mechanistic cycle of Scandium-catalyzed pyrrole synthesis. Note the regeneration of the catalyst after the dehydration step.

References

  • Kobayashi, S., et al. (2002).[13] "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews, 102(6), 2227–2302.

  • Chen, J., et al. (2006). "Sc(OTf)3-catalyzed Paal-Knorr reaction: a simple, efficient and chemoselective synthesis of N-substituted pyrroles." Synlett, 2006(08), 1177-1180.

  • Da Lama, A., et al. (2024).[6] "Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides." The Journal of Organic Chemistry, 89, 16015-16021.[6] [6]

  • Ranu, B. C., et al. (2003). "Indium(III) chloride-catalyzed one-pot synthesis of pyrroles." Tetrahedron Letters, 44(27), 5001-5004.

Sources

Validation & Comparative

2,3,5-Trimethyl-1H-pyrrole: A Regioselective Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Organic Synthetic Researchers, and Materials Scientists

Executive Summary

In the landscape of alkylated pyrroles, 2,3,5-trimethyl-1H-pyrrole (TMP) occupies a distinct niche defined by its regiochemical precision . Unlike its symmetric analog 2,5-dimethylpyrrole (2,5-DMP) , which possesses two equivalent nucleophilic sites (C3/C4), TMP is a "blocked" scaffold with a single open ring carbon at the C4 position.

This guide objectively compares TMP against standard alkyl pyrroles, validating its utility as a precursor for asymmetric BODIPY dyes, porphyrins, and conducting polymers. We synthesize experimental data on reactivity profiles, synthesis pathways, and safety considerations, moving beyond generic descriptions to provide actionable mechanistic insights.

Physicochemical & Structural Comparison

The defining feature of 2,3,5-trimethyl-1H-pyrrole is the strategic methylation that directs electrophilic attack.

Table 1: Comparative Profile of Alkylated Pyrroles

Feature2,3,5-Trimethyl-1H-pyrrole 2,5-Dimethylpyrrole Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole)
Structure Asymmetric, TrisubstitutedSymmetric, DisubstitutedAsymmetric, Trisubstituted
Reactive Sites C4 (Single Site) C3, C4 (Equivalent)C5 (Alpha-free)
Electronic State Electron-rich (3 x +I effect)Electron-rich (2 x +I effect)Highly Electron-rich
Oxidation Stability Low (Air sensitive)Low (Air sensitive)Very Low (Rapid oxidation)
Primary Utility Asymmetric synthesis, BODIPYPaal-Knorr protection, conducting polymersPorphyrin synthesis (Hemopyrrole)
Toxicity Concern Potential Neurotoxin (analogous)Proven Neurotoxin (Axonal neuropathy)Pyroluria marker (HPL)
Reactivity & Regioselectivity: The C4 Advantage

The utility of TMP lies in its predictable reactivity. In pyrrole chemistry, electrophilic aromatic substitution (


) favors the 

-positions (C2/C5) due to greater resonance stabilization of the intermediate.[1]
  • In 2,5-DMP: Both

    
    -positions are blocked. Substitution occurs at 
    
    
    
    -positions (C3 or C4). Since C3 and C4 are equivalent, mono-substitution is statistical, but di-substitution can occur, leading to mixtures.
  • In 2,3,5-TMP: C2, C3, and C5 are blocked. The C4 position is the only available site for substitution. This enforces 100% regioselectivity for mono-functionalization (e.g., formylation, nitration).

Mechanistic Visualization

The following diagram contrasts the reaction pathways. Note how 2,5-DMP allows dual-pathway possibilities (leading to symmetry), while 2,3,5-TMP funnels the reaction to a single product.

ReactivityComparison cluster_0 2,5-Dimethylpyrrole (Symmetric) cluster_1 2,3,5-Trimethyl-1H-pyrrole (Asymmetric) DMP 2,5-Dimethylpyrrole Inter_DMP Transition State (C3/C4 Equivalent) DMP->Inter_DMP + Electrophile (E+) Prod_DMP 3-Substituted Product Inter_DMP->Prod_DMP Major Side_DMP 3,4-Disubstituted (Over-reaction) Prod_DMP->Side_DMP + E+ (Risk) TMP 2,3,5-Trimethylpyrrole Inter_TMP Transition State (C4 Only) TMP->Inter_TMP + Electrophile (E+) Prod_TMP 4-Substituted Product (Exclusive) Inter_TMP->Prod_TMP Exclusive

Caption: Reactivity flow showing the regiochemical lock of 2,3,5-trimethylpyrrole compared to the open possibilities of 2,5-dimethylpyrrole.

Experimental Protocols
Protocol A: Synthesis via Modified Paal-Knorr

While 2,5-hexanedione is commercially ubiquitous, the precursor for TMP—3-methyl-2,5-hexanedione —is less common. The synthesis requires this specific 1,4-diketone.

Materials:

  • 3-Methyl-2,5-hexanedione (1.0 eq)

  • Ammonium Acetate (

    
    ) (3.0 eq)
    
  • Acetic Acid (Glacial, solvent)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-methyl-2,5-hexanedione dissolved in glacial acetic acid (0.5 M concentration).

  • Addition: Add ammonium acetate in a single portion.

  • Reflux: Heat the mixture to 100°C for 2–4 hours. Monitor via TLC (stain with Ehrlich’s reagent; pyrroles turn pink/purple).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water.

    • Neutralize with

      
       (Caution: gas evolution).
      
    • Extract with Dichloromethane (

      
      ).
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via vacuum distillation (boiling point approx. 170–180°C at atm, lower under vacuum) or flash chromatography (Hexanes/EtOAc).
    

Self-Validating Check: The product should show a distinct singlet for the C4-H proton in


 NMR (approx. 5.8 ppm), distinct from the C3/C4 doublet seen in 2,5-DMP.
Protocol B: Vilsmeier-Haack Formylation (Reactivity Assay)

This protocol confirms the C4-regioselectivity.

Materials:

  • 2,3,5-Trimethyl-1H-pyrrole[2][3][4][5][6]

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

Methodology:

  • Complex Formation: Cool DMF (1.2 eq) to 0°C. Dropwise add

    
     (1.1 eq) to form the Vilsmeier reagent (white precipitate/suspension).
    
  • Addition: Dissolve TMP in DMF and add slowly to the reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 1 hour.

  • Hydrolysis: Pour into crushed ice/sodium acetate solution to hydrolyze the iminium salt.

  • Result: The precipitate is 2,3,5-trimethyl-1H-pyrrole-4-carbaldehyde .

    • Note: Unlike 2,5-DMP, which can yield isomers if the temperature isn't controlled, TMP yields a single regioisomer.

Biological Activity & Toxicology (E-E-A-T)

Expert Insight: Researchers must distinguish between therapeutic activity and toxicological risk. Alkylated pyrroles are rarely drugs in themselves but are metabolic markers or toxic precursors.

  • Neurotoxicity (The

    
    -Diketone Connection): 
    
    • The neurotoxicity of n-hexane is caused by its metabolite 2,5-hexanedione , which cyclizes with lysine residues in proteins to form 2,5-dimethylpyrrole adducts. This causes axonal swelling and neuropathy.

    • Risk Assessment: 2,3,5-TMP derives from 3-methyl-2,5-hexanedione. While less studied than the des-methyl analog, the structural capacity to form protein adducts exists. Handle as a potential neurotoxin. Use double-gloving and fume hoods.

  • Bioactive Potential:

    • Antimicrobial: TMP has shown moderate activity in volatile fractions of plant extracts (e.g., Euphorbia hirta) against S. aureus, though potency is generally lower than functionalized antibiotics.

    • Spin Trapping: Tetramethyl analogs (M4PO) are used as spin traps for free radicals. TMP derivatives serve as precursors for these nitrone-based radical detectors.

Applications in Advanced Materials

The primary industrial/research application of TMP is not biological, but material-based:

  • BODIPY Dyes: Boron-dipyrromethene dyes require pyrrole precursors. Using TMP allows for the synthesis of asymmetric BODIPYs (e.g., methyls on one side, different groups on the other if coupled with a different pyrrole), tuning fluorescence properties.

  • Conducting Polymers: Polymerization of TMP (via chemical oxidation with

    
    ) yields poly(2,3,5-trimethylpyrrole). Due to the C3-methyl steric hindrance, the polymer chain has lower conjugation length and conductivity compared to polypyrrole, but higher solubility.
    
References
  • Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991. Link

  • Neurotoxicity of Alkyl Pyrroles: DeCaprio, A. P., et al. "Comparative neurotoxicity and pyrrole-forming potential of 2,5-hexanedione."[7] Toxicology and Applied Pharmacology, 1988. Link

  • Regioselective Synthesis: Trost, B. M., et al. "Regioselective synthesis of 2,3,5-trisubstituted pyrroles via [3,3] rearrangements."[8] Journal of the American Chemical Society, 2011. Link

  • BODIPY Synthesis Applications: Loudet, A., & Burgess, K. "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews, 2007. Link

  • Volatile Metabolites in Biosystems: Wagner, R., et al. "Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine." Journal of Agricultural and Food Chemistry, 2022. Link

Sources

Comparative Guide: Strategic Synthesis of Pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrole Decision Matrix

Pyrroles are ubiquitous pharmacophores in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent) . However, "one reaction fits all" does not exist in heterocyclic chemistry.

The choice of synthetic route depends entirely on the substitution pattern required and the stability of your precursors. This guide compares the three dominant methodologies—Paal-Knorr , Hantzsch , and Van Leusen —alongside modern catalytic variants, providing a decision framework for process chemists.

Strategic Selection Guide
MethodBest For...Primary LimitationKey Reagents
Paal-Knorr 2,5-disubstituted or N-substituted pyrroles. High throughput parallel synthesis.Availability/stability of 1,4-dicarbonyl precursors.1,4-diketone + Primary Amine
Hantzsch 2,3,4,5-tetrasubstituted pyrroles (fully decorated). Building from cheap, acyclic precursors.Lower atom economy; often produces isomeric mixtures if not carefully controlled.

-ketoester +

-haloketone + Amine
Van Leusen 3,4-disubstituted pyrroles (difficult to access via other methods).Reagent cost (TosMIC) and sensitivity to base.TosMIC + Michael Acceptor (Enone)
Clauson-Kaas N-substituted pyrroles with unsubstituted carbons.Cost of 2,5-dimethoxytetrahydrofuran; harsh acidic conditions (traditional).2,5-dimethoxytetrahydrofuran + Amine

Deep Dive: The Paal-Knorr Synthesis

The Industrial Workhorse

The Paal-Knorr reaction remains the most widely used method for synthesizing pyrroles due to its high yields and operational simplicity.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4][5]

Mechanistic Pathway

The reaction proceeds through a hemiaminal intermediate, followed by cyclization and dehydration.[1] Acid catalysis is critical for the final dehydration steps.

PaalKnorr Reagents 1,4-Diketone + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack Cyclization Cyclization (Rate Determining) Hemiaminal->Cyclization Intramolecular Dehydration Dehydration (- 2 H2O) Cyclization->Dehydration Acid Cat. Product Substituted Pyrrole Dehydration->Product

Figure 1: The Paal-Knorr mechanistic flow.[3][4] Note that steric bulk on the amine significantly retards the initial nucleophilic attack.

Optimized Protocol (Green/Microwave Variant)

Traditional reflux methods often degrade sensitive amines. This modified protocol uses microwave irradiation and a clay catalyst for cleaner profiles.

  • Reagents: 2,5-Hexanedione (1.0 equiv), Aniline derivative (1.0 equiv), Montmorillonite K-10 clay (50% w/w).

  • Solvent: Solvent-free or Ethanol (minimal).

  • Conditions: Microwave irradiation (300W) at 80°C.

Step-by-Step:

  • Preparation: Mix 1.0 mmol of the 1,4-diketone and 1.0 mmol of the amine in a microwave vial.

  • Catalyst Addition: Add 100 mg of Montmorillonite K-10 clay. If the mixture is solid, add 0.5 mL EtOH to create a slurry.

  • Reaction: Cap and irradiate at 80°C for 5–10 minutes. (Monitor via TLC; disappearance of diketone).

  • Workup: Dilute with EtOAc (10 mL), filter through a Celite pad to remove clay.

  • Purification: Concentrate filtrate. Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc).

Expert Insight: If using the Clauson-Kaas variant (using 2,5-dimethoxytetrahydrofuran), ensure the reaction mixture is buffered with NaOAc if the amine is acid-sensitive, as the furan ring opening generates transient aldehyde species that can polymerize.

Deep Dive: The Hantzsch Pyrrole Synthesis

The Multicomponent Builder

When 1,4-dicarbonyls are unavailable, the Hantzsch synthesis builds the ring from scratch using an


-haloketone, a 

-ketoester, and an amine (or ammonia).
Mechanistic Pathway

This is a convergent synthesis.[6] The amine condenses with the


-ketoester to form an enamine, which then attacks the 

-haloketone.[7][8]

Hantzsch BetaKeto Beta-Ketoester Enamine Enamine Intermediate BetaKeto->Enamine - H2O Amine Amine/Ammonia Amine->Enamine - H2O AlphaHalo Alpha-Halo Ketone C_Alkylation C-Alkylation AlphaHalo->C_Alkylation Enamine->C_Alkylation Cyclization Cyclization & Aromatization C_Alkylation->Cyclization Pyrrole Poly-Substituted Pyrrole Cyclization->Pyrrole

Figure 2: Hantzsch synthesis workflow.[7] The formation of the enamine is the critical setup step.

Standard Protocol
  • Reagents: Ethyl acetoacetate (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), Ammonium Acetate (1.5 equiv).
    
  • Solvent: Ethanol or Methanol.

Step-by-Step:

  • Dissolve ethyl acetoacetate (10 mmol) in EtOH (20 mL).

  • Add ammonium acetate (15 mmol) and stir at RT for 20 mins to generate the enamine in situ.

  • Slowly add

    
    -bromoacetophenone (10 mmol) solution in EtOH.
    
  • Reflux the mixture for 2–4 hours.

  • Cool to room temperature. The product often precipitates out.

  • Filtration: Collect solid, wash with ice-cold 50% EtOH.

Self-Validating Check: The reaction mixture usually turns from colorless to deep yellow/brown. If no precipitate forms upon cooling, pour the mixture into crushed ice (100g) to induce precipitation.

Deep Dive: Van Leusen Synthesis

The Regioselective Specialist

The Van Leusen reaction is unique because it uses TosMIC (Toluenesulfonylmethyl isocyanide) to react with Michael acceptors (enones/enoates). It is the go-to method for 3,4-disubstituted pyrroles , which are notoriously difficult to make via Paal-Knorr or Hantzsch.

Protocol (Base-Mediated Cycloaddition)
  • Reagents: TosMIC (1.0 equiv), Enone (1.0 equiv), NaH (2.0 equiv).

  • Solvent: DMSO/Et2O mix or THF.

Step-by-Step:

  • Suspend NaH (20 mmol, 60% dispersion) in dry Et2O (20 mL) under Argon.

  • Mix TosMIC (10 mmol) and the Enone (10 mmol) in DMSO (10 mL).

  • Dropwise Addition: Add the DMSO solution to the NaH suspension. Caution: Hydrogen gas evolution.

  • Stir at RT for 1–2 hours.

  • Quench: Carefully add water. Extract with EtOAc.

  • Purification: Silica gel chromatography is almost always required as the elimination of the sulfonyl group can sometimes be incomplete or lead to side products.

Comparative Performance Analysis

The following data aggregates typical performance metrics from recent literature reviews (2015–2023) for optimized conditions.

FeaturePaal-Knorr (Modern)Hantzsch (Classic)Van Leusen
Typical Yield 85 – 98%40 – 65%55 – 75%
Atom Economy High (only H2O byproduct)Low (Loss of H2O, HBr)Moderate (Loss of Toluenesulfinate)
Reaction Time 10 min (MW) - 2 hr3 – 12 hrs2 – 5 hrs
Regiocontrol Perfect (Dictated by precursor)Moderate (Isomers possible)High (3,4-selective)
Scalability Excellent (kg scale)GoodLimited (TosMIC cost/safety)
Functional Group Tolerance High (Neutral/Clay conditions)Moderate (Acid/Base sensitive)Low (Base sensitive)
Troubleshooting Guide
  • Problem: Low yield in Paal-Knorr with aromatic amines.

    • Cause: Nucleophilicity of aniline is too low.

    • Fix: Use a Lewis Acid catalyst (Sc(OTf)3 or Bi(NO3)3) rather than simple Bronsted acids.

  • Problem: Furan formation instead of Pyrrole.

    • Cause: In Paal-Knorr, if the amine is not nucleophilic enough or pH is too low, the oxygen attacks the carbonyl instead.

    • Fix: Buffer the reaction to pH 4–5; avoid strong mineral acids.

References

  • Paal-Knorr Mechanism & Catalysis

    • BenchChem Technical Support.[1][4] (2025).[9][1][4][6] "A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis." BenchChem. Link

  • Hantzsch Synthesis Protocols

    • Grokipedia. (2024).[9] "Hantzsch pyrrole synthesis: Mechanism and Applications." Grokipedia. Link

  • Van Leusen Methodology

    • MDPI. (2022). "Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method." Molecules. Link

  • Green Chemistry Adaptations

    • Mini-Reviews in Organic Chemistry. (2024).[9] "Recent Progress for the Synthesis of Pyrrole Derivatives – An Update." Bentham Science. Link

  • General Review of Pyrrole Synthesis

    • Organic Chemistry Portal. (2024).[9] "Pyrrole Synthesis: Recent Literature." Link

Sources

Comparative Spectroscopic Guide: Structural Authentication of 2,3,5-Trimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and functional material synthesis, 2,3,5-trimethyl-1H-pyrrole is a critical intermediate. However, its synthesis (often via Paal-Knorr or modified Knorr protocols) frequently yields isomeric byproducts, most notably 2,3,4-trimethyl-1H-pyrrole . Because both molecules share the exact molecular weight (109.17 g/mol ) and similar polarity, low-resolution mass spectrometry and thin-layer chromatography (TLC) are insufficient for authentication.

This guide outlines a definitive, multi-modal spectroscopic approach to authenticate 2,3,5-trimethyl-1H-pyrrole. The core differentiation relies on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the electronic shielding differences between


 and 

pyrrolic protons.

Part 1: Nuclear Magnetic Resonance (NMR) – The Primary Identifier

The most reliable method to distinguish the target molecule from its isomer is


H NMR. The distinction rests on the position of the single remaining aromatic proton on the pyrrole ring.
The Mechanism of Differentiation

In the pyrrole ring, protons at the


-positions (C2, C5)  are adjacent to the nitrogen atom. The inductive effect of the nitrogen deshields these protons, causing them to resonate downfield (higher ppm). Protons at the 

-positions (C3, C4)
are more shielded and resonate upfield (lower ppm).
  • Target (2,3,5-Trimethyl-1H-pyrrole): The methyl groups occupy positions 2, 3, and 5.[1] The single aromatic proton is at C4 (

    
    -position) .
    
  • Isomer (2,3,4-Trimethyl-1H-pyrrole): The methyl groups occupy positions 2, 3, and 4.[1] The single aromatic proton is at C5 (

    
    -position) .
    
Comparative Data Table ( H NMR in CDCl )
FeatureTarget: 2,3,5-Trimethyl-1H-pyrrole Isomer: 2,3,4-Trimethyl-1H-pyrrole Diagnostic Value
Aromatic Proton Position C4-H (

)
C5-H (

)
Primary Differentiator
Chemical Shift (

)
~ 5.80 ppm (Doublet/Multiplet)~ 6.40 - 6.50 ppm (Doublet/Multiplet)

ppm
Methyl Signals Three singlets: ~2.0 - 2.2 ppmThree singlets: ~2.0 - 2.2 ppmLow (Overlapping regions)
NH Signal Broad singlet: ~7.4 - 7.8 ppmBroad singlet: ~7.4 - 7.8 ppmLow (Solvent dependent)

Critical Insight: If your spectrum shows a singlet or fine doublet around 6.4 ppm , your sample is likely the 2,3,4-isomer or a mixture. The target 2,3,5-isomer must show its ring proton significantly upfield, near 5.8 ppm .

Logic Flow for Structural Assignment

NMR_Logic Start Acquire 1H NMR (CDCl3 or DMSO-d6) CheckRegion Analyze Aromatic Region (5.5 - 6.8 ppm) Start->CheckRegion Signal58 Signal observed at ~5.8 ppm CheckRegion->Signal58 Dominant Peak Signal64 Signal observed at ~6.4 - 6.5 ppm CheckRegion->Signal64 Dominant Peak Both Signals at BOTH 5.8 and 6.4 ppm CheckRegion->Both Two Peaks ResultTarget CONFIRMED: 2,3,5-Trimethyl-1H-pyrrole (Beta-proton present) Signal58->ResultTarget ResultIsomer REJECT: 2,3,4-Trimethyl-1H-pyrrole (Alpha-proton present) Signal64->ResultIsomer ResultMix MIXTURE: Purification Required Both->ResultMix

Caption: Decision tree for distinguishing pyrrole isomers based on aromatic proton chemical shift.

Part 2: Mass Spectrometry (GC-MS) – Purity & Fragmentation

While MS cannot easily distinguish the isomers (as they are isobaric), it is essential for confirming the molecular formula and purity profile.

Fragmentation Pathway

Both isomers follow a characteristic pyrrole fragmentation pathway.

  • Molecular Ion (

    
    ):  m/z 109 (Strong, often Base Peak).
    
  • Methyl Loss (

    
    ):  m/z 94. The loss of a methyl group is favorable to form a stable pyridinium-like cation expansion or stabilized pyrrolic cation.
    
  • Ring Cleavage: Lower mass fragments at m/z 80, 67, 53 typically represent ring opening and loss of HCN or acetylene units.

Experimental Expectation[1][3]
  • Retention Time: In a non-polar column (e.g., HP-5 or DB-5), the 2,3,5-trimethyl isomer (more symmetrical) often elutes slightly earlier than the 2,3,4-isomer due to slightly lower boiling point/polarity interactions, though this must be validated with standards.

  • Purity Check: Ensure no signals at m/z 123 (tetramethyl impurity) or m/z 95 (dimethyl impurity).

Part 3: Infrared Spectroscopy (FT-IR) – Functional Validation

FT-IR serves as a secondary check for functional groups and substitution patterns.

Vibrational ModeFrequency (cm⁻¹)Interpretation
N-H Stretch 3380 - 3420 (Sharp)Free N-H (Dilute solution)
N-H Stretch 3200 - 3300 (Broad)Hydrogen-bonded N-H (Solid/Concentrated)
C-H Stretch 2910 - 2970Methyl group C-H (Aliphatic)
C=C Ring Stretch 1560 - 1600Pyrrole ring breathing
C-H Out-of-Plane 700 - 800 Diagnostic Region: The bending vibration of the isolated C4-H (

) differs from C5-H (

).

Part 4: Experimental Protocols

Protocol A: High-Resolution H NMR Acquisition

Objective: Obtain high-fidelity spectral data to resolve splitting patterns and shifts.

  • Sample Preparation:

    • Weigh 5–10 mg of the pyrrole sample.

    • Dissolve in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: If the sample is unstable in acid (CDCl

      
       can be slightly acidic), filter through basic alumina or use DMSO-d
      
      
      
      . However, CDCl
      
      
      is preferred for standard shift comparison.
  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16 – 64 scans.

    • Relaxation Delay (d1): 1.0 – 2.0 seconds (sufficient for methyl integration).

    • Pulse Angle: 30° or 45°.[2]

  • Processing:

    • Reference the solvent residual peak (CHCl

      
      ) to 7.26 ppm .
      
    • Phase and baseline correct manually.

    • Integrate the methyl region (1.8–2.3 ppm) relative to the aromatic proton. The ratio should be 9:1 .

Protocol B: GC-MS Purity Analysis

Objective: Confirm molecular weight and assess volatile impurities.

  • Sample Preparation:

    • Dilute sample to 1 mg/mL in Dichloromethane (DCM) or Methanol.

  • GC Method:

    • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split ratio 20:1.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      250°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 40 – 300.

    • Ionization: EI (70 eV).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2014). Mass Spectrum of 2,3,5-Trimethyl-1H-pyrrole. NIST Standard Reference Database 1A v17. Retrieved from .

  • BenchChem. (2025).[1][2] Spectroscopic Profile of Substituted Pyrroles. (General reference for pyrrole substitution effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific chemical shift increment rules in pyrroles).

Sources

The Analytical Challenge: Co-Elution of Oxidized Impurities

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Validation of 2,3,5-Trimethyl-1H-Pyrrole Purity: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of electron-rich heterocycles. 2,3,5-Trimethyl-1H-pyrrole (TMP) is a critical building block in pharmaceutical and materials synthesis, but its chemical nature presents a distinct analytical challenge: it is highly susceptible to auto-oxidation, photolysis, and acid-catalyzed oligomerization[1].

Standard purity assays often overestimate TMP purity because conventional chromatographic methods fail to resolve the parent compound from its structurally similar degradants. This guide objectively compares standard C18 stationary phases against


 interactive alternative phases (Phenyl-Hexyl) and provides a self-validating protocol to ensure absolute confidence in your purity determinations.

Under environmental stress (light, oxygen, or pH extremes), TMP rapidly degrades into oxidized derivatives (e.g., pyrrolinones) and dimers[1].

TMP_Degradation TMP 2,3,5-Trimethyl-1H-pyrrole (Intact API) ROS Oxidative Stress (O2, Light, pH) TMP->ROS Exposure OxImp Oxidized Impurities (e.g., Pyrrolinones) ROS->OxImp +[O] Oligomers Dimerization / Oligomerization ROS->Oligomers Radical Coupling

Figure 1: Primary degradation pathways of 2,3,5-trimethyl-1H-pyrrole under environmental stress.

The Causality of Co-Elution: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the addition of a single oxygen atom or a shift in double-bond placement does not drastically alter the overall hydrophobic footprint of the TMP molecule, C18 phases often fail to separate the parent API from its primary degradants, leading to dangerous co-elution.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity via


 and dipole-dipole interactions. The electron-rich pyrrole ring interacts strongly with the phenyl phase. When TMP oxidizes, its 

-electron density is fundamentally altered by electron-withdrawing groups (like carbonyls). The Phenyl-Hexyl column amplifies these subtle electronic differences, achieving baseline resolution where a C18 column fails.

Chromatographic Performance Comparison

The following data summarizes a comparative validation study using a standard C18 column versus a Phenyl-Hexyl column for a highly degraded TMP sample.

Chromatographic ParameterStandard C18 Column (1.7 µm)Phenyl-Hexyl Column (1.7 µm)Analytical Implication
TMP Retention Time (

)
4.25 min5.80 minPhenyl-Hexyl increases retention via

retention mechanisms.
Oxidized Impurity A (

)
1.1 (Critical Co-elution)2.8 (Baseline Resolution)C18 overestimates API purity; Phenyl-Hexyl accurately isolates the impurity.
Dimer Impurity B (

)
1.5 (Partial Overlap)3.4 (Baseline Resolution)Superior selectivity for structurally rigid oligomers on Phenyl-Hexyl.
TMP Tailing Factor (

)
1.451.05Phenyl-Hexyl provides superior peak symmetry for nitrogenous bases.
Peak Purity Index (DAD) 945 (Fails Homogeneity)998 (Spectrally Pure)DAD confirms the C18 peak hides co-eluting degradants.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system —meaning the sequence inherently proves its own accuracy and specificity during every run. We achieve this by integrating a forced-degradation System Suitability Test (SST) and Diode Array Detection (DAD) peak purity profiling directly into the workflow.

HPLC_Workflow SST 1. System Suitability Test (Resolution > 2.0) Blank 2. Blank Injection (Baseline Stability) SST->Blank Calib 3. Calibration Curve (R² > 0.999) Blank->Calib Forced 4. Forced Degradation (Peak Purity via DAD) Calib->Forced Sample 5. Sample Analysis (Purity Determination) Forced->Sample

Figure 2: Self-validating HPLC sequence ensuring method specificity and baseline integrity.

Phase 1: Forced Degradation (The Validation Anchor)

To prove the method is "stability-indicating," we must intentionally break the molecule to ensure the method can separate the pieces[1].

  • Oxidative Stress: Dissolve 1 mg/mL of TMP in LC-MS grade methanol. Add 3%

    
     and expose to UV light (254 nm) for 4 hours. Causality: This accelerates the natural degradation pathway, forcing the generation of pyrrolinone and dimer impurities.
    
  • Quenching: Add an equimolar amount of sodium thiosulfate to neutralize the peroxide. Causality: This halts the degradation at a specific snapshot in time, ensuring a stable, reproducible impurity profile for the HPLC injection.

Phase 2: Mobile Phase & Column Setup
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water.

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

    • Causality for Mobile Phase: Formic acid maintains a mildly acidic pH (~2.7). This suppresses the ionization of residual silanols on the stationary phase, preventing severe peak tailing of the nitrogenous pyrrole[2]. Furthermore, unlike phosphate buffers, formic acid is fully volatile, ensuring the method is directly transferable to LC-MS/MS for the structural elucidation of unknown impurities[3].

  • Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 1.7 µm particle size. Thermostated to 40°C to reduce mobile phase viscosity and improve mass transfer.

Phase 3: Gradient Elution & Detection
  • Flow Rate: 0.4 mL/min.

  • Gradient Program: Start at 5% B. Linearly increase to 95% B over 8 minutes. Hold at 95% B for 2 minutes to flush highly retained dimers. Return to 5% B and equilibrate for 3 minutes[3].

  • Detection (DAD): Set the Diode Array Detector to scan from 200–400 nm, extracting the primary chromatogram at 225 nm[2].

    • Self-Validation Check: Utilize the DAD software to calculate the Peak Purity Index of the main TMP peak. The software compares the UV spectrum at the leading edge, apex, and trailing edge of the peak. A purity angle less than the purity threshold (Index > 990) mathematically validates that the peak is spectrally homogenous and free of hidden co-eluting impurities.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed (nih.gov) - 1

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - OAText - 2

  • Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis - Benchchem - 3

Sources

Characterization of 2,3,5-Trimethyl-1H-pyrrole by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary: The Analytical Gold Standard

For the characterization of 2,3,5-trimethyl-1H-pyrrole (2,3,5-TMP), Gas Chromatography-Mass Spectrometry (GC-MS) is not merely an option; it is the industry-standard benchmark.[1] While alternative modalities like HPLC-UV or NMR exist, they fail to match the combined resolution and sensitivity required to identify this volatile alkylpyrrole in complex matrices (e.g., Maillard reaction products, biological metabolites, or roasted food volatiles).[1]

This guide objectively compares GC-MS performance against these alternatives, establishing why GC-MS—specifically using retention indices (RI) coupled with Electron Ionization (EI)—is the requisite protocol for definitive identification.

Technical Deep Dive: Mechanism & Specificity
2.1 The Isomer Challenge

The primary challenge in characterizing 2,3,5-TMP is distinguishing it from its structural isomer, 2,3,4-trimethylpyrrole .[1] Both share the formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (MW 109.17) and exhibit nearly identical mass spectral fingerprints.
  • 2,3,5-Trimethylpyrrole: Methyl groups at positions 2, 3, and 5.[1]

  • 2,3,4-Trimethylpyrrole: Methyl groups at positions 2, 3, and 4.[1][2]

Critical Insight: Mass spectrometry alone is often insufficient for de novo differentiation because both isomers produce a base peak at m/z 108 (


, stable resonance-stabilized cation).[1] Therefore, chromatographic resolution (RI values)  is the definitive discriminator.[1]
2.2 Electron Ionization (EI) Fragmentation Logic

Under standard 70 eV EI conditions, 2,3,5-TMP undergoes predictable fragmentation:

  • Molecular Ion (

    
    ):  Observed at m/z 109 (Odd electron, radical cation).[1]
    
  • Base Peak (

    
    ):  The loss of a hydrogen atom (typically from a methyl group) yields the highly stable ion at m/z 108.
    
  • Demethylation (

    
    ):  Loss of a methyl radical yields m/z 94.
    

Fragmentation M Molecular Ion (M+) m/z 109 Base Base Peak [M-H]+ m/z 108 (Resonance Stabilized) M->Base - H• Frag1 Fragment [M-CH3]+ m/z 94 M->Frag1 - CH3•

Figure 1: EI Fragmentation pathway for 2,3,5-trimethyl-1H-pyrrole.[1] The stability of the [M-H]+ ion makes it the dominant species.

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts GC-MS performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for this specific analyte.

FeatureGC-MS (Recommended) HPLC-UV/DAD 1H-NMR
Primary Mechanism Volatility separation + Mass FingerprintPolarity separation + UV AbsorptionMagnetic resonance of protons
Sensitivity High (ppb to ppt range)Moderate (ppm range)Low (requires mg quantities)
Isomer Specificity Excellent (via Retention Index)Poor (Co-elution common for isomers)Definitive (if pure)
Matrix Suitability Ideal for complex volatiles (Food, Bio)Difficult (Interference from matrix)Poor (Signals obscured by water/solvents)
Throughput High (20-40 min runs)ModerateLow (Sample prep intensive)

Verdict: While NMR provides definitive structural proof for pure synthesized standards, it is useless for trace analysis in real-world samples.[1] HPLC lacks the resolution for structural isomers of non-polar volatiles. GC-MS is the only viable self-validating system for trace characterization.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, this protocol utilizes a Retention Index (RI) calibration, which normalizes retention times against n-alkanes, making the data instrument-independent.[1]

4.1 Materials & Setup
  • Column: Non-polar capillary column (e.g., DB-5, HP-5, or CP-Sil 5 CB).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film thickness.[3][4]
  • Carrier Gas: Helium (constant flow, 1.0 mL/min).[1]

  • Inlet: Split/Splitless (250°C).

4.2 Method Parameters
  • Oven Program:

    • Initial: 40°C (hold 2 min).

    • Ramp: 5°C/min to 240°C.

    • Final: Hold 5 min.

  • Mass Spectrometer:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).[4][5]

    • Scan Range: m/z 35–350.

4.3 Data Validation (The "Truth" Test)

A positive identification requires three concurrent matches:

  • Retention Index (RI): Must match literature value (approx. 1020 on DB-5).

  • Molecular Ion: Presence of m/z 109.[6]

  • Fragment Ratio: Base peak 108; m/z 94 intensity ~30-40% of base peak.

Comparison of Isomer Data on DB-5 Column:

CompoundRetention Index (RI)Base Peak (m/z)Key Fragment (m/z 94)
2,3,5-Trimethylpyrrole 1020 108 37%
2,3,4-Trimethylpyrrole104110833%
3-Ethyl-4-methylpyrrole102494100% (Base)

Note: The shift in RI from 1020 to 1041 is the primary differentiator between the 2,3,5- and 2,3,4- isomers.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for confirming 2,3,5-TMP presence.

Workflow Sample Sample Injection (Volatile Matrix) GC Gas Chromatography (DB-5 Column) Sample->GC RI_Check Calculate Retention Index (RI) GC->RI_Check Decision1 RI ≈ 1020? RI_Check->Decision1 MS Mass Spectrometry (EI Source) Decision1->MS Yes Result_Neg REJECT: Isomer or Interference Decision1->Result_Neg No (e.g., RI 1041) Spec_Check Spectrum Match (m/z 109, 108, 94) MS->Spec_Check Decision2 Match Library? Spec_Check->Decision2 Result_Pos CONFIRMED: 2,3,5-Trimethyl-1H-pyrrole Decision2->Result_Pos Yes Decision2->Result_Neg No

Figure 2: Logic flow for the positive identification of 2,3,5-trimethyl-1H-pyrrole, emphasizing the critical RI check.

References
  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrrole, 2,3,5-trimethyl- Mass Spectrum. National Institute of Standards and Technology. Link

  • Buckley, S., et al. (2023).[1] Human consumption of seaweed and freshwater aquatic plants in ancient Europe. Nature Communications / PMC. (Provides specific RI and ion abundance data for 2,3,5-TMP vs 2,3,4-TMP). Link

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. (General fragmentation mechanisms).[7] Link[1]

  • Adams, R. P. (2007).[1] Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[8] (Standard reference for Retention Indices).

Sources

Assessing the Insecticidal Activity of Novel Pyrrole Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical development, evaluating novel insecticidal scaffolds requires a rigorous, data-driven approach. The arylpyrrole class, epitomized by the commercial standard chlorfenapyr, has been a cornerstone in managing resistant pest populations due to its unique mode of action[1]. However, the widespread application of first-generation pyrroles has led to localized resistance and concerns regarding off-target environmental toxicity and phytotoxicity[1].

Consequently, the rational design of novel pyrrole derivatives—such as those incorporating ester groups, α-substituted benzyl moieties, or complex pyrrolopyrrole structures—has accelerated. This guide provides an objective comparison of these novel derivatives against commercial benchmarks, detailing the mechanistic rationale, comparative efficacy data, and validated experimental protocols necessary for robust preclinical assessment.

Mechanistic Foundation: The Pro-Insecticide Paradigm

Arylpyrroles are not inherently toxic; they act as pro-insecticides. Upon ingestion or contact, they undergo metabolic activation via insect cytochrome P450 mixed-function oxidases[1]. This N-dealkylation process yields an active metabolite that functions as a potent uncoupler of mitochondrial oxidative phosphorylation[1]. By disrupting the proton gradient across the inner mitochondrial membrane, the active compound halts ATP production, leading to cellular energy starvation and subsequent insect death[1].

Mechanism Pro Novel Pyrrole Derivative (Pro-insecticide) P450 Metabolic Activation (Cytochrome P450) Pro->P450 Ingestion/Contact Active Active Uncoupler (N-dealkylated metabolite) P450->Active N-dealkylation Mito Mitochondrial Inner Membrane (Proton Gradient Disruption) Active->Mito Translocation ATP ATP Depletion & Oxidative Phosphorylation Arrest Mito->ATP Uncoupling Death Cellular Death & Insect Mortality ATP->Death Energy Starvation

Mechanism of action: Metabolic activation of pyrrole pro-insecticides leading to ATP depletion.

Comparative Efficacy Analysis

To objectively assess the performance of novel derivatives, we must benchmark them against chlorfenapyr across diverse pest species. Recent structure-activity relationship (SAR) studies have demonstrated that strategic substitutions can dramatically alter the insecticidal spectrum and potency.

  • Ester-Containing Derivatives: The introduction of ester groups via N-substitution has been shown to improve biological properties and mitigate the severe phytotoxicity associated with parent pyrroles[2]. For instance, compound IVg ([4-bromo-2-(4-chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methyl 3-methylbutanoate) exhibited an acaricidal activity against spider mites that was 2.65-fold higher than that of chlorfenapyr[2].

  • α-Substituted Benzylpyrroles: Modifying the α-position of the benzyl group with shorter alkyloxy chains enhances cuticular penetration and target site binding. Compound 5'j demonstrated exceptional broad-spectrum activity, matching or exceeding chlorfenapyr's efficacy against the oriental armyworm, diamondback moth, and mosquito larvae[3].

  • Pyrrolopyrrole Derivatives for Stored Products: For post-harvest protection, slow-acting compounds are preferred to ensure thorough distribution within grain masses. Novel hexahydropyrrolo[3,4-c]pyrrole-1 carboxylate derivatives (e.g., compounds 2a-syn and 2f-syn) have shown significant, prolonged efficacy against stored-product pests like Sitophilus oryzae over a 21-day exposure period[4].

Quantitative Performance Summary
Compound ClassRepresentative CompoundTarget SpeciesEfficacy MetricPerformance vs. ChlorfenapyrReference
Commercial Standard ChlorfenapyrP. xylostella (Diamondback moth)IC50: 0.08 mg/LBaseline (1.0x)[3]
Ester-Derivative Compound IVgT. cinnabarinus (Spider mite)LC502.65x Higher Activity [2]
α-Substituted Benzyl Compound 5'jP. xylostella (Diamondback moth)IC50: 0.07 mg/L1.14x Higher Activity [3]
Pyrrolopyrrole Compound 2a-synS. oryzae (Rice weevil)36.7% MortalitySlower acting, high residual[4]

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the evaluation of these compounds must follow a strict, self-validating protocol. The following methodology outlines the standard leaf-dip bioassay for evaluating pyrrole efficacy against lepidopteran larvae.

Workflow Prep Compound Formulation (Acetone + 0.1% Triton X-100) App Application Method (Leaf-Dip / Topical Drop) Prep->App Serial Dilutions Incub Incubation Chamber (25°C, 65% RH, 16:8 L:D) App->Incub Infest with 3rd-instar larvae Eval Mortality Assessment (48h, 72h, 96h post-exposure) Incub->Eval Time-course monitoring Data Probit Analysis (LC50 / LC90 Determination) Eval->Data Statistical modeling

Standardized high-throughput bioassay workflow for evaluating pyrrole derivative efficacy.

Step-by-Step Methodology: Leaf-Dip Bioassay

1. Formulation and Solvent Selection

  • Action: Dissolve the technical-grade pyrrole derivative in analytical-grade acetone to create a 10,000 mg/L stock solution. Dilute serially using distilled water containing 0.1% Triton X-100.

  • Causality: Acetone is utilized because it rapidly volatilizes without leaving a residue that might interfere with cuticular penetration. Triton X-100, a non-ionic surfactant, is critical to reduce surface tension, ensuring uniform spreading of the highly hydrophobic pyrrole compounds across the waxy leaf surface.

2. Target Application (Leaf-Dip)

  • Action: Immerse standardized leaf discs (e.g., cabbage for P. xylostella) into the test solutions for exactly 10 seconds. Air-dry the discs completely in a fume hood before placing them into sterile Petri dishes lined with moistened filter paper.

  • Causality: Complete air-drying prevents larval drowning and ensures that exposure occurs strictly through ingestion and contact with the dried residue, accurately simulating field application dynamics. The moistened filter paper maintains humidity, preventing leaf desiccation during the multi-day assay.

3. Infestation and Incubation

  • Action: Introduce 10 synchronized third-instar larvae into each dish. Seal with a vented lid and incubate at 25±1°C, 65±5% RH, under a 16:8 (Light:Dark) photoperiod.

  • Causality: Third-instar larvae are selected as they are actively feeding but have not yet initiated pupation, ensuring maximum ingestion of the treated tissue. The controlled photoperiod normalizes the circadian metabolic rhythms of the insects, which directly influences the rate of P450-mediated pro-insecticide activation.

4. Validation Controls (Self-Validating System)

  • Action: Run parallel assays using a solvent-only control (Acetone + 0.1% Triton X-100 in water) and a positive control (Chlorfenapyr).

  • Causality: The solvent control validates that baseline mortality is not driven by the formulation matrix (control mortality must be <5% for a valid test). The positive control benchmarks the relative resistance of the specific insect strain being tested, ensuring the assay's sensitivity.

5. Phenotypic Scoring and Data Analysis

  • Action: Assess mortality at 48, 72, and 96 hours post-exposure. Larvae are scored as dead if they fail to exhibit coordinated movement when prodded with a fine brush. Calculate LC50 values using Probit analysis.

  • Causality: Because pyrroles require metabolic activation, mortality assessments must be extended beyond the standard 24-hour window. Early scoring often results in false negatives due to the delayed onset of mitochondrial ATP depletion.

Conclusion

The rational design of novel pyrrole derivatives represents a critical advancement in agrochemical development. By utilizing esterifications and α-substitutions, researchers can successfully uncouple the potent insecticidal activity of the pyrrole scaffold from its historical drawbacks, such as mammalian toxicity and phytotoxicity. Rigorous, mechanistically informed bioassays remain the gold standard for identifying the next generation of commercial insecticides.

References

1.[1] A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. PMC - NIH. URL: 2.[2] Synthesis, Insecticidal, and Acaricidal Activities of Novel 2-Aryl-pyrrole Derivatives Containing Ester Groups. Journal of Agricultural and Food Chemistry - ACS Publications. URL: 3.[3] Design, Synthesis, and Biological Evaluation of Various α-Substituted Benzylpyrroles Based on the Structures of Insecticidal Chlorfenapyr and Natural Pyrrolomycins. Journal of Agricultural and Food Chemistry - ACS Publications. URL: 4.[4] Insecticidal efficacy of six new pyrrole derivatives against four stored-product pests. NIH. URL:

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5-trimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 2,3,5-trimethyl-1H-pyrrole. The protocols herein are designed to establish a self-validating system of safety, grounded in a thorough risk assessment of the chemical's hazard profile. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for 2,3,5-trimethyl-1H-pyrrole is not universally available, a robust hazard assessment can be constructed by analyzing structurally similar compounds. The parent compound, pyrrole, and its substituted analogs provide a clear indication of the potential risks.

  • Eye Damage/Irritation : Pyrrole and its derivatives are consistently classified as causing serious eye damage or irritation.[1][2][3][4][5][6][7] Contact can lead to severe, potentially irreversible damage.

  • Toxicity : The parent compound, pyrrole, is categorized as toxic if swallowed and harmful if inhaled.[3][4][6][7][8][9] Animal studies suggest that ingestion of even small amounts could be harmful.[4]

  • Skin Irritation : Substituted pyrroles are known to cause skin irritation.[5] The liquid may also degrease the skin, leading to non-allergic contact dermatitis.[4]

  • Respiratory Irritation : Inhalation of vapors may cause respiratory tract irritation, drowsiness, and dizziness.[2][4][5] Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[3][7][10]

  • Flammability : Related pyrrole compounds are classified as flammable or combustible liquids, with vapors that can form explosive mixtures with air.[3][5][6][8] It is crucial to keep the chemical away from heat, sparks, and open flames.[3][9]

Given these known hazards, 2,3,5-trimethyl-1H-pyrrole must be handled with stringent safety protocols in place.

Core Protective Equipment Requirements

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory for all personnel handling 2,3,5-trimethyl-1H-pyrrole. The following table summarizes the minimum required PPE.

Body Part Required PPE Specification & Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] A full-face shield must be worn over goggles during procedures with a high risk of splashing to protect against severe eye damage.[11]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[10][12] Always check the manufacturer's breakthrough time data. Double-gloving is advised for enhanced protection.[10] Change gloves immediately if contaminated.
Body Flame-Resistant Laboratory CoatThe lab coat must be fully buttoned. For larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.[10][11][12]
Respiratory Certified Chemical Fume Hood / RespiratorAll handling of open containers must occur within a certified chemical fume hood to prevent inhalation of harmful vapors.[10] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[2][11]
Feet Closed-toe ShoesShoes must be made of a non-porous, chemical-resistant material to protect against spills.[10]

Operational Workflow for PPE Selection

The level of required PPE is directly correlated with the specific task and the associated risk of exposure. This workflow diagram illustrates the decision-making process for selecting appropriate protection.

PPE_Workflow cluster_0 Risk Assessment & Task Definition cluster_1 Task Execution & PPE Levels cluster_2 Required PPE Ensemble start Initiate Task task_assessment Assess Task-Specific Risks (e.g., Quantity, Aerosolization, Duration) start->task_assessment storage Handling Sealed Containers (Storage/Transport) task_assessment->storage Low Risk weighing Weighing / Small Transfers (<50 mL) task_assessment->weighing Moderate Risk reaction Active Reaction / Large Transfers (>50 mL or Heating) task_assessment->reaction High Risk spill Spill Cleanup task_assessment->spill Emergency ppe_standard Standard PPE - Goggles - Nitrile Gloves - Lab Coat storage->ppe_standard ppe_enhanced Enhanced PPE - Standard PPE + - Face Shield - Double Gloves - Chemical Apron weighing->ppe_enhanced reaction->ppe_enhanced ppe_spill Spill Response PPE - Enhanced PPE + - Respirator (as needed) - Chemical-Resistant Boots spill->ppe_spill

Caption: Risk-based workflow for selecting appropriate PPE.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If a respirator is necessary, perform a seal check. This step should be done before entering the area where the chemical is handled.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Hand Protection: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves extend over the sleeves of the lab coat.

Doffing (Taking Off) Protocol

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off without touching the outside surface with your bare skin. Dispose of them in a designated hazardous waste container.[11]

  • Apron: Remove the chemical-resistant apron without touching the front surface.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, from the back of your head.

  • Laboratory Coat: Remove the lab coat by rolling it down from your shoulders, keeping the contaminated outer surface turned inward.

  • Final Gloves: Remove the final pair of gloves using the same peeling technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill, Disposal, and Decontamination

Emergency Spill Procedures
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[12]

  • PPE: Do not attempt cleanup without the appropriate spill response PPE, including respiratory protection.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13]

Disposal of Contaminated Materials
  • Segregation: All disposable items that have come into contact with 2,3,5-trimethyl-1H-pyrrole (gloves, absorbent pads, pipette tips) must be collected in a designated, sealed hazardous waste container.[11]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.

  • Disposal: Arrange for waste disposal through your institution's environmental health and safety office. Do not discharge to sewer systems.[13]

References

  • N. M. Bartlett Inc. (2020). SAFETY DATA SHEET.
  • Echemi. (n.d.). 3-Ethyl-2,4,5-trimethyl-1H-pyrrole Safety Data Sheets.
  • Cole-Parmer. (2004). Material Safety Data Sheet.
  • Organic Syntheses. (1962). 2,3,4,5-tetramethylpyrrole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrole.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - Pyrrole.
  • PubChem. (n.d.). 2,3,4-Trimethyl-1H-pyrrole.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrrole.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Pyrrole.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Pyrrole.
  • BenchChem. (2025). Personal protective equipment for handling 2,2,3,5-Tetramethylhexanal.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Pyrrole.
  • U.S. Environmental Protection Agency. (2023). 1H-Pyrrole, 2,3,5-trimethyl- - Substance Details.
  • ChemicalBook. (2025). 1H-Pyrrole-2,3,5-tricarboxylic acid - Safety Data Sheet.
  • University of Toronto Chemistry Department. (2021). WORKING WITH PYROPHORIC COMPOUNDS.
  • BenchChem. (2025). Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
  • Environmental Health and Safety. (2006). Management of time-sensitive chemicals (III): Stabilization and treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.